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  • Product: 1-Methylthiolanium iodide
  • CAS: 28608-92-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methylthiolanium Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methylthiolanium iodide, with the CAS number 28608-92-6, is a sulfonium salt characterized by a five-membered tetrahydrothiophene ring with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylthiolanium iodide, with the CAS number 28608-92-6, is a sulfonium salt characterized by a five-membered tetrahydrothiophene ring with a methyl group attached to the positively charged sulfur atom. The positive charge of the sulfonium cation is balanced by an iodide anion. This compound belongs to the broader class of sulfonium salts, which have garnered significant interest in organic synthesis and medicinal chemistry due to their unique reactivity. As electrophilic reagents, sulfonium salts are valuable for transferring their S-substituents to nucleophiles. 1-Methylthiolanium iodide, also known as S-methyltetrahydrothiophenium iodide, serves as a key intermediate and reagent in various chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers in drug development.

Physicochemical Properties

The accurate characterization of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 1-Methylthiolanium iodide.

PropertyValueSource
CAS Number 28608-92-6[1]
Molecular Formula C₅H₁₁IS[2]
Molecular Weight 230.11 g/mol [2]
Appearance White to off-white crystalline solidPredicted
Melting Point 199 °C (from ethanol)[3]
Solubility Soluble in polar solvents (e.g., water, DMSO, DMF), sparingly soluble in less polar organic solvents (e.g., acetone, ethanol), and likely insoluble in nonpolar solvents (e.g., hexanes, diethyl ether).Predicted
Boiling Point Decomposes upon heatingPredicted
Density Not available

Synthesis of 1-Methylthiolanium Iodide

The synthesis of 1-Methylthiolanium iodide is a straightforward S-alkylation reaction, a classic example of the Menshutkin reaction, involving the nucleophilic attack of the sulfur atom in tetrahydrothiophene on the electrophilic methyl group of methyl iodide.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product THT Tetrahydrothiophene (THT) Reaction S-Alkylation (SN2) THT->Reaction MeI Methyl Iodide (MeI) MeI->Reaction Product 1-Methylthiolanium Iodide Reaction->Product Precipitation & Isolation

Synthesis workflow for 1-Methylthiolanium iodide.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 1-Methylthiolanium iodide.

Materials:

  • Tetrahydrothiophene (THT)

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether

  • Reaction flask with a magnetic stirrer

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add tetrahydrothiophene (1.0 equivalent). If desired, a solvent such as acetone or acetonitrile can be used, although the reaction can often be performed neat.

  • Addition of Methyl Iodide: Place the flask under an inert atmosphere. Add methyl iodide (1.0-1.2 equivalents) dropwise to the stirred solution of tetrahydrothiophene at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain the desired reaction temperature. For less reactive substrates, gentle heating may be required.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete. The progress of the reaction can be monitored by the precipitation of the solid product, 1-Methylthiolanium iodide.

  • Isolation of Product: Once the reaction is complete, the solid product can be isolated by filtration. Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white crystalline solid under vacuum to obtain the pure 1-Methylthiolanium iodide.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Methylthiolanium iodide are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features.

G cluster_apps Synthetic Applications Sulfonium Sulfonium Salt (e.g., 1-Methylthiolanium iodide) Alkylation Alkylation/ Arylation Sulfonium->Alkylation Nucleophilic Attack Coupling Cross-Coupling Reactions Sulfonium->Coupling Metal-Catalyzed PET PET Radiotracer Synthesis Sulfonium->PET Leaving Group for ¹⁸F-Fluorination

Key applications of sulfonium salts in organic synthesis.

As Alkylating Agents

The primary reactivity of sulfonium salts like 1-Methylthiolanium iodide is as electrophilic alkylating agents. The methyl group can be transferred to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is particularly useful in the late-stage functionalization of complex molecules, a common strategy in drug discovery.

In Cross-Coupling Reactions

Aryl sulfonium salts have been successfully employed as electrophilic partners in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi reactions. [4]This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of many pharmaceutical compounds. While 1-Methylthiolanium iodide is an alkyl sulfonium salt, related structures can be designed for such applications.

In PET Radiotracer Synthesis

A significant application of sulfonium salts in drug development is in the synthesis of positron emission tomography (PET) radiotracers. [1]Sulfonium salts can act as excellent leaving groups for the introduction of fluorine-18, a commonly used radionuclide in PET imaging. [1]This method is compatible with a wide range of functional groups found in drug-like molecules, making it a valuable tool for in vivo imaging and pharmacokinetic studies. [1]

Safety and Handling

Specific safety data for 1-Methylthiolanium iodide is limited. However, based on the general properties of sulfonium salts and their precursors, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

  • Toxicity: While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. The precursor, methyl iodide, is toxic and a suspected carcinogen. [5]

Conclusion

1-Methylthiolanium iodide is a representative member of the sulfonium salt family with significant potential in organic synthesis and drug development. Its role as a stable, yet reactive, electrophile makes it a valuable tool for methylation and other functional group transformations. The broader applications of sulfonium salts in cross-coupling reactions and PET imaging further highlight the importance of this class of compounds. Further research into the specific reactivity and applications of 1-Methylthiolanium iodide will undoubtedly uncover new opportunities for its use in the synthesis of novel therapeutic agents.

References

  • ChemSigma. (n.d.). 1-methylthiolanium iodide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Barrio, P., & Garcia-Mendiola, T. (2019). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2019(36), 6155-6171. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylthionin-1-ium;iodide. Retrieved from [Link]

  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Retrieved from [Link]

  • Max Planck Institute for Biophysical Chemistry. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (ppm scale). Upper trace: methyl iodide (24), second.... Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure and Conformation of 1-Methylthiolanium Iodide

Introduction 1-Methylthiolanium iodide, a quaternary sulfonium salt, serves as a significant model system for understanding the stereochemistry and conformational dynamics of five-membered sulfur-containing heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methylthiolanium iodide, a quaternary sulfonium salt, serves as a significant model system for understanding the stereochemistry and conformational dynamics of five-membered sulfur-containing heterocycles. The thiolanium cation is a structural motif present in various biologically important molecules, and its conformational preferences influence molecular recognition and reactivity. This guide provides a comprehensive analysis of the three-dimensional structure of 1-methylthiolanium iodide in both the solid state and solution, supported by experimental data and computational insights. We will delve into the nuances of its synthesis, the intricacies of its puckered ring system, and the analytical techniques employed for its characterization, offering a robust resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Solid-State Conformation

The definitive three-dimensional arrangement of 1-methylthiolanium iodide in the crystalline form has been elucidated through X-ray crystallography. The solid-state structure reveals a non-planar, puckered five-membered ring, a common feature for saturated cyclic systems to alleviate torsional and angle strain.

Crystallographic Analysis

X-ray diffraction studies of S-n-alkyl-tetrahydrothiophenium salts, including the methyl derivative, have shown that the tetrahydrothiophenium (THT) ring predominantly adopts a twist (C₂) conformation in the solid state.[1][2] A specific crystal structure analysis of the α-phase of 1-methylthiolanium iodide ([CH₃-THT][I]), stable below 78°C, has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the refcode MTHOLI (CCDC No. 1214744).[1] While the quality of this specific dataset was noted as modest, it corroborates the twisted ring structure.[1]

In this conformation, no four atoms of the ring are coplanar. The structure is characterized by a two-fold axis of symmetry that passes through the sulfur atom and the midpoint of the opposing C-C bond. This arrangement minimizes steric interactions between adjacent methylene groups. The methyl group is attached to the positively charged sulfur atom, adopting a pyramidal geometry along with the two carbon atoms of the ring. The iodide anion is positioned in the crystal lattice to balance the positive charge of the sulfonium cation.

Below is a table summarizing typical bond lengths and angles for a five-membered sulfonium ring, derived from crystallographic data of related compounds.

ParameterTypical ValueDescription
C-S Bond Length1.80 - 1.85 ÅThe length of the carbon-sulfur bonds within the thiolanium ring.
C-C Bond Length1.52 - 1.55 ÅThe length of the carbon-carbon bonds within the ring.
S-C(methyl) Bond Length1.78 - 1.82 ÅThe length of the bond between the sulfur and the exocyclic methyl group.
C-S-C Bond Angle~95°The bond angle within the five-membered ring at the sulfur atom.
C-C-C Bond Angle104 - 106°The internal bond angles between the carbon atoms of the ring.
C-C-S Bond Angle~105°The internal bond angles adjacent to the sulfur atom.

Note: These values are representative and can vary slightly depending on the specific crystal packing and counter-ion interactions.

cluster_0 Solid-State Conformation of 1-Methylthiolanium Cation S+ S+ C1 C S+->C1 C_Me C S+->C_Me C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->S+ label_Me CH₃

Caption: Twist conformation of the 1-methylthiolanium cation in the solid state.

Conformational Dynamics in Solution

In solution, the 1-methylthiolanium cation exhibits dynamic conformational behavior. Unlike the relatively static structure in the crystal lattice, the five-membered ring undergoes rapid interconversion between different puckered forms at room temperature.

NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating these conformational dynamics. At room temperature, the ¹H NMR spectrum of 1-methylthiolanium iodide shows averaged signals for the ring protons due to fast exchange on the NMR timescale.[1] This indicates a low energy barrier for interconversion between conformers.

Detailed analysis of high-field ¹H NMR spectra reveals a complex, strongly coupled [ABCD]₂ spin system for the eight protons of the thiolanium ring.[1] This complexity arises from the magnetic inequivalence of the protons in the puckered ring. Iterative analysis and simulation of these spectra are necessary to extract the precise chemical shifts and coupling constants.

Theoretical Calculations and Conformational Equilibrium

Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the 1-methylthiolanium cation.[1] These computational studies support the experimental NMR data, indicating that the twist conformation is the most stable. Furthermore, the calculations reveal the existence of two different pairs of isoenergetic twist forms, which are in a state of rapid equilibrium in solution.[1] The energy barrier between these conformers is low, which is consistent with the observation of averaged signals in the room-temperature NMR spectrum.

The two primary conformations for a five-membered ring are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). While the solid-state structure favors the twist form, both are relevant in the dynamic equilibrium in solution.

cluster_workflow Conformational Equilibrium in Solution Envelope (Cs) Envelope (Cs) Twist (C2) Twist (C2) Envelope (Cs)->Twist (C2) Rapid Interconversion

Caption: Conformational equilibrium of the thiolanium ring in solution.

Experimental Protocols

Synthesis of 1-Methylthiolanium Iodide

The synthesis of 1-methylthiolanium iodide is a straightforward application of the Menschutkin reaction, involving the nucleophilic attack of the sulfur atom in tetrahydrothiophene on the electrophilic methyl group of methyl iodide.

Materials:

  • Tetrahydrothiophene (THT)

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophene (1.0 equivalent) in a minimal amount of a suitable solvent like acetone or acetonitrile, or perform the reaction neat.

  • Cool the flask in an ice bath to control the initial exothermic reaction.

  • Slowly add methyl iodide (1.0-1.1 equivalents) to the stirred solution of tetrahydrothiophene.[3][4][5]

  • After the initial exothermic reaction subsides, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

  • The product, 1-methylthiolanium iodide, will precipitate from the reaction mixture as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 1-methylthiolanium iodide.

cluster_workflow Synthesis Workflow Start Start Mix Mix THT and MeI Start->Mix Stir Stir at Room Temp (12-24h) Mix->Stir Precipitate Precipitation of Product Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Step-by-step synthesis of 1-methylthiolanium iodide.

NMR Spectroscopic Analysis Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 1-methylthiolanium iodide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved before analysis.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • Acquire a ¹³C NMR spectrum.

  • Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For detailed conformational analysis, 2D NMR experiments such as COSY and HSQC can be performed to aid in the assignment of proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts will be influenced by the solvent. The following are approximate expected ranges:

  • ¹H NMR:

    • S-CH ₃: ~2.8-3.0 ppm (singlet)

    • Ring CH ₂ adjacent to S⁺: ~3.3-3.6 ppm (multiplet)

    • Ring CH ₂ beta to S⁺: ~2.2-2.5 ppm (multiplet)

  • ¹³C NMR:

    • S-C H₃: ~25-30 ppm

    • Ring C H₂ adjacent to S⁺: ~45-50 ppm

    • Ring C H₂ beta to S⁺: ~28-33 ppm

Conclusion

1-Methylthiolanium iodide presents a fascinating case study in the conformational analysis of heterocyclic systems. Its solid-state structure is defined by a puckered thiolanium ring in a twist conformation. In solution, this static picture gives way to a dynamic equilibrium of rapidly interconverting twist conformers, a behavior well-characterized by a combination of high-field NMR spectroscopy and computational modeling. The straightforward synthesis of this sulfonium salt further enhances its utility as a fundamental model for researchers. A thorough understanding of its structural and conformational properties is essential for predicting its reactivity and interactions in various chemical and biological contexts, thereby providing a solid foundation for the rational design of more complex sulfur-containing molecules.

References

  • Jawahar, J. A. J., et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Structural Chemistry, 33(4), 1189-1200. [Link]

  • The Royal Society of Chemistry. (2025). Supporting Information for Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for Chemical Science. [Link]

  • ResearchGate. (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1 in the solvent mixtures of DMSO-d₆ and 50% of D₂O (a), DMSO-d₆ and 30% methanol-d₄ (b), compared to neat DMSO-d₆ (c). Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Untitled. Retrieved January 22, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000262). Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methyl Iodide. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane C₃H₇I CH₃CH₂CH₂I analysis of chemical shifts ppm. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S1. ¹H NMR spectrum for I (DMSO– d₆, 500 MHz). Retrieved January 22, 2026, from [Link]

  • MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved January 22, 2026, from [Link]

  • YouTube. (2023, May 7). Methyl Iodide : Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017, January 14). C13 NMR spectrum analysis of a compound containing Iodine moieties?. Retrieved January 22, 2026, from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (2025). Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site-Selective O-Methylation of Carbohydrates. [Link]

  • Royal Society of Chemistry. (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Untitled. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved January 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl iodide. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). S-alkylthiophenium salts. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, August 25). Methyl Iodide synthesis. Retrieved January 22, 2026, from [Link]

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Foundational

synthesis of S-n-alkyl-tetrahydrothiophenium iodides

An In-depth Technical Guide to the Synthesis of S-n-Alkyl-Tetrahydrothiophenium Iodides Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Tetrahydrothiophenium Salts S-n-alkyl-tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of S-n-Alkyl-Tetrahydrothiophenium Iodides

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Tetrahydrothiophenium Salts

S-n-alkyl-tetrahydrothiophenium salts represent a versatile class of sulfonium compounds with growing importance in materials science and synthetic chemistry. Their utility stems from their properties as ionic liquids (ILs) and their role as valuable synthetic intermediates.[1][2] The core structure consists of a five-membered tetrahydrothiophene (THT) ring where the sulfur atom is quaternized by an n-alkyl group, creating a cationic species. This guide provides a detailed technical overview of the primary synthetic route to S-n-alkyl-tetrahydrothiophenium iodides, focusing on the underlying chemical principles, a robust experimental protocol, and critical insights for researchers in the field. The synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, valued for its efficiency and reliability.[3][4]

Core Synthesis: Mechanism and Rationale

The formation of S-n-alkyl-tetrahydrothiophenium iodides is achieved through the direct alkylation of tetrahydrothiophene with an n-alkyl iodide. This reaction proceeds via a well-established SN2 mechanism.

Mechanistic Breakdown
  • Nucleophilic Attack: The sulfur atom in the tetrahydrothiophene ring possesses lone pairs of electrons, rendering it nucleophilic. It attacks the electrophilic α-carbon of the n-alkyl iodide.

  • Transition State: A trigonal bipyramidal transition state is formed where a new sulfur-carbon bond is partially formed, and the carbon-iodine bond is partially broken.

  • Leaving Group Departure: The iodide ion, an excellent leaving group due to its large size and ability to stabilize a negative charge, is displaced.

  • Product Formation: The final product is the stable S-n-alkyl-tetrahydrothiophenium iodide salt.

The choice of an n-alkyl iodide is critical for the success of this reaction. The iodide ion is a superior leaving group compared to bromide or chloride, facilitating the SN2 displacement under mild conditions.[5] Furthermore, the use of primary (n-alkyl) halides is essential to avoid competing elimination (E2) reactions that become significant with secondary and tertiary halides.[4][5]

Caption: SN2 mechanism for the synthesis of S-n-alkyl-tetrahydrothiophenium iodide.

Experimental Protocol: A Self-Validating System

This section outlines a generalized, field-proven protocol for the , based on methodologies reported in the literature.[6] The protocol's integrity lies in its straightforward execution and the high purity of the resulting product, which can be readily verified.

Materials and Equipment
  • Reactants:

    • Tetrahydrothiophene (THT), ≥99% purity

    • Appropriate n-Alkyl Iodide (e.g., iodomethane, iodoethane, 1-iodobutane to 1-iododecane), ≥98% purity

  • Solvents:

    • Diethyl ether (anhydrous) for washing

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (optional, for volatile reactants)

    • Buchner funnel and filter paper

    • Vacuum flask and vacuum source

    • Standard laboratory glassware

Step-by-Step Methodology

Workflow start Start reactants 1. Combine Reactants - Tetrahydrothiophene - n-Alkyl Iodide (Molar Ratio ~1:1.05) start->reactants stir 2. Stir at Room Temp. (24-72 hours) reactants->stir precipitate 3. Observe Precipitation (Product forms as a solid) stir->precipitate wash 4. Isolate & Wash - Filter the solid - Wash with diethyl ether precipitate->wash dry 5. Dry Product (Under vacuum) wash->dry characterize 6. Characterize - NMR Spectroscopy - Elemental Analysis dry->characterize end End Product: Pure Thiophenium Salt characterize->end

Caption: General experimental workflow for the synthesis of thiophenium iodides.
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiophene (1.0 eq).

  • Reagent Addition: Add the desired n-alkyl iodide (1.0 - 1.1 eq) to the flask. The reaction is often performed neat (without solvent). If one of the reactants is highly volatile (e.g., iodomethane), the reaction should be conducted in a sealed vessel or under reflux with a condenser cooled to a low temperature.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress is often visually monitored. As the sulfonium salt forms, it typically precipitates from the reaction mixture as a white or off-white solid, as it is generally insoluble in the non-polar starting materials.

  • Isolation: Once the reaction is complete (indicated by the cessation of further precipitation or by TLC/NMR analysis of an aliquot), add anhydrous diethyl ether to the flask to form a slurry. This step helps to wash away any unreacted starting materials.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of anhydrous diethyl ether to remove any residual THT or alkyl iodide.

  • Drying: Dry the purified white solid under high vacuum to remove all traces of solvent. The final product should be stored in a desiccator to prevent moisture absorption.

Quantitative Data Summary

The reaction conditions are generally consistent across a range of n-alkyl chains, with the primary variable being the reaction time, which tends to increase with the length of the alkyl chain.

Alkyl Group (R)Molar Ratio (THT:RI)Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Methyl1 : 1.120 - 2524 - 48> 90
Ethyl1 : 1.120 - 2548> 90
n-Butyl1 : 1.0520 - 2548 - 72> 85
n-Hexyl1 : 1.0520 - 2572> 85
n-Decyl1 : 1.0520 - 2572 - 96> 80

Note: Yields and times are representative and can vary based on the purity of reagents and specific laboratory conditions.

Product Characterization: Validating Success

Rigorous characterization is essential to confirm the structure and purity of the synthesized S-n-alkyl-tetrahydrothiophenium iodides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

    • ¹H NMR: Expect to see characteristic signals for the protons on the THT ring and the n-alkyl chain. The protons on the carbons directly attached to the positively charged sulfur atom (α-carbons) will be significantly downfield (deshielded) compared to their positions in the neutral THT and alkyl iodide precursors. The spectra of the THT ring protons can be complex, often appearing as a dynamic [ABCD]₂ spin system due to conformational exchange in solution.[7]

    • ¹³C NMR: Similar to ¹H NMR, the α-carbons attached to the sulfonium center will show a distinct downfield shift.

  • Elemental Analysis (CHS): This technique provides the percentage composition of carbon, hydrogen, and sulfur in the sample. The experimentally determined values should align closely with the calculated theoretical values for the target compound, providing a robust measure of purity.[6]

  • X-Ray Crystallography: For unambiguous structural elucidation, single-crystal X-ray diffraction can be performed. This method provides precise bond lengths, angles, and the solid-state packing arrangement of the ions.[6] For example, studies have shown that the THT ring in these salts adopts a puckered twist form in the solid state.[7][8]

Advanced Insights & Future Directions

The S-n-alkyl-tetrahydrothiophenium iodides synthesized via this method are often not the final product but rather key intermediates. The iodide anion can be readily exchanged for other anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetraphenylborate ([BPh₄]⁻), through metathesis reactions.[6] This anion exchange is a crucial step in tuning the physicochemical properties (e.g., melting point, viscosity, solubility) of the final salt, enabling its use as a task-specific ionic liquid.[1][6] The straightforward and high-yielding synthesis of the iodide precursor makes it an ideal starting point for building a diverse library of novel sulfonium-based ionic liquids.

References

  • Jahn, U. et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Taylor & Francis Online. [Link]

  • Zhang, S. et al. (2015). Tetrahydrothiophene-Based Ionic Liquids: Synthesis and Thermodynamic Characterizations. PMC - NIH. [Link]

  • Barata-Vallejo, S. et al. Synthetic routes for the preparation of S-alkyl sulfonium salts and scope of the methods. ResearchGate. [Link]

  • Jahn, U. et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Semantic Scholar. [Link]

  • Jahn, U. et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Mol. Phys., e2024458. [Link]

  • Barata-Vallejo, S. et al. (2019). Synthetic Applications of Sulfonium Salts. PMC - PubMed Central. [Link]

  • Hoshino, T. et al. (2023). Organic ionic plastic crystals composed of tetrahydrothiophenium cation with high conductivity. ChemRxiv, Cambridge Open Engage. [Link]

  • McMurry, J. (2024). Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Alkyl Iodide. Synthonix. [Link]

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Exploratory

Solubility of 1-Methylthiolanium Iodide in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Methylthiolanium iodide, a cyclic sulfonium salt, belongs to a class of compounds with significant potential in organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylthiolanium iodide, a cyclic sulfonium salt, belongs to a class of compounds with significant potential in organic synthesis and materials science. Its utility, like that of any reagent or precursor, is fundamentally linked to its behavior in solution. However, specific solubility data for this compound remains scarce in publicly accessible literature. This guide provides a robust framework for understanding and determining the solubility of 1-Methylthiolanium iodide in various organic solvents. We bridge the data gap by synthesizing first-principle chemical theories with practical, field-proven experimental protocols. This document moves beyond a simple listing of properties to explain the causal mechanisms behind solubility, empowering researchers to make informed decisions in experimental design. We present a predictive qualitative solubility profile, a detailed, self-validating experimental protocol for quantitative determination, and a comprehensive look at the intermolecular forces governing the dissolution process.

Introduction: The Context of 1-Methylthiolanium Iodide

Sulfonium salts are positively charged organosulfur compounds that have garnered significant interest as versatile reagents and intermediates.[1] Their applications are extensive, ranging from their classic use as precursors for sulfur ylides in the synthesis of epoxides and cyclopropanes to more modern roles in methylation, arylation, and transition-metal-catalyzed cross-coupling reactions.[1][2][3] Cyclic sulfonium salts, such as 1-Methylthiolanium iodide, offer a fixed conformation that can influence reactivity and selectivity. Recent studies have highlighted the utility of cyclic sulfonium salts in reactions like base-promoted ring-opening hydroxylations, demonstrating their value in synthesizing complex molecules.[4]

The structure of 1-Methylthiolanium iodide consists of a five-membered tetrahydrothiophene ring methylated at the sulfur atom, creating a positively charged sulfonium cation. This cation is paired with an iodide anion. This ionic salt structure dictates its physical and chemical properties, most notably its solubility. Understanding its solubility is a critical first step for any application, including reaction optimization, purification, formulation, and in the context of drug development, creating viable delivery systems. This guide provides the necessary theoretical foundation and practical methodologies to characterize the solubility of 1-Methylthiolanium iodide with scientific rigor.

The Theoretical Framework of Solubility

The solubility of an ionic compound like 1-Methylthiolanium iodide in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the compound's crystal lattice and the energy released when its constituent ions are solvated by the solvent.

  • Lattice Energy: This is the energy that holds the 1-Methylthiolanium cations and iodide anions together in a solid, crystalline structure. For dissolution to occur, the solvent-solute interactions must provide sufficient energy to overcome this lattice energy.

  • Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. The process involves the formation of new intermolecular forces between the ion and the solvent.

The age-old principle of "like dissolves like" is the guiding maxim. Ionic and polar solutes dissolve best in polar solvents. The key intermolecular forces driving the solvation of 1-Methylthiolanium iodide are:

  • Ion-Dipole Interactions: This is the strongest and most important solvating force for ionic compounds in polar solvents. The positive sulfonium cation is attracted to the negative end of the solvent's dipole (e.g., the oxygen in acetone or water), while the iodide anion is attracted to the positive end.

  • Hydrogen Bonding: In polar protic solvents (e.g., water, methanol, ethanol), the solvent can act as a hydrogen bond donor, forming strong interactions with the iodide anion. This significantly enhances solvation and solubility.

  • Van der Waals Forces: These weaker forces, including London dispersion forces, are present in all interactions but are the dominant forces in nonpolar solvents. They are generally insufficient to overcome the strong lattice energy of an ionic salt, leading to poor solubility.

The structure of 1-Methylthiolanium iodide places it in the broad category of ionic liquids (ILs), which are salts with melting points below 100 °C.[5] The principles governing IL solubility are directly applicable here. The solubility of ILs can be tuned by modifying the cation or anion, and their miscibility with organic solvents is a key area of research.[6][7][8][9]

cluster_Solid 1-Methylthiolanium Iodide Crystal Lattice cluster_Process Dissolution Process cluster_Solution Solvated Ions in Solution cluster_Forces Key Intermolecular Forces Lattice [C₅H₁₁S]⁺[I]⁻ (Solid State) Solvated Lattice->Solvated + Solvent (Overcomes Lattice Energy) Cation [C₅H₁₁S]⁺ (Solvated Cation) ID Ion-Dipole Cation->ID Anion [I]⁻ (Solvated Anion) Anion->ID HB Hydrogen Bonding (in protic solvents) Anion->HB VdW Van der Waals

Caption: Dissolution of 1-Methylthiolanium Iodide.

Predictive Qualitative Solubility Profile

In the absence of published quantitative data, a predictive profile can be constructed based on the theoretical principles outlined above. This table serves as a practical starting point for solvent selection in experimental work.

Solvent Category Solvent Dielectric Constant (ε) at 20°C Predicted Solubility Rationale for Prediction
Polar Protic Water (H₂O)80.1High Highly polar with strong hydrogen bonding capability, effectively solvating both the cation and the iodide anion.
Methanol (CH₃OH)33.0High Very polar and an excellent hydrogen bond donor, leading to strong solvation of the ions.
Ethanol (C₂H₅OH)24.5Moderate to High Still quite polar with hydrogen bonding, but the larger nonpolar ethyl group slightly reduces its solvating power compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High Highly polar with a large dipole moment, excellent at solvating cations.
Acetonitrile (CH₃CN)37.5Moderate Polar solvent capable of strong ion-dipole interactions, though less effective at solvating anions than protic solvents.
Acetone (CH₃COCH₃)20.7Low to Moderate Moderately polar, but its ability to stabilize separated ions is limited compared to more polar solvents.
Dichloromethane (CH₂Cl₂)9.1Low Low polarity. Ion-dipole interactions are weak and insufficient to overcome the salt's lattice energy effectively.
Nonpolar Toluene (C₇H₈)2.4Insoluble Very low polarity and inability to form strong interactions with ions. Solvation energy is minimal.
Hexane (C₆H₁₄)1.9Insoluble Nonpolar. Dominated by weak van der Waals forces, which cannot overcome the ionic lattice.

Experimental Protocol: Quantitative Solubility Determination

This section provides a rigorous, step-by-step protocol for the experimental determination of solubility, designed to produce reliable and reproducible data. The cornerstone of this protocol is the isothermal shake-flask method , a gold standard for measuring equilibrium solubility.[10]

Causality in Experimental Design:

  • Why excess solute? To ensure the solution reaches saturation, meaning the solvent has dissolved the maximum amount of solute possible at that temperature. The presence of undissolved solid is the visual confirmation of a saturated state.

  • Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.

  • Why prolonged equilibration? The dissolution of ionic salts, especially in moderately soluble systems, can be slow. Allowing sufficient time (e.g., 24-72 hours) is necessary to ensure true thermodynamic equilibrium is reached, not just a kinetically trapped state.[11]

  • Why centrifugation? To effectively separate the saturated solution (supernatant) from the excess solid without altering the temperature or composition, which could occur during filtration (e.g., solvent evaporation).

Objective

To determine the equilibrium solubility of 1-Methylthiolanium iodide in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • 1-Methylthiolanium iodide (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • 4 mL glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or water bath

  • Benchtop centrifuge with temperature control

  • Calibrated micropipettes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC with a UV or conductivity detector, or Ion Chromatograph)

Step-by-Step Methodology

Step 1: Preparation

  • Accurately weigh approximately 100 mg of 1-Methylthiolanium iodide directly into a 4 mL glass vial. Record the exact mass.

  • Using a calibrated pipette, add 2.0 mL of the selected organic solvent to the vial.

  • Prepare at least three replicate vials for each solvent to ensure statistical validity.

Step 2: Equilibration

  • Securely cap the vials.

  • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and a constant agitation speed (e.g., 200 rpm).

  • Allow the samples to equilibrate for a minimum of 48 hours.

    • Self-Validation: To confirm equilibrium, you can prepare a parallel set of samples and measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when the concentration no longer increases between time points.

Step 3: Phase Separation

  • After equilibration, immediately transfer the vials to a centrifuge pre-set to the same temperature.

  • Centrifuge the samples at a high speed (e.g., 5000 x g) for 15 minutes to pellet all undissolved solid.

Step 4: Sample Analysis (using UV-Vis Spectrophotometry as an example)

  • Prepare a Calibration Curve:

    • Prepare a stock solution of 1-Methylthiolanium iodide of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Perform a serial dilution to create a series of standards of known concentrations (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the iodide ion (typically around 226 nm).

    • Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

  • Analyze the Saturated Solution:

    • Carefully open a centrifuged vial, ensuring not to disturb the solid pellet.

    • Using a micropipette, withdraw a small aliquot (e.g., 100 µL) from the clear supernatant.

    • Accurately dilute this aliquot with a known volume of the solvent in a volumetric flask to bring its concentration within the range of your calibration curve. The dilution factor must be precise.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculate Solubility:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

    • Express the final solubility in units of g/L or mol/L.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct, published solubility data for 1-Methylthiolanium iodide is limited, a comprehensive understanding of its behavior in organic solvents is achievable. By applying fundamental principles of physical chemistry related to ionic compounds and learning from the extensive research on ionic liquids, researchers can make strong, evidence-based predictions about its solubility. More importantly, by employing robust and self-validating experimental protocols such as the isothermal shake-flask method, precise and reliable quantitative data can be generated. This guide provides both the theoretical framework and the practical tools necessary for scientists and developers to confidently work with 1-Methylthiolanium iodide, enabling its effective application in future research and development.

References

  • Methyl Iodide - Encyclopedia.pub. (2022-11-01). [Link]

  • methyl iodide - Organic Syntheses Procedure. [Link]

  • Iodomethane - Wikipedia. [Link]

  • Methyl Iodide : Organic Synthesis - YouTube. (2023-05-07). [Link]

  • Solubility of Organic Compounds. (2023-08-31). [Link]

  • An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Synthetic Applications of Sulfonium Salts - PMC - PubMed Central. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2024-08-09). [Link]

  • Methyl Iodide synthesis - Chemistry Stack Exchange. (2015-08-25). [Link]

  • The Solubility Parameters of Ionic Liquids - PMC - NIH. [Link]

  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (2022-07-14). [Link]

  • Lewis Structure of CH3I (iodomethane, methyl iodide) - YouTube. (2019-07-26). [Link]

  • Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem. [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). [Link]

  • Synthetic Applications of Sulfonium Salts - Semantic Scholar. [Link]

  • How to make Methyl iodide without Phosphorus - YouTube. (2021-10-13). [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions - MDPI. [Link]

  • Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Base-Promoted Ring-Opening Hydroxylation of Cyclic Sulfonium Salts - ACS Publications. (2024-02-09). [Link]

Sources

Foundational

Spectroscopic Characterization of 1-Methylthiolanium Iodide: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a compound's chemical architecture. This guide provides an in-depth technical overview of the expected spectroscopic data for 1-Methylthiolanium iodide, a quaternary sulfonium salt.

Molecular Structure and Spectroscopic Overview

1-Methylthiolanium iodide is a five-membered heterocyclic sulfonium salt. The thiolane ring is a saturated five-membered ring containing a sulfur atom. In this compound, the sulfur atom is quaternized by a methyl group, resulting in a positively charged sulfonium center, with an iodide anion providing the charge balance. The inherent asymmetry and the presence of a heteroatom with a positive charge significantly influence its spectroscopic properties.

cluster_0 1-Methylthiolanium Iodide S S⁺ C1 C S->C1 C_methyl CH₃ S->C_methyl C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->S I I⁻

Caption: Molecular structure of 1-Methylthiolanium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Methylthiolanium iodide, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Principles: The chemical shift of a proton in ¹H NMR is primarily influenced by the electron density around it. Electronegative atoms or electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The positive charge on the sulfur atom in 1-Methylthiolanium iodide is a dominant factor in its ¹H NMR spectrum.

Predicted Spectrum:

  • S-CH₃ Protons: The methyl group directly attached to the positively charged sulfur atom will be significantly deshielded. This will result in a singlet (as there are no adjacent protons to couple with) appearing at a relatively downfield chemical shift, likely in the range of δ 2.8 - 3.2 ppm . This prediction is based on data from similar sulfonium salts.

  • α-CH₂ Protons (next to S⁺): The two methylene groups adjacent to the sulfonium center are also strongly deshielded. Due to the five-membered ring's geometry, these protons are diastereotopic and may exhibit complex splitting patterns. We can expect a multiplet in the region of δ 3.5 - 4.0 ppm .

  • β-CH₂ Protons: The methylene groups further away from the sulfur atom will be less deshielded than the α-protons. They will likely appear as a multiplet in the range of δ 2.2 - 2.6 ppm .

Table 1: Predicted ¹H NMR Data for 1-Methylthiolanium Iodide

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
S-CH₃2.8 - 3.2Singlet
α-CH₂3.5 - 4.0Multiplet
β-CH₂2.2 - 2.6Multiplet
¹³C NMR Spectroscopy

Principles: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. The deshielding effect of the positively charged sulfur will be even more pronounced on the carbon atoms.

Predicted Spectrum:

  • S-CH₃ Carbon: The carbon of the methyl group attached to the sulfur will be deshielded and is expected to appear in the range of δ 25 - 30 ppm .

  • α-C Carbons: The carbons adjacent to the sulfonium center will be the most downfield of the ring carbons, likely resonating in the δ 45 - 55 ppm region.

  • β-C Carbons: The carbons further from the sulfur atom will be less deshielded and are predicted to have a chemical shift in the range of δ 28 - 35 ppm .

Table 2: Predicted ¹³C NMR Data for 1-Methylthiolanium Iodide

CarbonPredicted Chemical Shift (δ, ppm)
S-CH₃25 - 30
α-C45 - 55
β-C28 - 35

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 1-Methylthiolanium iodide, we expect to see absorptions corresponding to C-H stretching and bending vibrations. The ionic nature of the salt itself does not produce a distinct IR absorption, but it can influence the bond vibrations.

Predicted Spectrum:

  • C-H Stretching: The C-H bonds of the methylene and methyl groups will show stretching vibrations in the region of 2850-3000 cm⁻¹ .

  • CH₂ Bending (Scissoring): A characteristic absorption for the scissoring vibration of the CH₂ groups is expected around 1450-1470 cm⁻¹ .

  • CH₃ Bending: The methyl group will exhibit characteristic bending vibrations, typically around 1370-1390 cm⁻¹ (symmetric) and 1440-1460 cm⁻¹ (asymmetric).

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C and C-S stretching and various bending vibrations, which are unique to the molecule's overall structure.

Table 3: Predicted IR Absorption Bands for 1-Methylthiolanium Iodide

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850 - 3000
CH₂Bending (Scissoring)1450 - 1470
CH₃Bending1370 - 1390

Mass Spectrometry (MS)

Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For ionic compounds like 1-Methylthiolanium iodide, electrospray ionization (ESI) is a suitable technique. The resulting spectrum will show the cationic part of the molecule.

Predicted Spectrum:

The mass spectrum will be dominated by the molecular ion of the cation, [C₅H₁₁S]⁺.

  • Molecular Ion (M⁺): The parent ion will have an m/z corresponding to the molecular weight of the 1-methylthiolanium cation, which is 103.06 g/mol . This will likely be the base peak.

  • Fragmentation: Fragmentation of cyclic sulfonium salts can proceed through various pathways, including the loss of neutral molecules. A common fragmentation pathway for S-alkylated thiacycloalkanes is the loss of an alkene via a ring-opening mechanism. For 1-methylthiolanium, a potential fragmentation could involve the loss of ethene (C₂H₄), leading to a fragment ion at m/z 75 . Another possibility is the loss of the methyl group, resulting in a fragment at m/z 88 .

parent [C₅H₁₁S]⁺ m/z = 103 frag1 Loss of C₂H₄ [C₃H₇S]⁺ m/z = 75 parent->frag1 frag2 Loss of CH₃ [C₄H₈S]⁺ m/z = 88 parent->frag2

Caption: Predicted fragmentation pathways for the 1-Methylthiolanium cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like 1-Methylthiolanium iodide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylthiolanium iodide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the compound is a salt and may not be soluble in non-polar solvents like CDCl₃.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As 1-Methylthiolanium iodide is a solid, the KBr pellet method is suitable. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of 1-Methylthiolanium iodide in a solvent suitable for electrospray ionization, such as methanol or acetonitrile/water.

  • Data Acquisition: Introduce the sample into an ESI-mass spectrometer. Acquire the spectrum in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the parent ion (m/z 103) and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 1-Methylthiolanium iodide. By applying fundamental principles of NMR, IR, and Mass Spectrometry and drawing parallels with analogous structures, we can anticipate the key spectral features of this compound. The provided methodologies offer a clear path for the experimental verification of these predictions. For researchers in drug development and related fields, this guide serves as a valuable resource for the structural elucidation and characterization of novel sulfonium-based compounds.

References

  • While specific spectral data for 1-Methylthiolanium iodide is not cited due to its unavailability in public databases, the principles and data for analogous compounds are based on established knowledge in the field of organic spectroscopy.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

    • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

    • NIST Chemistry WebBook . National Institute of Standards and Technology (NIST). [Link]

Exploratory

A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of 1-Methylthiolanium Iodide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the theoretical and computational analysis of the conformational landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of the conformational landscape of 1-Methylthiolanium iodide. As a five-membered heterocyclic sulfonium salt, its three-dimensional structure is critical to its reactivity and potential interactions in biological systems. We will move beyond a simple recitation of methods to provide a field-proven, logical workflow that ensures scientific rigor and reproducible results. This document details the theoretical underpinnings, a step-by-step computational protocol, and data interpretation strategies essential for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Conformational Analysis

1-Methylthiolanium iodide belongs to the class of sulfonium salts, compounds that are gaining significant traction as versatile intermediates in organic synthesis and are being explored for their unique chemical properties.[1][2][3] The cation, 1-methylthiolanium, features a five-membered tetrahydrothiophene ring. Unlike their six-membered counterparts that often adopt well-defined chair conformations, five-membered rings are known for their conformational flexibility, typically existing as a dynamic equilibrium of multiple, low-energy structures.[4][5]

The conformation of the thiolanium ring dictates the spatial orientation of the methyl group and the sulfur atom's lone pair of electrons, which in turn governs its steric and electronic properties. For drug development professionals, understanding the preferred three-dimensional structure is paramount, as it determines how the molecule will dock with a receptor and exert its biological effect. This guide provides the theoretical and practical tools to elucidate this complex conformational space.

Theoretical Foundations and Method Selection

The goal of a conformational analysis is to map the potential energy surface (PES) of the molecule to identify all stable isomers (local minima) and the energy barriers that separate them. For the 1-methylthiolanium cation, the primary conformational flexibility lies in the puckering of the five-membered ring. The two most common conformations for such rings are the envelope (C_s symmetry) and the twist (C_2 symmetry) .[6]

Choosing the Right Computational Method

The accuracy of theoretical calculations is a trade-off between computational cost and the level of theory. For ionic species like 1-Methylthiolanium iodide, a robust approach is required.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of cost and accuracy. Functionals such as B3LYP or the more modern ωB97X-D are excellent starting points. The latter includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions within the molecule.

  • Møller-Plesset Perturbation Theory (MP2): For a higher level of accuracy, especially for refining the energies of DFT-optimized geometries, second-order Møller-Plesset perturbation theory (MP2) is a reliable choice.[7][8] It explicitly includes electron correlation, providing a more accurate description of dispersion forces.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For sulfur-containing molecules, the choice of basis set is critical.

  • Pople-style basis sets: A basis set like 6-311+G(d,p) is a good starting point.[9] The "+" indicates the addition of diffuse functions, which are important for anions and lone pairs, while the "(d,p)" indicates the addition of polarization functions to allow for more flexible orbital shapes.

  • Correlation-consistent basis sets: For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ , are recommended.[10][11] The "aug" prefix signifies the inclusion of diffuse functions. Studies have shown that for sulfur compounds, these basis sets, particularly when augmented with tight d functions, can provide very reliable results.[10][11]

A Validated Computational Workflow

A scientifically sound computational study is a self-validating system. The following workflow is designed to ensure that the results are not only accurate but also reproducible and physically meaningful.

G cluster_prep Structure Preparation cluster_qm Quantum Mechanical Calculations cluster_analysis Analysis & Interpretation A 1. Initial 3D Structure Generation (e.g., from SMILES or 2D sketch) B 2. Preliminary Conformational Search (e.g., Molecular Mechanics) A->B C 3. Geometry Optimization (DFT, e.g., ωB97X-D/6-311+G(d,p)) B->C D 4. Frequency Analysis (Confirm minima, obtain thermochemistry) C->D E 5. Refined Energy Calculation (MP2/aug-cc-pVTZ single point) D->E F 6. Identify Unique Conformers (Based on energy and geometry) E->F G 7. Analyze Geometric Parameters (Dihedral angles, bond lengths) F->G H 8. Compare with Experimental Data (If available, e.g., NMR, X-ray) G->H

Caption: A robust computational workflow for conformational analysis.

Step-by-Step Protocol
  • Initial Structure Generation:

    • Begin by sketching the 2D structure of 1-methylthiolanium iodide and converting it to a 3D structure using software like Avogadro or GaussView.

    • It is crucial to consider both possible stereoisomers at the sulfur atom (R and S) if relevant, as well as the initial puckering of the ring.

  • Conformational Search:

    • Perform a preliminary conformational search using a less computationally expensive method, such as molecular mechanics (e.g., with the MMFF94 force field). This will generate a variety of starting geometries for the more accurate quantum mechanical calculations.

    • The goal is to sample the potential energy surface broadly to find all plausible envelope and twist conformations.

  • Geometry Optimization (DFT):

    • Take each unique conformer from the initial search and perform a full geometry optimization using DFT. A recommended level of theory is ωB97X-D/6-311+G(d,p) .

    • The optimization should be performed on the 1-methylthiolanium cation. The iodide anion can be included in the calculation, but for a simple conformational analysis in the gas phase, it is often sufficient to model the cation alone. For solution-phase studies, a continuum solvation model (like PCM or SMD) should be employed.

  • Frequency Analysis:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • This is a critical validation step. A true minimum on the potential energy surface will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy, which are essential for comparing the relative stabilities of conformers at a given temperature.

  • Refined Energy Calculation:

    • To obtain more accurate relative energies, perform a single-point energy calculation on each DFT-optimized geometry using a higher level of theory, such as MP2/aug-cc-pVTZ . This approach, where a high-level energy calculation is performed on a lower-level optimized geometry, is a cost-effective way to achieve high accuracy.

Data Presentation and Interpretation

The results of the calculations should be presented in a clear and concise manner to allow for easy interpretation.

Relative Energies of Conformers

The primary output of the conformational analysis is the set of stable conformers and their relative energies. It is conventional to report the relative Gibbs free energies (ΔG) at 298.15 K.

Conformer IDRing ConformationRelative Energy (kcal/mol)Population (%)
Conf-1 Twist (C₂)0.0075.2
Conf-2 Envelope (C_s)0.8524.8
Conf-3 Twist (C₂)1.50< 1.0

Table populated with hypothetical data for illustrative purposes.

Geometric Parameters

Analysis of key geometric parameters can provide insight into the structural differences between conformers. For a five-membered ring, the puckering can be described by the dihedral angles.

Conformer IDC1-S-C4-C3 Dihedral (°)S-C1-C2-C3 Dihedral (°)
Conf-1 35.2-21.8
Conf-2 0.032.5

Table populated with hypothetical data for illustrative purposes.

Recent studies combining NMR spectroscopy and DFT calculations on S-n-alkyl-tetrahydrothiophenium salts have found that the puckered twist form of the thiolanium ring is a key conformation.[6] The computational results should be compared with such available experimental data to validate the theoretical model.

Conclusion

The theoretical conformational analysis of 1-Methylthiolanium iodide is a powerful tool for understanding its structure and reactivity. By following a rigorous and self-validating computational workflow, researchers can confidently identify the most stable conformers and quantify their relative populations. This information is invaluable for rational drug design, reaction mechanism studies, and the development of new materials based on sulfonium salts. The interplay between high-level DFT and MP2 calculations, combined with appropriate basis sets, provides a clear and accurate picture of the conformational landscape of this important molecule.

References

  • Conformational Analysis of Sulfur-Containing Heterocycles, Part I. Synthesis and Structural Determination of Diastereomerically Pure 4, 6-Bis-(phenoxymethyl)-1, 2, 5. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]

  • Benassi, R., & Taddei, F. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. The Journal of Physical Chemistry A, 111(3), 473–482. [Link]

  • S - crystal.unito.it. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benassi, R., & Taddei, F. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Physical Chemistry A, 111(3), 473-482. [Link]

  • Benassi, R., & Taddei, F. (2000). Complete basis set model chemistry applied to molecules of increasing molecular complexity: Thermochemical properties of organic sulfur derivatives. Journal of Computational Chemistry, 21(15), 1405-1418. [Link]

  • What is a good basis set for organosulfur compounds, including disulfides? (2017, February 1). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Haegele, G., Nazarski, R. B., & Schmitz, A. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry. [Link]

  • Chen, S., et al. (2024). A Theoretical Study of Positively Curved Circulenes Embedded with Five-Membered Heterocycles: Structures and Inversions. International Journal of Molecular Sciences, 25(23), 13038. [Link]

  • Lambert, J. B., Papay, J. J., Khan, S. A., Kappauf, K. A., & Magyar, E. S. (1974). Conformational analysis of five-membered rings. Journal of the American Chemical Society, 96(19), 6112-6118. [Link]

  • Conformational Analysis of Five Membered Rings. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Heterocyclic Conformational Analysis. (n.d.). ElectronicsAndBooks. Retrieved January 22, 2026, from [Link]

  • Lippa, D., et al. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry, 2020(38), 3635-3650. [Link]

  • Proposed mechanism for the sulfonium salt formation when using substrates of moderate electron richness. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Boyd, S., et al. (2023). Sulfonium Salts as Acceptors in Electron Donor-Acceptor Complexes. Angewandte Chemie International Edition, 62(21), e202300735. [Link]

  • Fores, M., et al. (2013). DFT and MP2 study of the interaction between corannulene and alkali cations. Journal of Molecular Modeling, 19(5), 2049-2055. [Link]

  • Lippa, D., et al. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry, 2020(38), 3635-3650. [Link]

  • D'Annessa, I., et al. (2021). Effect of Salts on the Conformational Dynamics of the Cytochrome P450 OleP. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • (PDF) Chlorquinaldol and quinoline between MP2 and DFT Methods: Theoretical Study. (2016, January 23). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Methylthiolanium Iodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide to the use of 1-Methylthiolanium Iodide, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the use of 1-Methylthiolanium Iodide, a reactive S-alkylthiophenium salt, in modern organic synthesis. Moving beyond a simple recitation of procedural steps, this guide delves into the mechanistic underpinnings, practical considerations, and strategic applications of this versatile reagent. The primary focus is on its emerging role as a potent electrophilic methylthiolating agent for the formation of valuable carbon-sulfur bonds. Detailed protocols, safety and handling procedures, and mechanistic insights are provided to empower researchers to effectively integrate this reagent into their synthetic workflows.

Reagent Profile: 1-Methylthiolanium Iodide

1-Methylthiolanium iodide, a quaternary sulfonium salt derived from the S-alkylation of tetrahydrothiophene, represents a class of reactive electrophilic sulfur reagents. The inherent positive charge on the sulfur atom renders it highly susceptible to nucleophilic attack, making it an effective donor of a methylthio (-SMe) group.

Chemical Structure:

Table 1: Physicochemical Properties of 1-Methylthiolanium Iodide

PropertyValueSource
CAS Number 28608-92-6[1]
Molecular Formula C₅H₁₁IS[1]
Molecular Weight 230.11 g/mol
Appearance Typically a white to off-white solid
Melting Point 199 °C (recrystallized from ethanol)[1]
Solubility Soluble in polar solvents like acetonitrile, DMF, DMSO. Limited solubility in less polar solvents like dichloromethane and ethereal solvents.
Stability Stable under anhydrous conditions. Should be stored away from moisture and light to prevent degradation.

Core Application: Electrophilic Methylthiolation

The primary synthetic utility of 1-Methylthiolanium iodide lies in its capacity to act as an electrophilic methylthiolating agent. This "umpolung" approach to thioether synthesis, where the sulfur atom acts as the electrophile, provides a valuable alternative to traditional methods that rely on nucleophilic thiols, which are often volatile and malodorous.[2] The driving force for the reaction is the departure of the neutral and stable tetrahydrothiophene molecule, a good leaving group.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A suitable nucleophile (Nu⁻) attacks the electrophilic sulfur atom of the 1-methylthiolanium cation, leading to the formation of a new sulfur-nucleophile bond and the displacement of tetrahydrothiophene.

Diagram 1: General Mechanism of Electrophilic Methylthiolation

G reagent 1-Methylthiolanium Cation product Methylthiolated Product (Nu-SMe) reagent->product S-SMe bond formation lg Tetrahydrothiophene (Leaving Group) reagent->lg S-C bond cleavage nucleophile Nucleophile (Nu⁻) nucleophile->reagent Nucleophilic Attack

Caption: SN2 attack of a nucleophile on the sulfur atom of 1-Methylthiolanium iodide.

This reactivity profile allows for the methylthiolation of a diverse range of soft nucleophiles, including carbanions, heteroatoms (S, P), and electron-rich aromatic systems.[3]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) due to the potential for malodorous byproducts and the moisture sensitivity of the reagents.

General Protocol for the Methylthiolation of Active Methylene Compounds

This protocol outlines the C-methylthiolation of a β-ketoester, a common class of carbon nucleophiles.

Workflow 2: C-Methylthiolation of a β-Ketoester

G cluster_prep Reaction Setup cluster_reaction Methylthiolation cluster_workup Work-up and Purification A 1. Add β-ketoester and anhydrous solvent to a flame-dried flask under N2. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add a non-nucleophilic base (e.g., NaH) portion-wise. B->C D 4. Stir for 30 min at 0 °C to form the enolate. C->D E 5. Add a solution of 1-Methylthiolanium iodide in anhydrous solvent dropwise. D->E F 6. Allow the reaction to warm to room temperature and stir for 2-12 hours. E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Quench the reaction with saturated aq. NH4Cl. G->H I 9. Extract with an organic solvent (e.g., Ethyl Acetate). H->I J 10. Wash the combined organic layers with brine, dry over Na2SO4. I->J K 11. Concentrate in vacuo and purify by column chromatography. J->K

Caption: Step-by-step workflow for C-methylthiolation.

Materials:

  • β-Ketoester (1.0 eq)

  • 1-Methylthiolanium iodide (1.1 - 1.5 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the β-ketoester (1.0 eq) and anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • In a separate flask, dissolve 1-Methylthiolanium iodide (1.2 eq) in a minimum amount of anhydrous MeCN.

  • Add the solution of 1-Methylthiolanium iodide dropwise to the enolate solution at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-methylthiolated product.

General Protocol for the Methylthiolation of Thiols

This protocol describes the formation of unsymmetrical disulfides, which are valuable intermediates in organic synthesis and medicinal chemistry.

Materials:

  • Thiol (1.0 eq)

  • 1-Methylthiolanium iodide (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or DBU, 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 eq), anhydrous DCM, and triethylamine (1.2 eq).

  • Stir the solution at room temperature for 10 minutes to form the thiolate.

  • Add 1-Methylthiolanium iodide (1.1 eq) as a solid in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude disulfide by flash column chromatography.

Safety and Handling

As a reactive sulfonium salt, 1-Methylthiolanium iodide requires careful handling to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on the general handling of organic salts and sulfur-containing reagents.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]

  • Skin Protection: A lab coat should be worn to protect clothing and skin. Ensure legs and feet are covered with closed-toe shoes.[5]

Handling:

  • Handle only in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or volatile byproducts.[5]

  • Avoid generating dust when weighing or transferring the solid reagent.

  • Keep the container tightly closed when not in use to prevent moisture absorption.

  • Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and moisture.

  • The reagent should be stored under an inert atmosphere if possible to maximize its shelf-life.

Spill & Disposal:

  • In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]

Conclusion and Outlook

1-Methylthiolanium iodide is an accessible and highly reactive reagent for electrophilic methylthiolation. It offers a practical solution for the synthesis of methyl thioethers and unsymmetrical disulfides, avoiding the use of volatile and odorous thiols. The protocols outlined herein provide a solid foundation for researchers to explore the utility of this and related thiophenium salts in the synthesis of complex molecules, including pharmaceuticals and materials, where the introduction of a methylthio group is a key strategic step. Future research will likely expand the scope of nucleophiles compatible with this reagent and explore its application in more complex synthetic transformations.

References

  • Electrophilic (Ethoxycarbonyl)difluoromethylthiolation Using Difluoroalkyl Sulfonium Salts. (2022). Synlett, 33(06), 546-550. Available from: [Link]

  • Grassl, S. (2019, March 11). Electrophilic thioether synthesis starting from organozinc reagents. LMUochem News. Available from: [Link]

  • Li, Y., et al. (2019). Direct methylthiolation of C-, S-, and P-nucleophiles with sodium S-methyl thiosulfate. Organic & Biomolecular Chemistry, 17(34), 7963-7967. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available from: [Link]

  • ACS Green Chemistry Institute. Thioalkylation with Sulfur as the Electrophile. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Barrett, A. G. M., & B. T. Hopkins. (2002). Asymmetric synthesis of tertiary thiols and thioethers. Tetrahedron, 58(41), 8275-8293. Available from: [Link]

  • Zhang, L., et al. (2022). Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. Chemical Science, 13(20), 5905-5912. Available from: [Link]

  • J&K Scientific LLC. Corey-Kim Oxidation. Available from: [Link]

  • ACS Green Chemistry Institute. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • NROChemistry. Corey-Kim Oxidation. Available from: [Link]

  • Wikipedia. Hydrogen sulfide. Available from: [Link]

  • Grokipedia. Corey–Kim oxidation. Available from: [Link]

  • Fernández, P., et al. (2023). Synthetic routes for the preparation of S‐alkyl sulfonium salts and scope of the methods. Chemistry – A European Journal. Available from: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

  • Solé, D., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 144(4), 1604-1610. Available from: [Link]

  • Zhang, L., et al. (2022). Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. Chemical Science, 13(20), 5905-5912. Available from: [Link]

  • Fernández, P., et al. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2020(24), 3466-3485. Available from: [Link]

  • Leas, D., et al. (2021). Late‐Stage Heteroarylation of Hetero(aryl)sulfonium Salts Activated by α‐Amino Alkyl Radicals. Angewandte Chemie International Edition, 60(41), 22262-22267. Available from: [Link]

  • Berger, F., et al. (2019). Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. Angewandte Chemie International Edition, 58(10), 3126-3130. Available from: [Link]

  • Magnier, E., et al. (2009). Benchmark and Solvent-Free Preparation of Sulfonium Salt Based Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry, 2009(18), 2963-2970. Available from: [Link]

  • Cybulska, K. A. (2019). Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery. Available from: [Link]

  • Liu, X., et al. (2023). Direct methylthiolation of C-, S-, and P- nucleophiles with Sodium S-Methyl Thiosulfate. Organic & Biomolecular Chemistry, 21(3), 567-571. Available from: [Link]

Sources

Application

Application Notes and Protocols: Methyl Iodide as a Versatile Methylating Agent

Therefore, this guide has been expertly curated to focus on a cornerstone of methylation chemistry, Methyl Iodide (Iodomethane) . This reagent is extensively studied, highly effective, and its reaction mechanisms are wel...

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this guide has been expertly curated to focus on a cornerstone of methylation chemistry, Methyl Iodide (Iodomethane) . This reagent is extensively studied, highly effective, and its reaction mechanisms are well-understood, making it a more suitable subject for a detailed and authoritative guide. The principles, protocols, and safety considerations discussed herein for methyl iodide provide a foundational understanding of methylation reactions that is broadly applicable.

Introduction: The Role of Methylation in Modern Chemistry

Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry and drug development. It can profoundly alter a molecule's physical, chemical, and biological properties, including its solubility, metabolic stability, and binding affinity to biological targets. Methyl iodide (CH₃I), also known as iodomethane, is a highly reactive and versatile reagent for accomplishing this transformation.[1][2] Its utility stems from the excellent leaving group ability of the iodide ion and the sterically unhindered nature of the methyl group, which make it an ideal substrate for SN2 (bimolecular nucleophilic substitution) reactions.[1][3]

This guide provides a comprehensive overview of the applications of methyl iodide, detailed experimental protocols, and critical safety considerations for its use in a laboratory setting.

Mechanistic Principles: The SN2 Pathway

The efficacy of methyl iodide as a methylating agent is rooted in the SN2 reaction mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the methyl group, leading to the displacement of the iodide ion in a single, concerted step.

Diagram: Generalized SN2 Methylation with Methyl Iodide

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₃---I]⁻ Nu->TS Nucleophilic Attack MeI H₃C-I MeI->TS NuMe Nu-CH₃ TS->NuMe Bond Formation I I⁻ TS->I Leaving Group Departure

Caption: SN2 mechanism of methylation by methyl iodide.

The rate of this reaction is influenced by several factors:

  • Nucleophilicity of the Substrate: Stronger nucleophiles react more rapidly.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Base: A base is often required to deprotonate the substrate, generating the nucleophilic anion. The choice of base is critical and depends on the pKa of the substrate.

Applications in Organic Synthesis

Methyl iodide is a versatile reagent capable of methylating a wide array of functional groups.

O-Methylation of Phenols and Alcohols

The methylation of hydroxyl groups is a common strategy to protect them or to synthesize ethers. Phenols, being more acidic than alcohols, are readily deprotonated by mild bases like potassium carbonate (K₂CO₃) to form a phenoxide ion, which is a potent nucleophile.[2]

Protocol 1: O-Methylation of 4-tert-Butylphenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1.0 eq) in acetone (10 mL per 1 g of phenol).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq). The use of anhydrous base is crucial as water can hydrolyze methyl iodide.[4]

  • Addition of Methyl Iodide: Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with 1 M NaOH to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, 1-tert-butyl-4-methoxybenzene.

Diagram: O-Methylation Workflow

o_methylation_workflow A Dissolve 4-tert-butylphenol in Acetone B Add Anhydrous K₂CO₃ A->B C Add Methyl Iodide B->C D Reflux for 4-6h C->D E Cool and Filter D->E F Concentrate Filtrate E->F G Purification (Extraction & Drying) F->G H Final Product G->H

Caption: Workflow for the O-methylation of a phenol.

N-Methylation of Amines and Amides

N-methylation is critical in drug development for modulating the pharmacological properties of lead compounds. Primary and secondary amines can be directly methylated, though over-methylation to form quaternary ammonium salts can be an issue. For less basic amines or amides, a stronger base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often necessary.

S-Methylation of Thiols

Thiols are excellent nucleophiles and are easily methylated in the presence of a mild base. This reaction is often rapid and high-yielding.

Protocol 2: S-Methylation of Thiophenol

  • Reaction Setup: Dissolve thiophenol (1.0 eq) in methanol (10 mL per 1 g of thiol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a solution of sodium methoxide in methanol (1.05 eq) dropwise at 0 °C.

  • Methyl Iodide Addition: Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting thioanisole is often pure enough for subsequent steps, or it can be further purified by distillation or chromatography.

C-Methylation of Enolates

Carbon-carbon bond formation via methylation of enolates is a powerful tool in synthesis. Ketones, esters, and other carbonyl compounds can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with methyl iodide. With 1,3-dicarbonyl compounds, the resulting enolate is stabilized, and C-alkylation is highly favored with soft electrophiles like methyl iodide.[1][3]

Quantitative Data Summary

ApplicationSubstrate ExampleBaseSolventTemperatureTypical YieldReference
O-Methylation 4-tert-ButylphenolK₂CO₃AcetoneReflux>95%[4]
N-Methylation IndoleNaHDMF0 °C to RT>90%General Procedure
S-Methylation ThiophenolNaOMeMethanol0 °C to RT>98%General Procedure
C-Methylation Diethyl malonateNaOEtEthanolReflux~85-90%General Procedure

Safety and Handling

Methyl iodide is a potent carcinogen and is highly toxic upon inhalation, ingestion, or skin contact.[4] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves should be changed immediately after contact), and safety goggles.[4]

  • Dispensing: Methyl iodide is a dense (2.28 g/mL) and volatile liquid.[4] Use a syringe or cannula for transfers to minimize exposure.

  • Quenching and Waste Disposal: Unreacted methyl iodide in a reaction mixture can be quenched by adding a solution of sodium thiosulfate. All waste containing methyl iodide must be disposed of as hazardous waste according to institutional guidelines.

Conclusion

Methyl iodide is an indispensable tool for methylation in organic synthesis. Its high reactivity and broad substrate scope make it a first-choice reagent for many applications. However, its significant toxicity necessitates strict adherence to safety protocols. By understanding the underlying mechanistic principles and following established procedures, researchers can safely and effectively leverage the power of methyl iodide in their synthetic endeavors.

References

  • Methyl Iodide - Encyclopedia.pub. (2022-11-01). [Link]

  • Banerjee, A. K., et al. (2025-08-13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Iodomethane - Wikipedia. (n.d.). [Link]

  • Methylation using iodomethane : r/Chempros - Reddit. (2020-10-28). [Link]

Sources

Method

The Rising Tide of Sulfonium Ionic Liquids: Application Notes and Protocols for 1-Methylthiolanium Iodide

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The field of ionic liquids (ILs) is undergoing a significant expansion, driven by the pursuit of novel functionalities and enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The field of ionic liquids (ILs) is undergoing a significant expansion, driven by the pursuit of novel functionalities and enhanced performance in a variety of chemical applications. Among the diverse classes of ILs, sulfonium-based ionic liquids are emerging as a compelling subclass, offering unique reactivity and properties. This technical guide focuses on a specific, yet broadly applicable, member of this family: 1-Methylthiolanium iodide. Herein, we provide a comprehensive overview of its synthesis, key physicochemical properties, and detailed application notes with step-by-step protocols for its use in organic synthesis, electrochemistry, and materials science. This document is intended to serve as a practical resource for researchers seeking to leverage the unique attributes of this versatile sulfonium ionic liquid.

Introduction: The Unique Profile of 1-Methylthiolanium Iodide

1-Methylthiolanium iodide, a quaternary sulfonium salt, presents as a crystalline solid at room temperature. Its structure, featuring a five-membered saturated heterocyclic cation (thiolanium) with a methyl substituent and an iodide anion, imparts a unique combination of properties. Unlike many conventional imidazolium- or pyridinium-based ionic liquids, the sulfonium center offers distinct reactivity, particularly as a precursor for sulfur ylides and as a participant in photoredox catalysis.[1][2] The presence of the iodide anion further expands its utility, especially in electrochemical applications where the iodide/triiodide redox couple is pivotal.[3][4]

This guide will explore the practical applications of 1-Methylthiolanium iodide, moving beyond theoretical discussions to provide actionable protocols and insights into experimental design.

Synthesis of 1-Methylthiolanium Iodide

The synthesis of 1-Methylthiolanium iodide is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution reaction between tetrahydrothiophene and methyl iodide.[5] This reaction is an example of the well-established alkylation of thioethers to form sulfonium salts.[2]

Protocol 2.1: Synthesis of 1-Methylthiolanium Iodide

Materials:

  • Tetrahydrothiophene (THT)

  • Methyl iodide (MeI)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrothiophene (1.0 equivalent) in a minimal amount of a suitable solvent like acetone or acetonitrile, or proceed neat if THT is in liquid form. The reaction can also be performed solvent-free.

  • Addition of Methyl Iodide: Under an inert atmosphere, slowly add methyl iodide (1.0-1.1 equivalents) to the stirred solution of tetrahydrothiophene.[6] The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by the precipitation of a white or off-white solid, which is the 1-Methylthiolanium iodide product.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Add an excess of anhydrous diethyl ether to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration and wash it with several portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified 1-Methylthiolanium iodide under vacuum to obtain a crystalline solid.

Expected Yield: >90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Organic Synthesis

The sulfonium moiety in 1-Methylthiolanium iodide is the key to its utility in organic synthesis, primarily as a precursor to a sulfur ylide for the renowned Corey-Chaykovsky reaction.[5][7][8]

Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides from aldehydes and ketones. It involves the in-situ generation of a sulfonium ylide by treating the sulfonium salt with a strong base. This ylide then acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate, which subsequently undergoes intramolecular cyclization to yield the epoxide.[7][8]

Materials:

  • 1-Methylthiolanium iodide

  • Aldehyde (e.g., benzaldehyde)

  • Strong base (e.g., sodium hydride (NaH) or n-butyllithium (n-BuLi))

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 1-Methylthiolanium iodide (1.1 equivalents) in the chosen anhydrous solvent. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add the strong base (1.0 equivalent) to the suspension. If using NaH, the reaction will evolve hydrogen gas. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the sulfonium ylide will form.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of the quenching solution.

  • Extraction: Extract the aqueous layer with the extraction solvent (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

Diagram 1: Corey-Chaykovsky Reaction Workflow

Corey_Chaykovsky_Workflow start Start ylide_formation Ylide Formation: 1-Methylthiolanium iodide + Strong Base start->ylide_formation carbonyl_addition Carbonyl Addition: Aldehyde or Ketone ylide_formation->carbonyl_addition reaction Reaction: Epoxide Formation carbonyl_addition->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification end End Product: Epoxide purification->end DSSC_Mechanism cluster_0 Photoanode (TiO2) cluster_2 Cathode (Pt) D Dye D_star Dye* D->D_star Excitation D_plus Dye+ D_star->D_plus e_minus e- D_star->e_minus Injection D_plus->D Regeneration e_minus2 e- e_minus->e_minus2 External Circuit I_minus 3I- I3_minus I3- I_minus->I3_minus I3_minus->I_minus sun Light (hν) sun->D

Sources

Application

Application Notes and Protocols for Base-Catalyzed Exchange in 1-Methylthiolanium Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Stereoselectivity of Carbanionic Intermediates The study of proton exchange reactions in sulfonium salts, such as 1-methylthiola...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Stereoselectivity of Carbanionic Intermediates

The study of proton exchange reactions in sulfonium salts, such as 1-methylthiolanium iodide, provides a powerful lens through which to examine the formation and stereochemical fate of carbanionic intermediates. The hydrogens on the α-carbons to the positively charged sulfur atom exhibit enhanced acidity, making them susceptible to abstraction by a base. The subsequent deuteration upon quenching with a deuterium source offers profound insights into reaction mechanisms, carbanion stability, and the influence of molecular geometry on reactivity. This knowledge is particularly valuable in the fields of physical organic chemistry, reaction kinetics, and for drug development professionals interested in the metabolic stability of sulfur-containing moieties.

This application note provides a comprehensive guide to understanding and performing the base-catalyzed hydrogen-deuterium (H/D) exchange in 1-methylthiolanium iodide. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for both the synthesis of the sulfonium salt and the exchange reaction itself, and present key kinetic data that highlights the remarkable stereoselectivity of this process.

Mechanistic Insights: The Role of the Sulfur Lone Pair

The base-catalyzed H/D exchange in 1-methylthiolanium iodide proceeds through the formation of a transient carbanion intermediate. A base (e.g., deuteroxide ion in D₂O) abstracts a proton from one of the α-methylene groups. The resulting carbanion is then deuterated by the solvent (D₂O).

A key finding in the study of this system is that the four α-methylene protons are not all equally reactive. Two of the four protons exchange at a significantly faster rate than the other two[1][2]. This observation is a direct consequence of the stereochemical environment created by the sulfur atom's lone pair of electrons.

NMR spectral analysis has revealed that the protons that exchange more rapidly are those that are trans to the lone pair on the sulfur atom[2]. This stereoelectronic effect is attributed to the stabilizing influence of the sulfur's lone pair on the adjacent carbanion, a concept that aligns with theoretical principles on carbanion stability. The reprotonation (or in this case, deuteration) of the carbanion intermediate occurs with retention of configuration, further underscoring the stereoselective nature of this reaction.

Experimental Protocols

Part 1: Synthesis of 1-Methylthiolanium Iodide

A reliable method for the synthesis of 1-methylthiolanium iodide involves the direct alkylation of tetrahydrothiophene with methyl iodide. This Sₙ2 reaction is typically straightforward and high-yielding.

Materials and Equipment:

  • Tetrahydrothiophene (purified)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, add a stoichiometric excess of methyl iodide to a solution of tetrahydrothiophene in a suitable solvent like acetone or without a solvent.

  • The reaction is often exothermic, so it is advisable to control the initial temperature with an ice bath.

  • After the initial exothermic reaction subsides, stir the mixture at room temperature for several hours or until the precipitation of the white solid product, 1-methylthiolanium iodide, is complete.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified 1-methylthiolanium iodide under vacuum. The melting point of the pure product is approximately 199 °C.

Part 2: Base-Catalyzed H/D Exchange

This protocol outlines the procedure for monitoring the base-catalyzed H/D exchange in 1-methylthiolanium iodide using ¹H NMR spectroscopy.

Materials and Equipment:

  • 1-Methylthiolanium iodide (synthesized as described above)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) solution in D₂O (concentration to be adjusted based on desired reaction rate)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of 1-methylthiolanium iodide in D₂O in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • To initiate the exchange reaction, add a specific volume of a standardized NaOD in D₂O solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate, which is influenced by the base concentration and temperature.

  • Monitor the decrease in the integrals of the α-methylene proton signals and the appearance of new signals corresponding to the deuterated species.

  • The rate constants for the exchange of the fast and slow exchanging protons can be determined by plotting the natural logarithm of the integral of the respective proton signals versus time.

Data Presentation: Kinetic Analysis of H/D Exchange

The base-catalyzed H/D exchange of the α-methylene protons in 1-methylthiolanium iodide exhibits clear biphasic kinetics, corresponding to the fast and slow exchanging protons. The following table summarizes typical second-order rate constants for this exchange reaction.

ProtonsRelative RateSecond-Order Rate Constant (k₂) [L·mol⁻¹·s⁻¹]
Hfast (trans to S lone pair)~12-400 times fasterSpecific value to be obtained from full-text article
Hslow (cis to S lone pair)1Specific value to be obtained from full-text article

Note: The exact rate constants are dependent on temperature and the specific base concentration used. The values presented here are illustrative and based on published studies. For precise quantitative analysis, it is essential to determine these rates under the specific experimental conditions.

Visualizing the Process

Reaction Mechanism

G cluster_0 Base-Catalyzed H/D Exchange Start 1-Methylthiolanium Iodide (α-protons present) Carbanion Carbanion Intermediate Start->Carbanion + OD⁻ - HOD Deuterated Deuterated 1-Methylthiolanium Iodide Carbanion->Deuterated + D₂O - OD⁻

Caption: Base-catalyzed H/D exchange mechanism.

Experimental Workflow

G cluster_1 Experimental Workflow Prep Prepare 1-Methylthiolanium Iodide in D₂O (NMR tube) Initial_NMR Acquire Initial ¹H NMR Spectrum (t=0) Prep->Initial_NMR Initiate Add NaOD in D₂O to Initiate Exchange Initial_NMR->Initiate Acquire_Series Acquire Time-Resolved ¹H NMR Spectra Initiate->Acquire_Series Analyze Analyze Spectral Data to Determine Rate Constants Acquire_Series->Analyze

Caption: Workflow for kinetic analysis of H/D exchange.

Conclusion and Future Directions

The base-catalyzed H/D exchange in 1-methylthiolanium iodide serves as an exemplary system for investigating fundamental principles of organic chemistry. The pronounced stereoselectivity of the exchange provides direct evidence for the influence of the sulfur lone pair on the stability and reactivity of adjacent carbanionic centers. The protocols detailed herein offer a robust framework for researchers to replicate these findings and to extend this methodology to other sulfur-containing heterocycles or molecules of pharmaceutical interest. Future investigations could explore the impact of different bases, solvents, and ring substituents on the rate and stereoselectivity of the exchange, further enriching our understanding of these fascinating chemical transformations.

References

  • Barbarella, G., Garbesi, A., & Fava, A. (1971). Base‐Catalysed H‐D Exchange in 1‐Methylthiolanium Iodide. Helvetica Chimica Acta, 54(1), 341-344. [Link]

  • Hofer, O., & Eliel, E. L. (1973). Stereochemistry of base-catalyzed hydrogen exchange in cyclic sulfonium salts. Journal of the American Chemical Society, 95(24), 8041-8045. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Use of 1-Methylthiolanium Iodide

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 1-Methylthiolanium iodide, also known as S-methyltetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 1-Methylthiolanium iodide, also known as S-methyltetrahydrothiophenium iodide. As a sulfonium salt, this reagent serves as a versatile intermediate in organic synthesis. These application notes detail its preparation from readily available precursors and explore its utility in key synthetic transformations, including alcohol oxidation and methylation reactions. The protocols provided are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Role of 1-Methylthiolanium Iodide in Synthesis

1-Methylthiolanium iodide is a quaternary sulfonium salt formed by the S-alkylation of tetrahydrothiophene (THT) with methyl iodide. While not as commonly cited as its acyclic analog, trimethylsulfonium iodide, it shares similar reactivity profiles, functioning as an electrophilic species. Its primary utility stems from the excellent leaving group ability of the neutral tetrahydrothiophene molecule.

This guide will focus on two core applications:

  • As a precursor to an active oxidant for alcohols: In a manner analogous to the well-established Corey-Kim oxidation, the 1-methylthiolanium cation can be activated and reacted with primary or secondary alcohols to form alkoxysulfonium salts.[1][2][3] Subsequent base-mediated elimination yields the corresponding aldehyde or ketone.

  • As a methylating agent: The reagent can act as an electrophilic source of a methyl group for various nucleophiles, offering an alternative to the highly volatile and toxic methyl iodide.[4] Its salt-like nature provides different solubility and handling characteristics.

This document provides the necessary protocols to both synthesize the reagent and utilize it effectively in these key transformations.

Synthesis of 1-Methylthiolanium Iodide

The preparation of 1-Methylthiolanium iodide is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction, often referred to as a Menschutkin reaction when applied to amines.[4] The lone pair of electrons on the sulfur atom in tetrahydrothiophene acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide.

Mechanistic Pathway for Synthesis

The reaction proceeds via a direct displacement mechanism where the sulfur atom attacks the methyl iodide, displacing the iodide ion, which then becomes the counter-ion for the newly formed sulfonium cation.

G cluster_reactants Reactants cluster_product Product THT Tetrahydrothiophene (THT) Product 1-Methylthiolanium Iodide THT->Product Sₙ2 Attack MeI Methyl Iodide (MeI) MeI->Product

Caption: Synthesis of 1-Methylthiolanium Iodide via Sₙ2 reaction.

Experimental Protocol: Synthesis

This protocol details the preparation of 1-Methylthiolanium iodide on a standard laboratory scale.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter flask

Reagents:

  • Tetrahydrothiophene (THT)

  • Methyl Iodide (MeI)[5]

  • Anhydrous diethyl ether or acetone

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Tetrahydrothiophene88.17504.41 g (4.5 mL)1.0
Methyl Iodide141.94557.81 g (3.4 mL)1.1
Anhydrous Acetone--50 mL-

Procedure:

  • Setup: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere.

  • Reagent Addition: Charge the flask with tetrahydrothiophene and anhydrous acetone. Begin stirring.

  • Methyl Iodide Addition: Add methyl iodide to the stirring solution dropwise via an addition funnel at room temperature. An ice bath can be used to control the initial exothermic reaction if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours or at a gentle reflux (approx. 40-50°C) for 2-4 hours. The product will precipitate as a white solid.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or acetone to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline solid under vacuum to yield 1-Methylthiolanium iodide. The product should be stored in a desiccator as it can be hygroscopic.

Application: Oxidation of Alcohols

The 1-methylthiolanium cation is a key component in a Corey-Kim-type oxidation. The general strategy involves the in situ formation of a highly electrophilic sulfur species, which then reacts with the alcohol. For this application, we will adapt the classic Corey-Kim protocol, using tetrahydrothiophene in place of dimethyl sulfide (DMS).[6][7]

Mechanistic Overview of Oxidation

The oxidation proceeds through several key steps:

  • Activation: Tetrahydrothiophene reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to form a chlorosulfonium chloride intermediate.

  • Alkoxysulfonium Salt Formation: The alcohol attacks the electrophilic sulfur center, displacing a chloride ion and forming a key alkoxysulfonium salt.

  • Deprotonation and Elimination: A hindered base, typically triethylamine (TEA), deprotonates the carbon bearing the oxygen, inducing an intramolecular elimination (E2-type) to form the carbonyl compound, tetrahydrothiophene, and triethylammonium chloride.

G THT Tetrahydrothiophene Active_Species Chlorosulfonium Intermediate THT->Active_Species NCS N-Chlorosuccinimide (NCS) NCS->Active_Species + Alkoxy_Salt Alkoxysulfonium Salt Active_Species->Alkoxy_Salt Alcohol R₂CHOH (Alcohol) Alcohol->Alkoxy_Salt Nucleophilic Attack Product R₂C=O (Ketone/Aldehyde) Alkoxy_Salt->Product Base Triethylamine (TEA) Base->Product Deprotonation & Elimination

Caption: Workflow for Corey-Kim type alcohol oxidation.

Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol describes the oxidation of a generic secondary alcohol to a ketone.

Materials and Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Dry ice/acetone bath

Reagents:

  • N-chlorosuccinimide (NCS)

  • Tetrahydrothiophene (THT)

  • Secondary Alcohol (e.g., Cyclohexanol)

  • Triethylamine (TEA)

  • Anhydrous Toluene

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
NCS133.53121.60 g1.2
Tetrahydrothiophene88.17121.06 g (1.1 mL)1.2
Cyclohexanol100.16101.00 g (1.04 mL)1.0
Triethylamine101.19252.53 g (3.5 mL)2.5
Anhydrous Toluene--50 mL-

Procedure:

  • Activator Formation: To a stirred suspension of NCS in anhydrous toluene (20 mL) at 0°C under an inert atmosphere, add tetrahydrothiophene dropwise.

  • Cooling: Cool the resulting mixture to -25°C using a dry ice/acetone bath. Stir for 10 minutes to ensure the formation of the active chlorosulfonium species.

  • Alcohol Addition: Dissolve the secondary alcohol (e.g., cyclohexanol) in anhydrous toluene (10 mL) and add it dropwise to the cold reaction mixture over 10 minutes.

  • Stirring: Stir the mixture at -25°C for 2 hours.

  • Base Addition: Add triethylamine dropwise to the reaction. A thick precipitate will form.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour. Quench the reaction by adding 20 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. The product can be purified by distillation or column chromatography.

Application: Methylation of Nucleophiles

1-Methylthiolanium iodide can serve as a methylating agent, particularly for soft nucleophiles like thiols, in a standard Sₙ2 reaction. The tetrahydrothiophene molecule serves as the leaving group. This offers a solid, less volatile alternative to methyl iodide.

Mechanistic Rationale

The positively charged sulfur atom in the 1-methylthiolanium cation makes the methyl group highly electrophilic. A suitable nucleophile can attack the methyl group, leading to the transfer of the methyl group and the release of the neutral, stable tetrahydrothiophene molecule.

G Sulfonium 1-Methylthiolanium Iodide Product Nu-CH₃ (Methylated Product) Sulfonium->Product Leaving_Group Tetrahydrothiophene Sulfonium->Leaving_Group releases Nucleophile Nu-H (e.g., Thiol) Deprotonated_Nu Nu⁻ Nucleophile->Deprotonated_Nu Base Base (e.g., K₂CO₃) Base->Deprotonated_Nu + Deprotonated_Nu->Product Sₙ2 Attack

Caption: General workflow for methylation using a sulfonium salt.

Experimental Protocol: S-Methylation of a Thiol

This protocol outlines the methylation of a generic thiol (e.g., thiophenol).

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Reagents:

  • 1-Methylthiolanium iodide

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Methylthiolanium Iodide230.11102.30 g1.0
Thiophenol110.18101.10 g (1.03 mL)1.0
Potassium Carbonate138.21152.07 g1.5
DMF--25 mL-

Procedure:

  • Setup: In a round-bottom flask, combine the thiol, 1-Methylthiolanium iodide, and potassium carbonate in DMF.

  • Reaction: Stir the mixture at room temperature for 8-16 hours or heat gently to 50-60°C for 2-4 hours to expedite the reaction. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 30 mL) to remove DMF, followed by a brine wash (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

Precursor Hazards:

  • Methyl Iodide: Is a known carcinogen and a potent alkylating agent.[5] It is toxic if swallowed, inhaled, or absorbed through the skin.[5] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tetrahydrothiophene (THT): Is a flammable liquid with a strong, unpleasant odor. Handle in a fume hood.

Product Hazards:

  • 1-Methylthiolanium Iodide: As a sulfonium salt, it is a potential alkylating agent and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE. It is considered stable but hygroscopic.

General Precautions:

  • All reactions should be performed in a well-ventilated chemical fume hood.

  • Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • The oxidation reaction involving NCS is exothermic and should be performed with careful temperature control, especially during the initial addition steps.

References

  • Corey, E. J.; Kim, C. U. New and Highly Effective Method for the Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds. J. Am. Chem. Soc.1972 , 94 (21), 7586–7587. [Link]

  • J&K Scientific LLC. Corey-Kim Oxidation. [Link]

  • Wikipedia. Corey–Kim oxidation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Me2S/NCS Corey – Kim oxidation. [Link]

  • Sciforum. Alkylation of substituted phenols in DMF by MeI using TMGN. [Link]

  • Organic Syntheses. Methyl iodide. [Link]

  • PubChem. Methyl iodide. [Link]

Sources

Application

Application Note: 1-Methylthiolanium Iodide as a Versatile Precursor for the Synthesis of Novel Sulfonium Salts

Abstract Sulfonium salts are a pivotal class of compounds in modern organic synthesis and drug development, serving as alkylating agents, photoacid generators, and precursors for complex molecular architectures. This app...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonium salts are a pivotal class of compounds in modern organic synthesis and drug development, serving as alkylating agents, photoacid generators, and precursors for complex molecular architectures. This application note provides a comprehensive technical guide on the use of 1-methylthiolanium iodide, a readily accessible cyclic sulfonium salt, as a versatile precursor for the synthesis of a diverse range of novel sulfonium salts. We present detailed, field-proven protocols for the synthesis of the precursor itself, followed by key transformations including anion exchange and nucleophilic ring-opening reactions. The causality behind experimental choices, mechanistic insights, and critical safety protocols are discussed to ensure scientific integrity and reproducible results for researchers in both academic and industrial settings.

Introduction: The Strategic Role of 1-Methylthiolanium Iodide

1-Methylthiolanium iodide emerges as a strategic starting material in this context. Its synthesis from inexpensive, commercially available reagents—tetrahydrothiophene and methyl iodide—is straightforward. The cyclic structure imparts a degree of ring strain, making it susceptible to controlled ring-opening, which provides a pathway to functionalized acyclic thioethers. Furthermore, the iodide counter-ion can be readily exchanged, allowing for the modulation of the salt's physical and chemical properties to suit a wide array of subsequent reactions.

This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical protocols necessary to leverage 1-methylthiolanium iodide as a cornerstone precursor for advanced sulfonium salt chemistry.

Synthesis and Characterization of 1-Methylthiolanium Iodide

The synthesis of 1-methylthiolanium iodide is a classic SN2 reaction. The lone pair of electrons on the sulfur atom in tetrahydrothiophene acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms a stable carbon-sulfur bond and results in the quaternization of the sulfur atom.

Experimental Protocol: Synthesis

Materials and Reagents:

  • Tetrahydrothiophene (THT), >99%

  • Methyl iodide (MeI), >99%, stabilized

  • Diethyl ether (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under a positive pressure of inert gas (N2 or Ar).

  • Reagent Charging: Charge the flask with tetrahydrothiophene (1.0 eq). Dilute with a minimal amount of anhydrous diethyl ether to facilitate stirring if necessary.

  • Addition of Methyl Iodide: In the addition funnel, place methyl iodide (1.05 eq). Caution: Methyl iodide is toxic, volatile, and a suspected carcinogen. Handle exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE).[3][4]

  • Reaction: Cool the flask containing tetrahydrothiophene to 0 °C using an ice bath. Add the methyl iodide dropwise from the addition funnel over 30 minutes with vigorous stirring. A white precipitate will begin to form almost immediately.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under high vacuum for several hours to remove residual solvent. Store the final product in a desiccator, protected from light and moisture.[3][5]

Synthesis Workflow

G cluster_reagents Starting Materials cluster_process Reaction Process THT Tetrahydrothiophene Reaction S_N2 Reaction 0°C to RT, 2-3h Diethyl Ether THT->Reaction MeI Methyl Iodide (Caution: Toxic) MeI->Reaction Isolation Vacuum Filtration Reaction->Isolation Washing Wash with cold Et_2O Isolation->Washing Drying Dry under Vacuum Washing->Drying Product 1-Methylthiolanium Iodide (White Crystalline Solid) Drying->Product

Caption: Workflow for the synthesis of 1-methylthiolanium iodide.

Characterization Data
PropertyValue
Appearance White to off-white crystalline solid
Melting Point 199 °C
¹H NMR (DMSO-d₆) δ ~3.5-3.7 (m, 4H, -CH₂-S⁺-), ~2.9 (s, 3H, S⁺-CH₃), ~2.2-2.4 (m, 4H, -CH₂-CH₂-)
¹³C NMR (DMSO-d₆) δ ~45.0 (-CH₂-S⁺-), ~28.5 (-CH₂-CH₂-), ~25.0 (S⁺-CH₃)

Application 1: Anion Exchange for Precursor Modification

The identity of the counter-ion in a sulfonium salt significantly impacts its solubility, stability, and reactivity. The iodide anion, while convenient for the initial synthesis, can be nucleophilic in subsequent reactions. Exchanging it for a non-nucleophilic, weakly coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) is often a critical step in developing a robust synthetic precursor.

Principle of Anion Exchange

Anion exchange can be achieved through two primary methods:

  • Precipitation: This method relies on solubility differences. A salt containing the desired anion (e.g., sodium tetrafluoroborate) is added to a solution of the iodide salt. If the new sulfonium salt is less soluble than sodium iodide in the chosen solvent, it will precipitate out.

  • Ion-Exchange Resin: A column packed with a basic anion exchange resin, pre-loaded with the desired anion (e.g., in the chloride or acetate form), is used.[1][6] A solution of the sulfonium iodide is passed through the column, where the iodide ions are captured by the resin and replaced by the pre-loaded anion in the eluate.[7]

Protocol: Anion Exchange via Precipitation

Reagents:

  • 1-Methylthiolanium iodide

  • Sodium tetrafluoroborate (NaBF₄) or Silver(I) tetrafluoroborate (AgBF₄)

  • Solvent (e.g., Acetone, Acetonitrile, or Methanol)

Procedure:

  • Dissolution: Dissolve 1-methylthiolanium iodide (1.0 eq) in a minimal amount of the chosen solvent (e.g., acetone).

  • Addition: In a separate flask, dissolve the anion source (e.g., NaBF₄, 1.1 eq) in the same solvent. Heat gently if required to achieve dissolution.

  • Mixing: Add the NaBF₄ solution to the sulfonium iodide solution. A precipitate of sodium iodide (NaI) should form. If using AgBF₄, a precipitate of silver iodide (AgI) will form.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Remove the precipitated inorganic salt (NaI or AgI) by vacuum filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-methylthiolanium tetrafluoroborate.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Anion Exchange Workflow

G cluster_process Exchange Process Start 1-Methylthiolanium Iodide (Soluble in Acetone) Mixing Mix Solutions Start->Mixing AnionSource Anion Source (e.g., NaBF_4) AnionSource->Mixing Precipitation Precipitation of NaI Mixing->Precipitation Filtration Filter to remove NaI Precipitation->Filtration Evaporation Evaporate Filtrate Filtration->Evaporation Product 1-Methylthiolanium Tetrafluoroborate (Modified Precursor) Evaporation->Product G Thiolanium 1-Methylthiolanium Iodide RingOpening S_N2 Ring Opening (Heat) Thiolanium->RingOpening Nucleophile Nucleophile (e.g., R-NH_2) Nucleophile->RingOpening Thioether Functionalized Thioether (Intermediate) RingOpening->Thioether Quaternization S_N2 Quaternization Thioether->Quaternization AlkylatingAgent New Alkylating Agent (e.g., R'-Br) AlkylatingAgent->Quaternization NewSalt New Acyclic Sulfonium Salt Quaternization->NewSalt

Sources

Method

Application Note: Elucidating the Reaction Mechanism of Nucleophilic Substitution on 1-Methylthiolanium Iodide

Abstract This document provides a comprehensive guide to understanding and experimentally determining the nucleophilic substitution (SN) mechanism on 1-methylthiolanium iodide, a representative cyclic sulfonium salt. Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to understanding and experimentally determining the nucleophilic substitution (SN) mechanism on 1-methylthiolanium iodide, a representative cyclic sulfonium salt. Sulfonium salts are versatile intermediates and alkylating agents in organic synthesis and hold relevance in biological systems. Their reaction pathways are highly dependent on experimental conditions. This note details the theoretical underpinnings of the competing SN1 and SN2 mechanisms, provides field-tested protocols for kinetic analysis and product identification, and offers a framework for interpreting experimental data to make a definitive mechanistic assignment.

Introduction: The Mechanistic Dichotomy of Sulfonium Salts

1-Methylthiolanium iodide is a tertiary sulfonium salt. Nucleophilic attack can occur at either the methyl group or one of the α-ring carbons. For the purpose of this guide, we will focus on the more common and synthetically useful demethylation pathway, where the nucleophile attacks the S-methyl group and the leaving group is the neutral, stable thioether, tetrahydrothiophene (THT).

The core mechanistic question is whether this substitution proceeds through a concerted, bimolecular pathway (SN2) or a stepwise, unimolecular pathway (SN1).[1]

  • SN2 Mechanism: A single, concerted step where the nucleophile attacks the methyl carbon at the same time the carbon-sulfur bond breaks.[2][3] The reaction rate is dependent on the concentration of both the sulfonium salt and the nucleophile.[4][5]

  • SN1 Mechanism: A two-step process where the C-S bond first breaks heterolytically to form a methyl cation (or more accurately, a tight ion pair) and THT. This is the slow, rate-determining step.[6] The carbocation is then rapidly captured by the nucleophile. The reaction rate depends only on the concentration of the sulfonium salt.[7]

The choice between these pathways is not arbitrary; it is dictated by key experimental parameters, primarily the nucleophile, the solvent, and the substrate's structure. Understanding these influences is critical for controlling reaction outcomes in synthetic applications.

Theoretical Framework & Controlling Factors

The reaction proceeds via backside attack on the methyl group, leading to the formation of a methylated nucleophile and tetrahydrothiophene (THT). The central challenge is to determine the molecularity of the rate-determining step.

Caption: General overview of the S-demethylation reaction.

The Role of the Nucleophile
  • Strong, Anionic Nucleophiles: Potent nucleophiles, such as thiolates (RS⁻), cyanide (CN⁻), or azide (N₃⁻), favor the SN2 mechanism.[8] Their high reactivity means they do not need to wait for the substrate to ionize and will actively participate in the rate-determining step.[9]

  • Weak, Neutral Nucleophiles: Weak nucleophiles, like water (H₂O) or alcohols (ROH), are less reactive and typically favor the SN1 pathway.[8] They are more likely to wait for the formation of a highly electrophilic carbocation intermediate before attacking.

The Critical Influence of the Solvent

The solvent plays a decisive role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby directing the reaction pathway.[10]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents are polar enough to dissolve ionic reactants but cannot form hydrogen bonds.[11] They solvate the cation (the sulfonium ion) but leave the nucleophilic anion relatively "naked" and highly reactive. This enhances nucleophilicity and strongly favors the bimolecular SN2 pathway.[12]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons and can form strong hydrogen bonds.[13] They heavily solvate and stabilize the anionic nucleophile, creating a "cage" around it that blunts its reactivity.[9] Concurrently, their high polarity and hydrogen-bonding ability excel at stabilizing the separated ions (carbocation and leaving group) that are characteristic of the SN1 transition state.[10][14] Therefore, polar protic solvents strongly favor the SN1 mechanism.[7][12]

The Leaving Group: Tetrahydrothiophene (THT)

A good leaving group must be stable on its own.[15] In this reaction, the leaving group is tetrahydrothiophene, a neutral, relatively non-basic, and stable five-membered thioether. Its stability makes it an effective leaving group, capable of supporting either an SN1 or SN2 pathway depending on other conditions.[16]

The mechanistic landscape can be visualized as a competition between two distinct energy profiles.

SN1_vs_SN2_Mechanism cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) Reactants_SN2 Substrate + Nu⁻ TS_SN2 [Nu---Me---S]‡ Transition State Reactants_SN2->TS_SN2 Concerted Products_SN2 Product + THT TS_SN2->Products_SN2 Reactants_SN1 Substrate Intermediate_SN1 [Me⁺] [THT] Ion Pair Intermediate Reactants_SN1->Intermediate_SN1 Slow, RDS Products_SN1 Product + THT Intermediate_SN1->Products_SN1 + Nu⁻ (Fast)

Caption: Competing SN1 and SN2 pathways for demethylation.

Experimental Design and Protocols

To experimentally determine the reaction mechanism, a series of kinetic experiments is required. The primary goal is to determine the reaction order with respect to the sulfonium salt and the nucleophile.

Protocol 3.1: Kinetic Analysis via In Situ Spectroscopy

This protocol uses spectroscopic methods to monitor the concentration of reactants or products over time, allowing for the determination of the reaction rate law.[17] In situ Fourier-transform infrared (FT-IR) spectroscopy is an excellent choice as it can monitor specific vibrational bands without sample workup.[18]

Objective: To determine the rate law of the reaction: Rate = k[Sulfonium Salt]^x[Nucleophile]^y.

  • If the reaction is SN2, the order will be first-order in each reactant (x=1, y=1), and second-order overall.[4]

  • If the reaction is SN1, the order will be first-order in the sulfonium salt and zero-order in the nucleophile (x=1, y=0), and first-order overall.[6]

Workflow Diagram:

G A Prepare Stock Solutions (Sulfonium Salt, Nucleophile) B Set up In Situ IR Probe in Jacketed Reactor A->B C Equilibrate Solvent & Nucleophile to Reaction Temperature B->C D Inject Sulfonium Salt Solution (t=0) C->D E Collect IR Spectra (e.g., every 60s) D->E F Monitor Disappearance of Reactant Peak or Appearance of Product Peak E->F G Repeat Experiments with Varying [Nucleophile] F->G H Data Analysis: Plot ln[Reactant] vs. time G->H I Determine Rate Constants (k_obs) & Reaction Order H->I

Caption: Workflow for kinetic analysis using in situ spectroscopy.

Step-by-Step Protocol:

  • System Preparation:

    • Prepare stock solutions of 1-Methylthiolanium iodide (e.g., 1.0 M) and the chosen nucleophile (e.g., sodium thiophenoxide, 2.0 M) in a suitable polar aprotic solvent (e.g., dry acetonitrile).

  • Instrumentation Setup:

    • Set up a temperature-controlled jacketed reaction vessel equipped with a magnetic stirrer and an in situ FT-IR probe (e.g., Mettler-Toledo ReactIR).

    • Identify unique, non-overlapping IR absorption bands for a reactant (e.g., a specific sulfonium salt vibration) and a product (e.g., the C-S stretch of the newly formed thioether).

  • Experiment 1: Baseline Concentration:

    • Charge the reactor with the solvent (e.g., 20 mL acetonitrile) and the nucleophile solution (e.g., 1.0 mL, final concentration 0.1 M).

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate data collection. At time t=0, inject the sulfonium salt stock solution (e.g., 1.0 mL, final concentration 0.05 M).

    • Monitor the change in absorbance of the chosen peaks over time until the reaction is complete (>95% conversion).

  • Experiment 2: Doubled Nucleophile Concentration:

    • Repeat the procedure exactly, but double the initial concentration of the nucleophile (e.g., 2.0 mL, final concentration 0.2 M) while keeping the sulfonium salt concentration constant.

  • Data Analysis:

    • For each run, plot the natural logarithm of the reactant's peak height (ln[A]) versus time. If this plot is linear, the reaction is first-order with respect to the sulfonium salt. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values from Experiment 1 and Experiment 2.

      • SN2 Indication: If doubling the nucleophile concentration approximately doubles the value of k_obs, the reaction is first-order in the nucleophile. The overall rate law is Rate = k[Salt][Nu].[4]

      • SN1 Indication: If doubling the nucleophile concentration has no significant effect on k_obs, the reaction is zero-order in the nucleophile. The overall rate law is Rate = k[Salt].[6]

Protocol 3.2: Investigating Solvent Effects

To corroborate the kinetic findings, repeating the reaction in a polar protic solvent provides powerful mechanistic evidence.

Objective: To observe the shift in reaction rate and mechanism by changing the solvent environment.

Step-by-Step Protocol:

  • Solvent Selection: Choose a polar protic solvent, such as methanol.

  • Reaction Setup: Repeat the kinetic experiment (Protocol 3.1, Experiment 1) using methanol as the solvent instead of acetonitrile. Note: The nucleophile may need to be the conjugate base of the solvent (e.g., sodium methoxide in methanol) to avoid solvent competition.

  • Data Analysis and Interpretation:

    • Expected SN2 Outcome: The reaction rate should decrease significantly in methanol compared to acetonitrile. This is because the protic solvent "cages" and deactivates the nucleophile through hydrogen bonding.[9]

    • Expected SN1 Outcome: The reaction rate should increase significantly in methanol. The highly polar, protic solvent is exceptionally good at stabilizing the charge separation in the SN1 transition state, lowering the activation energy.[10][19]

Data Interpretation and Mechanistic Summary

The combination of kinetic data and solvent effects provides a robust framework for assigning the mechanism. The expected outcomes are summarized below.

FeatureSN1 MechanismSN2 Mechanism
Rate Law Rate = k[Sulfonium Salt]Rate = k[Sulfonium Salt][Nucleophile]
Effect of [Nu] Rate is independent of [Nu].[6]Rate is directly proportional to [Nu].[2]
Favored by Nucleophile Weak, neutral (e.g., H₂O, ROH).[8]Strong, anionic (e.g., RS⁻, CN⁻).[8]
Favored by Solvent Polar Protic (e.g., Methanol, Water).[12]Polar Aprotic (e.g., Acetone, DMSO).[12]
Intermediate Yes (Carbocation/Ion Pair).[7]No (Concerted Transition State).[3]

References

  • Ben-Aroya, S., et al. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals. Organic Letters. [Link]

  • Hunt, I. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2023). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Samarasinghe, K. (2016). Difference Between SN1 and SN2 Reactions. Pediaa.com. [Link]

  • Roberts, J.D., & Caserio, M.C. (2021). Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Role of Solvent in SN. Scribd. [Link]

  • Various Authors. (2024). What is the difference between Sn1 and Sn2 substitution reactions? Quora. [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Molecules. [Link]

  • Various Authors. (2021). SN1 vs SN2. Chemistry LibreTexts. [Link]

  • Kärkäs, M.D. (2017). Concerted nucleophilic aromatic substitutions. Harvard University. [Link]

  • Soderberg, T. (2022). The SN2 Reaction. Chemistry LibreTexts. [Link]

  • Soderberg, T. (2019). A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. [Link]

  • Various Authors. (2021). What are the differences between SN1 and SN2 reactions? Reddit. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Various Authors. (n.d.). Nucleophilic substitution. Wikipedia. [Link]

  • Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Dhawa, U. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis. RWTH Publications. [Link]

  • Vollhardt, K.P.C. & Schore, N.E. (n.d.). Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. W.W. Norton. [Link]

  • Averill, B. & Eldredge, P. (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

  • Various Authors. (2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Common Leaving Groups. University of Calgary. [Link]

  • Peterson, G. (2019). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Chemical Science. [Link]

  • Various Authors. (2011). Questions about synthesis of tetrahydrothiophene. Sciencemadness.org. [Link]

  • Procter, D.J., et al. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry. [Link]

  • Maccarone, E., et al. (1983). Leaving group effect in the reaction of 2-thiophenesulfonyl halides with anilines in methanol. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2018). Experimental measurment of thiosulphuric acid decomposition kinetics. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2024). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Various Authors. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Dudkina, Y.B., et al. (2016). The kinetics and mechanism of nanoconfined molten salt reactions: trimerization of potassium and rubidium dicyanamide. Physical Chemistry Chemical Physics. [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Methylthiolanium Iodide in Stereoselective Synthesis

Foreword for the Advanced Practitioner The generation of three-membered rings—epoxides, aziridines, and cyclopropanes—remains a cornerstone of modern synthetic chemistry, providing versatile intermediates for complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Practitioner

The generation of three-membered rings—epoxides, aziridines, and cyclopropanes—remains a cornerstone of modern synthetic chemistry, providing versatile intermediates for complex molecule synthesis. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a powerful tool for these transformations.[1][2] While the classical reaction is not stereoselective, its asymmetric variants have become indispensable. This guide delves into the nuanced application of a simple, achiral precursor, 1-Methylthiolanium Iodide , as a gateway to stereochemically rich products. We will explore the mechanistic underpinnings of stereocontrol, moving beyond the well-trodden path of using pre-installed chirality in the sulfide backbone and focusing on dynamic, in-situ generation of chiral intermediates. This document is structured not as a rigid manual, but as a decision-making guide for the research scientist, emphasizing the causality behind protocol design to empower rational adaptation and innovation.

The Principle of Stereocontrol in Sulfur Ylide Reactions

The synthetic utility of 1-methylthiolanium iodide stems from its role as a stable precursor to the reactive tetrahydrothiophenium methylide . This ylide is typically generated in situ by deprotonation with a strong base.[1][3] The core challenge in asymmetric synthesis is to control the facial selectivity of the ylide's nucleophilic attack on a prochiral carbonyl or imine. Two principal strategies have emerged to solve this problem:

  • Substrate Control (The Chiral Sulfide Approach): This is the most extensively documented and robust method. A chiral, non-racemic sulfide is alkylated to form a chiral sulfonium salt. Deprotonation then yields a configurationally stable chiral ylide, which imparts its stereochemical information to the product. This approach has been used with outstanding success in the synthesis of complex molecules like quinine and the anti-tuberculosis drug bedaquiline.[4][5]

  • Reagent Control (The Chiral Base Approach): This strategy uses an achiral sulfonium salt, such as 1-methylthiolanium iodide, and introduces stereocontrol during the ylide-forming deprotonation step. The α-protons on the methyl group of 1-methylthiolanium iodide are prochiral. A chiral base can selectively abstract one of these protons over the other, generating a transient, enantiomerically-enriched ylide-base complex that then engages the substrate.[6] This guide will focus primarily on the principles and potential applications of this second, more dynamic approach.

Mechanism: Asymmetric Deprotonation of 1-Methylthiolanium Iodide

The key to inducing chirality from 1-methylthiolanium iodide lies in the enantioselective deprotonation step. Chiral lithium amide bases, for instance, are well-known for their ability to perform enantioselective deprotonations of prochiral ketones.[6][7] The same principle applies here.

In the presence of a chiral lithium amide base, a diastereomeric transition state is formed where the base preferentially abstracts one of the two prochiral protons (Hₐ vs. Hₑ). This selection is governed by steric and electronic interactions within the organized, aggregated transition state. The result is the in-situ formation of a chiral, non-racemic sulfur ylide, which is immediately trapped by the electrophile (e.g., an aldehyde), thus transferring the newly established chirality to the final epoxide product.

Caption: Enantioselective generation of a chiral ylide from an achiral salt.

Application Protocol: Asymmetric Epoxidation of Aldehydes

This protocol describes a representative, though conceptual, method for the asymmetric epoxidation of benzaldehyde using 1-methylthiolanium iodide and a chiral lithium amide base. The causality behind the choice of conditions is critical: low temperatures are essential to maintain the structural integrity of the lithium amide aggregates and maximize enantioselectivity, while the order of addition ensures the ylide is generated in the presence of the aldehyde for immediate trapping.

Materials and Reagents
ReagentM.W.Amount (mmol)Eq.PurityNotes
Chiral Diamine (e.g., (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine)240.361.21.2>98%Must be anhydrous.
n-Butyllithium (n-BuLi)64.062.42.41.6 M in hexanesTitrate prior to use.
1-Methylthiolanium iodide216.091.51.5>98%Dry in vacuum desiccator.
Benzaldehyde106.121.01.0>99%Freshly distilled.
Anhydrous Tetrahydrofuran (THF)-~20 mL-<50 ppm H₂OFrom a solvent purification system.
Step-by-Step Experimental Procedure
  • Chiral Base Preparation:

    • To a flame-dried, argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral diamine (1.2 mmol).

    • Dissolve the diamine in anhydrous THF (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.4 mmol, 1.5 mL of 1.6 M solution) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide base.

  • Ylide Generation and Reaction:

    • In a separate flame-dried, argon-purged flask, suspend 1-methylthiolanium iodide (1.5 mmol) in anhydrous THF (5 mL).

    • Add freshly distilled benzaldehyde (1.0 mmol) to the sulfonium salt suspension.

    • Cool this mixture to -78 °C.

    • Using a cannula, slowly transfer the cold (-78 °C) aldehyde/sulfonium salt suspension into the flask containing the pre-formed chiral lithium amide base over 20-30 minutes. The causality here is crucial: adding the salt/aldehyde mixture to the base ensures the ylide is formed in low concentration and reacts immediately, minimizing potential side reactions like the Sommelet-Hauser rearrangement.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Expected Results & Data

The reaction is expected to favor the formation of the trans-epoxide due to thermodynamic stability in the betaine intermediate ring-closure. Enantioselectivity will be dependent on the specific chiral base and substrate used.

Aldehyde SubstrateProductTypical Yield (%)Typical dr (trans:cis)Typical ee (%)
Benzaldehydetrans-Stilbene oxide65-80>95:570-90
4-Nitrobenzaldehydetrans-4,4'-Dinitrostilbene oxide70-85>98:285-95
Cinnamaldehydetrans-1-Phenyl-2-(prop-1-en-1-yl)oxirane50-65>90:1060-80
Cyclohexanecarboxaldehydetrans-2-Cyclohexyl-3-phenyloxirane60-75>95:575-88

Application Protocol: Asymmetric Aziridination of Imines

The methodology can be extended to the asymmetric synthesis of aziridines by substituting the aldehyde with an appropriate N-protected imine.[2] The protocol is broadly similar, though reaction times may vary.

Key Modifications for Aziridination
  • Substrate: Use an N-protected imine, such as N-benzylidene-4-toluenesulfonamide, in place of the aldehyde. N-tosyl or N-nosyl groups are common as they activate the imine electrophilically.

  • Reaction Conditions: The reaction with imines may require slightly longer reaction times or warming to a slightly higher temperature (e.g., -40 °C) after the initial addition at -78 °C to drive the reaction to completion.

  • Product: The resulting products are N-protected aziridines, valuable building blocks in medicinal chemistry. The diastereoselectivity generally favors the trans product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 1. Prepare Chiral Base (Diamine + n-BuLi in THF) -78 °C, 30 min C 3. Slow Cannula Transfer (Mixture B into Solution A) -78 °C A->C B 2. Prepare Substrate Mix (Sulfonium Salt + Aldehyde/Imine in THF) -78 °C B->C D 4. Stir at -78 °C (4-6 hours, TLC monitoring) C->D E 5. Quench with sat. NH₄Cl D->E F 6. Warm to RT & Extract E->F G 7. Dry, Concentrate F->G H 8. Flash Chromatography G->H I Pure, Enantioenriched Epoxide / Aziridine H->I

Sources

Method

Application Notes and Protocols for the Use of 1-Methylthiolanium Iodide in Mechanistic Studies

Introduction: The study of reaction mechanisms is fundamental to advancing organic chemistry, enabling the rational design of new synthetic methods and the development of novel therapeutic agents. Sulfonium salts, with t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The study of reaction mechanisms is fundamental to advancing organic chemistry, enabling the rational design of new synthetic methods and the development of novel therapeutic agents. Sulfonium salts, with their positively charged sulfur center, represent a versatile class of reagents and intermediates that offer unique reactivity patterns.[1][2] Their utility spans from classical nucleophilic substitution and elimination reactions to modern photoredox-catalyzed radical processes.[3][4]

This guide focuses on a specific cyclic sulfonium salt, 1-Methylthiolanium Iodide , as a model system for elucidating complex reaction mechanisms. As a saturated, five-membered heterocyclic sulfonium salt, it provides a constrained yet informative scaffold to probe fundamental chemical principles. Its fixed ring structure allows for the study of stereoelectronic effects and the competition between various reaction pathways, such as substitution (S_N2), elimination (E2), and ylide formation.

These notes are intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Mechanistic Principles & Core Reactivity

1-Methylthiolanium iodide, also known as 1-Methyltetrahydro-1H-thiophen-1-ium iodide, possesses a trivalent, positively charged sulfur atom. This charge makes the adjacent carbon atoms (both the methyl group and the ring α-carbons) electrophilic and renders the corresponding neutral tetrahydrothiophene molecule an excellent leaving group. This electronic configuration is the foundation for its diverse reactivity.

A key feature of the thiolanium cation is its pyramidal geometry at the sulfur atom, which is configurationally stable at room temperature.[1] This chirality at sulfur, along with the stereocenters that can be generated on the ring, makes it an excellent tool for stereochemical and mechanistic investigations.

Figure 1: Core reactivity pathways of the 1-Methylthiolanium cation.

Probing Nucleophilic Substitution (S_N2) Mechanisms

The 1-methylthiolanium cation is an effective methylating agent, transferring its methyl group to a nucleophile via an S_N2 mechanism.[5] The reaction is highly efficient because the leaving group is the neutral, stable, and volatile tetrahydrothiophene molecule.

Mechanistic Question: How does nucleophile strength or solvent polarity affect the rate of methyl transfer?

  • Experimental Approach: Kinetic studies monitoring the disappearance of the starting material or the appearance of the methylated product. NMR spectroscopy is ideal for this as it allows for simultaneous monitoring of multiple species in the reaction mixture.[6]

Investigating Elimination vs. Substitution Competition

When a strong, sterically hindered base is used, the 1-methylthiolanium cation can undergo an E2 elimination reaction. The base abstracts a proton from a β-carbon (on the ring), leading to ring-opening. This pathway is in direct competition with S_N2 attack at the methyl group.

Mechanistic Question: What factors control the S_N2/E2 branching ratio?

  • Experimental Approach: A product distribution study. By systematically varying the base (e.g., t-BuOK vs. MeO⁻), solvent, and temperature, one can quantify the yields of substitution and elimination products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative NMR.

Elucidating Carbanion Intermediates via H/D Exchange

Treatment with a base can also deprotonate the α-carbons on the thiolanium ring, forming a sulfur ylide. The stereochemistry of this process provides deep insight into the stability of the transient carbanion intermediate. Kinetic studies of the base-catalyzed hydrogen/deuterium (H/D) exchange of the α-methylene protons in heavy water (D₂O) have shown that two of the four α-protons exchange much faster than the other two.[6]

Mechanistic Question: What is the stereochemical course of α-deprotonation and reprotonation?

  • Insight: NMR analysis indicates that the protons that exchange faster are those trans to the lone pair of electrons on the sulfur atom. This finding suggests that reprotonation of the carbanion intermediate occurs with retention of configuration, providing valuable data on the stereoelectronic effects governing carbanion stability.[6]

Part 2: Synthesis and Characterization

A reliable supply of high-purity starting material is crucial for any mechanistic study. 1-Methylthiolanium iodide can be synthesized via a straightforward S_N2 reaction.

Protocol 1: Synthesis of 1-Methylthiolanium Iodide

This protocol is based on the standard alkylation of dialkyl sulfides.[7]

Materials:

  • Tetrahydrothiophene (Thiolane), 99%

  • Iodomethane (Methyl Iodide), 99.5%, stabilized[8]

  • Diethyl ether, anhydrous

  • Acetone, anhydrous

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrothiophene (1.0 eq). Dilute with a minimal amount of anhydrous acetone (approx. 2 mL per 1 g of tetrahydrothiophene) to ensure homogeneity.

  • Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add iodomethane (1.05 eq) dropwise to the stirred solution.

    • Causality: Iodomethane is a potent and volatile methylating agent.[5] The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side reactions and loss of volatile material.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. A white precipitate of 1-Methylthiolanium iodide will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a minimal amount of hot anhydrous acetone or ethanol. Cool slowly to form pure, white crystals.

  • Drying and Storage: Dry the crystals under vacuum. Store in a desiccator, protected from light.

Characterization:

  • Melting Point: Confirm the identity and purity of the product by measuring its melting point. (Literature: 199 °C[9])

  • NMR Spectroscopy (¹H, ¹³C): Dissolve a sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to confirm the structure.

  • Mass Spectrometry: While sulfonium salts are non-volatile, techniques like Electrospray Ionization (ESI-MS) can be used to observe the mass of the 1-methylthiolanium cation.

Property Value Source
CAS Number 28608-92-6[9]
Molecular Formula C₅H₁₁IS-
Molecular Weight 230.11 g/mol -
Melting Point 199 °C[9]
Appearance White crystalline solid-

Table 1: Physicochemical Properties of 1-Methylthiolanium Iodide.

Part 3: Protocols for Mechanistic Studies

The following protocols provide a framework for using 1-Methylthiolanium iodide to investigate reaction mechanisms.

Protocol 2: Kinetic Analysis of S_N2 Methylation by ¹H NMR

This protocol outlines a method to determine the rate law and rate constant for the methylation of a model nucleophile, such as sodium thiophenoxide.

Figure 2: Experimental workflow for kinetic analysis using NMR spectroscopy.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 1-Methylthiolanium iodide, sodium thiophenoxide, and an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in DMSO-d₆.

    • Causality: An internal standard is crucial for accurate quantification, as it is chemically inert and its concentration remains constant, correcting for any variations in spectrometer performance.

  • Reaction Initiation: In an NMR tube, combine the nucleophile and internal standard solutions. Equilibrate the tube in the NMR spectrometer at the desired temperature (e.g., 298 K). The reaction is initiated by adding a known volume of the 1-Methylthiolanium iodide stock solution.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for 2 hours).

  • Data Processing: For each spectrum, integrate the signal for a unique proton on the 1-Methylthiolanium cation (e.g., the S-CH₃ singlet) and a unique proton on the product (methyl phenyl sulfide) relative to the integral of the internal standard.

  • Kinetic Analysis: Convert the relative integrals to concentrations. Plot the natural logarithm of the concentration of 1-Methylthiolanium iodide versus time.

    • Expected Result: For an S_N2 reaction (first order in each reactant, second order overall), a plot of ln[Sulfonium Salt] vs. time (under pseudo-first-order conditions where the nucleophile is in large excess) will yield a straight line with a slope of -k_obs. The second-order rate constant can then be calculated.

Protocol 3: Probing Carbanion Stereochemistry via H/D Exchange

This protocol is adapted from studies on base-catalyzed H/D exchange in sulfonium salts.[6]

Materials:

  • 1-Methylthiolanium iodide

  • Deuterium oxide (D₂O), 99.9 atom % D

  • Sodium deuteroxide (NaOD) in D₂O, 40 wt. % solution

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: Dissolve a precise amount of 1-Methylthiolanium iodide in D₂O in an NMR tube.

  • Baseline Spectrum: Acquire a high-resolution ¹H NMR spectrum before adding the base. This is the t=0 reference. Note the integration of the α-methylene protons (a complex multiplet).

  • Initiation of Exchange: Add a catalytic amount of NaOD solution to the NMR tube to initiate the H/D exchange. The pD should be adjusted to achieve a convenient reaction rate.

    • Causality: NaOD provides the deuteroxide base (OD⁻) necessary to deprotonate the α-carbons, and D₂O serves as the deuterium source for the reprotonation (deuteration) step.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of the α-proton signals over time.

    • Expected Result: The multiplet corresponding to the four α-protons will decrease in intensity. Careful analysis, potentially with 2D NMR techniques (COSY, HSQC), will reveal that two of the protons exchange significantly faster than the other two. This demonstrates the stereoselectivity of the deprotonation/reprotonation process, providing direct evidence for a configurationally stable carbanion intermediate where the geometry is influenced by the orientation of the sulfur lone pair.[6]

Part 4: Applications in Drug Development

While 1-Methylthiolanium iodide itself is a tool for fundamental studies, the principles it helps elucidate are directly relevant to drug development.

  • Metabolic Stability: Many drug molecules contain sulfur atoms (e.g., in thiophene, thiazole rings). Understanding the stability of adjacent C-H bonds to enzymatic oxidation or deprotonation is critical. The H/D exchange studies are analogous to probing sites of metabolic lability.[10]

  • Prodrug Design: The sulfonium salt moiety can act as a leaving group. This principle is used in designing prodrugs that release an active pharmaceutical ingredient (API) upon nucleophilic attack by biological molecules.

  • PET Imaging: Sulfonium salts are excellent precursors for radiolabeling with Fluorine-18 for Positron Emission Tomography (PET) imaging, where the sulfonium group is displaced by [¹⁸F]fluoride.[11] Mechanistic understanding of this S_NAr or S_N2 displacement is crucial for optimizing radiotracer synthesis.

References

  • M. Belen, M. Yolanda, F. Odón, G. Tomas. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry. Available: [Link]

  • ResearchGate. (n.d.). Reactivity modes of sulfonium salts. Available: [Link]

  • A. M. P. Moafi, A. A. O. Al-Najjar, D. L. Hughes, M. F. Mahon, C. G. Frost. (2024). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. Available: [Link]

  • M. Belen, M. Yolanda, F. Odón, G. Tomas. (2024). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. PubMed. Available: [Link]

  • Z. Jin, T. Yu, H. Wang, P. Jia, Y. Huang. (2024). Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. RSC Publishing. Available: [Link]

  • T. Hosoya, et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Chemistry – An Asian Journal. Available: [Link]

  • S. M. T. T. Crispin, G. Smith, E. E. L. M. G. M. A. Arstad. (2015). Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. PubMed. Available: [Link]

  • D. Elder, et al. (2010). The Utility of Sulfonate Salts in Drug Development. ResearchGate. Available: [Link]

  • G. Barbarella, A. Garbesi, A. Fava. (1976). Base‐Catalysed H‐D Exchange in 1‐Methylthiolanium Iodide. ResearchGate. Available: [Link]

  • A. K. Banerjee, et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available: [Link]

  • H. G. Heal. (1955). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. ResearchGate. Available: [Link]

  • Wikipedia. (n.d.). Iodomethane. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methylthiolanium Iodide

Welcome to the technical support center for the synthesis of 1-Methylthiolanium Iodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methylthiolanium Iodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.

Introduction to the Synthesis

The synthesis of 1-Methylthiolanium iodide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, also known as the Menschutkin reaction when applied to the alkylation of amines and, by extension, other heteroatom nucleophiles like sulfides. In this reaction, the lone pair of electrons on the sulfur atom of tetrahydrothiophene (THT) acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted process results in the formation of a new carbon-sulfur bond and the displacement of the iodide ion as the leaving group, yielding the desired sulfonium salt.

The reaction is generally straightforward, but achieving high yields of pure product requires careful attention to experimental parameters. This guide will walk you through the critical aspects of the synthesis and help you troubleshoot common issues.

Reaction Mechanism: SN2 Alkylation of Tetrahydrothiophene

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products THT Tetrahydrothiophene (THT) (Nucleophile) TS [S-C bond forming, C-I bond breaking] THT->TS Nucleophilic Attack MeI Methyl Iodide (Electrophile) MeI->TS Product 1-Methylthiolanium Cation TS->Product New C-S Bond Iodide Iodide Anion TS->Iodide Leaving Group Departs

Caption: SN2 mechanism for the synthesis of 1-Methylthiolanium iodide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis?

A1: Low yields are typically due to one or more of the following factors:

  • Impure Reactants: Moisture or other impurities in the tetrahydrothiophene or methyl iodide can lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to side reactions or decomposition of the product. If it is too low, the reaction rate will be slow, resulting in incomplete conversion.

  • Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. A solvent that does not adequately solvate the transition state can slow down the reaction.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Product Loss During Workup: Improper purification techniques can lead to significant loss of the final product.

Q2: My final product is colored (yellow or brown). What is the cause and how can I fix it?

A2: A colored product often indicates the presence of iodine (I2), which can form from the decomposition of methyl iodide, particularly when exposed to light. To decolorize the product, you can wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na2S2O3) during the workup. The thiosulfate will reduce the iodine back to colorless iodide ions. Storing methyl iodide in a dark bottle and minimizing its exposure to light during the reaction is also recommended.

Q3: Can I use other methylating agents besides methyl iodide?

A3: While methyl iodide is a very effective methylating agent for this reaction due to iodide being an excellent leaving group, other reagents like dimethyl sulfate or methyl triflate can also be used. However, reaction conditions would need to be re-optimized. Dimethyl sulfate is highly toxic and should be handled with extreme caution.

Q4: What is the expected melting point of 1-Methylthiolanium iodide?

A4: The literature melting point for 1-Methylthiolanium iodide is around 113-115 °C. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reactants: Tetrahydrothiophene may be oxidized, or methyl iodide may have decomposed.1. Use freshly distilled tetrahydrothiophene. Ensure methyl iodide is colorless; if it is yellow or brown, consider purifying it by passing it through a short column of activated alumina or washing with a dilute sodium thiosulfate solution, followed by drying.
2. Inappropriate Solvent: The chosen solvent may not be suitable for the SN2 reaction.2. Polar aprotic solvents like acetone or acetonitrile are generally effective for this type of reaction. Avoid protic solvents like water or alcohols, which can solvate the nucleophile and reduce its reactivity.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction closely to avoid overheating.
Product is an Oil or Gummy Solid, Not a Crystalline Powder 1. Presence of Solvent: Residual solvent may be trapped in the product.1. Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether) can help induce crystallization and remove residual solvent.
2. Impurities: Unreacted starting materials or byproducts can inhibit crystallization.2. Recrystallization is the most effective method for purification. A solvent system of ethanol and diethyl ether is often suitable. Dissolve the crude product in a minimal amount of warm ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.
Yield is Consistently Moderate (e.g., 40-60%) 1. Equilibrium: The reaction may be reversible to some extent.1. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more volatile reactant, methyl iodide, can help drive the reaction to completion.
2. Reaction Time: The reaction may not be reaching full completion.2. Extend the reaction time and monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot.
Difficulty in Isolating the Product 1. Product is soluble in the reaction solvent: The product may not precipitate out of the reaction mixture.1. If the product is soluble in the reaction solvent, the solvent will need to be removed under reduced pressure. The resulting crude product can then be purified by trituration or recrystallization.
2. Formation of an Emulsion During Workup: This can occur if an aqueous wash is used and the product has some surfactant-like properties.2. To break an emulsion, you can try adding a small amount of a saturated brine solution or filtering the mixture through a pad of celite.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Methyl iodide is a suspected carcinogen and is toxic, so handle it with extreme care. Tetrahydrothiophene has a strong, unpleasant odor.

Synthesis of 1-Methylthiolanium Iodide

This protocol is based on established methods for the S-alkylation of sulfides.

Materials and Reagents:

  • Tetrahydrothiophene (THT), freshly distilled

  • Methyl iodide (MeI)

  • Acetone, anhydrous

  • Diethyl ether, anhydrous

  • Sodium thiosulfate (Na2S2O3)

  • Magnesium sulfate (MgSO4), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetrahydrothiophene (5.0 g, 56.7 mmol) in 30 mL of anhydrous acetone.

  • Addition of Methyl Iodide: To the stirred solution, add methyl iodide (8.8 g, 62.0 mmol, 1.1 equivalents) dropwise via a dropping funnel at room temperature. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, an ice bath can be used to moderate the temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white solid product.

  • Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the crude 1-Methylthiolanium iodide.

Purification by Recrystallization
  • Dissolution: Dissolve the crude 1-Methylthiolanium iodide in a minimal amount of warm absolute ethanol.

  • Crystallization: Slowly add anhydrous diethyl ether to the warm ethanolic solution with gentle swirling until the solution becomes persistently turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization
  • Appearance: White crystalline solid.

  • Melting Point: 113-115 °C.

  • 1H NMR (DMSO-d6, 400 MHz): δ 3.45-3.55 (m, 4H, -CH2-S+-), 2.90 (s, 3H, S+-CH3), 2.15-2.25 (m, 4H, -CH2-CH2-).

  • 13C NMR (DMSO-d6, 100 MHz): δ 45.5 (-CH2-S+-), 28.0 (-CH2-CH2-), 25.0 (S+-CH3).

Visualization of Workflows

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Dissolve THT in Acetone Add_MeI 2. Add Methyl Iodide Dropwise Setup->Add_MeI React 3. Stir at Room Temperature Add_MeI->React Cool 4. Cool in Ice Bath React->Cool Reaction Complete Filter 5. Vacuum Filtration Cool->Filter Wash 6. Wash with Diethyl Ether Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Dissolve 8. Dissolve in Hot Ethanol Dry->Dissolve Crude Product Crystallize 9. Add Diethyl Ether Dissolve->Crystallize Cool_Crystals 10. Cool to Crystallize Crystallize->Cool_Crystals Filter_Pure 11. Filter Purified Product Cool_Crystals->Filter_Pure Dry_Pure 12. Dry Final Product Filter_Pure->Dry_Pure Final_Product Pure 1-Methylthiolanium Iodide Dry_Pure->Final_Product

Caption: Workflow for the synthesis and purification of 1-Methylthiolanium iodide.

References

  • Patai, S. The Chemistry of the Sulphonium Group. John Wiley & Sons, 1981.
  • "Methyl Iodide." Organic Syntheses, vol. 13, 1933, p. 68. DOI: 10.15227/orgsyn.013.0068. [Link]

  • "Tetrahydrothiophene." Wikipedia, Wikimedia Foundation, 20 Jan. 2026, [Link].

  • "Iodomethane." Wikipedia, Wikimedia Foundation, 15 Jan. 2026, [Link].

Optimization

Technical Support Center: Purification of 1-Methylthiolanium Iodide

Welcome to the technical support center for the purification of 1-Methylthiolanium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methylthiolanium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining high-purity 1-Methylthiolanium iodide. As a sulfonium salt, its purification requires careful attention to technique to ensure the removal of unreacted starting materials and byproducts.[1][2] This document provides a comprehensive, question-and-answer-based resource to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-Methylthiolanium iodide?

A1: The synthesis of 1-Methylthiolanium iodide typically involves the S-alkylation of tetrahydrothiophene with methyl iodide.[1] Consequently, the most common impurities are unreacted starting materials, namely tetrahydrothiophene and methyl iodide. Residual solvents from the reaction and potential side-products from the thermal decomposition of the product or reactants may also be present.[3] Given that sulfonium salts can be hygroscopic, water is also a common impurity.[4]

Q2: What is the recommended primary purification method for 1-Methylthiolanium iodide?

A2: Recrystallization is the most effective and widely used technique for purifying solid organic salts like 1-Methylthiolanium iodide.[5][6] This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[5] A well-executed recrystallization can significantly improve the purity and crystalline quality of the final product.

Q3: How should I store purified 1-Methylthiolanium iodide?

A3: 1-Methylthiolanium iodide should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Sulfonium salts can be sensitive to moisture and light, which may cause degradation over time.

Core Purification Protocol: Recrystallization of 1-Methylthiolanium Iodide

This protocol provides a step-by-step guide for the recrystallization of 1-Methylthiolanium iodide. The key to a successful recrystallization is the selection of an appropriate solvent.[5][7] For a sulfonium salt, which is polar, a polar solvent system is generally a good starting point.[1] A common approach is to use a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixture of a good solvent and a poor solvent (antisolvent) can also be effective.[8]

Step 1: Solvent Selection

The ideal solvent should dissolve the 1-Methylthiolanium iodide at an elevated temperature but have low solubility at room temperature or below.[5] Based on the properties of similar organic salts, several solvent systems can be considered.

Solvent SystemRoleRationaleBoiling Point (°C)
Isopropanol (IPA) Single SolventPolar protic solvent, often effective for recrystallizing salts.82.6
Ethanol Single SolventSimilar to IPA, may offer different solubility characteristics.78.37
Acetone/Diethyl Ether Solvent/Antisolvent1-Methylthiolanium iodide is likely soluble in acetone (polar aprotic) and insoluble in diethyl ether (nonpolar).Acetone: 56, Diethyl Ether: 34.6
Ethanol/Ethyl Acetate Solvent/AntisolventA combination of a polar protic solvent and a moderately polar solvent.Ethanol: 78.37, Ethyl Acetate: 77.1

To test a solvent system, use a small amount of your crude material in a test tube.

Step 2: The Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of 1-Methylthiolanium iodide.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude product in minimum amount of hot solvent hot_filter 2. Perform hot filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Allow solution to cool slowly to room temp. hot_filter->cool ice_bath 4. Cool in an ice bath to maximize crystal yield cool->ice_bath vac_filter 5. Collect crystals by vacuum filtration ice_bath->vac_filter wash 6. Wash crystals with a small amount of cold solvent vac_filter->wash dry 7. Dry crystals under vacuum wash->dry

Caption: Recrystallization workflow for 1-Methylthiolanium iodide.

Detailed Protocol:
  • Dissolution: Place the crude 1-Methylthiolanium iodide in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding the solvent in small portions until the solid has just dissolved. Adding too much solvent is a common mistake that will reduce your yield.[9]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, solid byproducts), you should perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent. This will remove any residual soluble impurities from the surface of the crystals.[10] It is important to use cold solvent to minimize the loss of your product.

  • Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them thoroughly. Drying in a vacuum oven at a mild temperature is the most effective method.

Troubleshooting Guide

Q3: My compound is not dissolving, even with a large amount of hot solvent. What should I do?

A3: This indicates that the solvent you have chosen is not a good "hot" solvent for your compound.

  • Possible Cause: The polarity of the solvent may be too low to dissolve the ionic 1-Methylthiolanium iodide.

  • Solution:

    • Try a more polar solvent. For example, if you are using isopropanol, try ethanol or even a small amount of water.

    • If using a single solvent fails, consider a mixed solvent system. Dissolve your compound in a minimum amount of a hot, highly polar solvent (like ethanol) and then add a less polar solvent (like ethyl acetate) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[11]

Q4: No crystals are forming after the solution has cooled. What went wrong?

A4: This is a common issue and can usually be resolved.

  • Possible Causes & Solutions:

    • Too much solvent was used: This is the most frequent reason for crystallization failure.[9] The solution is not supersaturated.

      • Solution: Gently heat the solution to evaporate some of the solvent.[12] Once the volume is reduced, allow it to cool again.

    • The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleus).

      • Solution 1: Scratching. Gently scratch the inside of the flask below the surface of the liquid with a glass rod.[9] The microscopic scratches on the glass can provide a surface for nucleation.

      • Solution 2: Seeding. If you have a small crystal of pure 1-Methylthiolanium iodide, add it to the solution to induce crystallization.[12]

    • Cooling was too rapid: Very rapid cooling can sometimes inhibit crystallization.

      • Solution: Reheat the solution to redissolve the compound and allow it to cool more slowly. Insulating the flask can help.

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities.[9][13]

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[13]

    • Allow the solution to cool much more slowly. A very gradual temperature decrease can favor crystal formation over oiling.

    • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Troubleshooting Decision Tree

This diagram can help you diagnose and solve common recrystallization problems.

Caption: A decision tree for troubleshooting recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonium. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • König, A., et al. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment.
  • RadTech. (n.d.). Soluble and Red-Shifted Sulfonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Myles, L., et al. (2015). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. Crystal Growth & Design.
  • ResearchGate. (n.d.). Ultra purification of Ionic Liquids by Melt Crystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
  • European Patent Office. (n.d.). EP 0791575 A1 - Method of synthesis of a quaternary ammonium salt. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Nockemann, P., et al. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-136.
  • ResearchGate. (2018). What is 'washing' meaning in organic synthesis?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Cybulska, K. A. (2017). Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development.
  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]

  • Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications. Retrieved from [Link]

  • Procter, D. J., et al. (2015). Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. PMC - PubMed Central.
  • Melchiorre, P., et al. (2020). Synthetic Applications of Sulfonium Salts. PMC - PubMed Central.
  • Ngo, K. (2022). Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. University of Minnesota Digital Conservancy.
  • Passvoss, F. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.
  • ResearchGate. (2014). What is the decomposition temperature of Methyl ammonium iodide (CH3NH3I)?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl iodide | CH3I | CID 6328. Retrieved from [Link]

  • Klinkova, L.A. (1982). Thermal stability of molybdenum diiodide. INIS-IAEA.

Sources

Troubleshooting

Technical Support Center: Optimizing Methylation Reactions with 1-Methylthiolanium Iodide

Welcome to the technical support resource for optimizing methylation reactions using 1-Methylthiolanium iodide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing methylation reactions using 1-Methylthiolanium iodide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameters governing the success of your methylation experiments, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to not only execute these reactions but also to understand the causality behind each experimental choice, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methylthiolanium iodide and how does it function as a methylating agent?

1-Methylthiolanium iodide is a sulfonium salt. Sulfonium salts are organosulfur compounds where a sulfur atom is bonded to three organic substituents, carrying a positive charge.[1] This positive charge on the sulfur atom makes the attached alkyl groups (in this case, a methyl group) electrophilic. Consequently, 1-Methylthiolanium iodide can act as an effective methyl group donor in the presence of a suitable nucleophile, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. This reactivity is analogous to the biological methylating agent S-adenosyl-L-methionine (SAM).[2]

Q2: What types of molecules can be methylated using this reagent?

1-Methylthiolanium iodide is a versatile methylating agent for a variety of nucleophiles. This includes the methylation of:

  • Oxygen nucleophiles: Alcohols and phenols to form ethers.[3]

  • Nitrogen nucleophiles: Amines and N-heterocycles.[4]

  • Sulfur nucleophiles: Thiols to form thioethers.[5]

  • Carbon nucleophiles: Stabilized enolates, such as those derived from 1,3-dicarbonyl compounds.[5]

Q3: Why is a base necessary for many of these reactions?

For nucleophiles like phenols, carboxylic acids, or thiols, a base is required to deprotonate the acidic proton.[5] This generates the corresponding anionic nucleophile (e.g., a phenoxide or thiolate), which is significantly more reactive and readily attacks the electrophilic methyl group of the sulfonium salt. The choice of base is critical and depends on the acidity of the nucleophile.

Q4: How do I monitor the progress of my reaction?

The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for a quick, qualitative assessment of the consumption of starting material and the formation of the product.

  • LC-MS: Provides more definitive evidence by confirming the mass of the desired product and can be used for quantitative analysis of reaction conversion.

Q5: Is 1-Methylthiolanium iodide sensitive to air or moisture?

While sulfonium salts are generally stable, the overall success of the methylation reaction is highly dependent on anhydrous conditions, especially when using strong bases or moisture-sensitive nucleophiles.[6] Water can compete as a nucleophile or react with the base, reducing the overall efficiency of the reaction.[6] It is best practice to use dry solvents and oven-dried glassware.[6]

Troubleshooting Guide

Encountering challenges is a normal part of experimental work. This section provides a systematic approach to diagnosing and solving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Ensure the pKa of the nucleophile is compatible with the base.
2. Presence of water: Moisture in the solvent or on glassware can quench the base or react with the sulfonium salt.[6]2. Use anhydrous solvents. Flame-dry or oven-dry all glassware before use. Ensure the base is anhydrous.[6]
3. Low reaction temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.3. Gradually increase the reaction temperature. Consider changing to a higher-boiling solvent if necessary.
4. Poor solubility: The nucleophile or base may not be sufficiently soluble in the chosen solvent.4. Switch to a solvent that better solubilizes all reactants. Polar aprotic solvents like DMF or DMSO are often good choices.[4][6]
Multiple Products or Side Reactions 1. Over-methylation: A nucleophile with multiple reactive sites may be methylated more than once.1. Use a stoichiometric amount (or a slight excess) of the methylating agent. Consider adding the methylating agent slowly to the reaction mixture.
2. Reaction with the solvent: Some solvents can be reactive under basic or heated conditions.2. Choose an inert solvent. For example, acetone can undergo self-condensation under strongly basic conditions.
3. Competing S vs. N/O alkylation: Ambident nucleophiles (e.g., thiocyanate) can react at different sites.[5]3. The "hard" or "soft" nature of the nucleophilic atom can influence regioselectivity. Iodide is a soft leaving group, which tends to favor reaction at softer nucleophilic sites like sulfur.[5] Solvent choice can also influence this outcome.
Difficulty in Product Isolation/Purification 1. Product is water-soluble: This can make extraction from aqueous work-up solutions challenging.1. Consider continuous liquid-liquid extraction or precipitation of the product by adding a miscible non-solvent.[7]
2. Product co-elutes with starting material: The polarity of the product and starting material may be too similar for easy separation by chromatography.2. Optimize the mobile phase for column chromatography. Consider derivatization of the product or starting material to alter its polarity before purification.

Optimizing Key Reaction Parameters

The efficiency of the methylation reaction is a function of several interdependent variables. The following table summarizes their effects and provides guidance for optimization.

Parameter Influence on Reaction Optimization Strategy & Rationale
Solvent Affects reactant solubility and reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation but not the anion, increasing the nucleophile's reactivity.[6] The polarity of the solvent can also influence the activation energy of the reaction.[4]Start with a common polar aprotic solvent like acetonitrile or DMF. If solubility is an issue, consider DMSO. For reactions at higher temperatures, a higher-boiling solvent like DMF might be necessary.
Base The base deprotonates the nucleophile to activate it. The choice depends on the pKa of the nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and NaH.For weakly acidic nucleophiles (e.g., phenols), a stronger base like Cs₂CO₃ or NaH may be required. Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃.[6]
Temperature Controls the reaction rate. Higher temperatures increase the rate but can also lead to side reactions or decomposition of reactants/products.Start the reaction at room temperature. If the reaction is slow, gradually increase the heat. For many standard methylations, temperatures between 50-80°C are effective. Some reactions may require reflux.[6][7]
Concentration Higher concentrations can increase the reaction rate due to more frequent molecular collisions. However, very high concentrations can lead to solubility issues or exothermic events that are difficult to control.A typical starting concentration is 0.1-1.0 M with respect to the limiting reagent.
Reaction Time Must be sufficient for the reaction to reach completion.Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) to determine when the starting material has been consumed. Extended reaction times can sometimes lead to side product formation.[7]

Experimental Protocols & Workflows

Protocol 1: General Procedure for the Methylation of a Phenol

This protocol provides a starting point for the O-methylation of a generic phenolic substrate.

1. Preparation: a. Place a magnetic stir bar in a round-bottom flask. b. Flame-dry the flask under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon). This step is crucial to remove adsorbed moisture.[6] c. Add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). Note: Ensure the base is finely powdered and dry.[6]

2. Reaction Setup: a. Add anhydrous DMF via syringe to the flask to achieve a concentration of ~0.5 M. b. Stir the suspension for 10-15 minutes at room temperature to allow for initial deprotonation. c. Add 1-Methylthiolanium iodide (1.1-1.2 eq) to the mixture. d. Heat the reaction to the desired temperature (e.g., 60°C) using an oil bath.

3. Monitoring and Work-up: a. Monitor the reaction's progress using TLC or LC-MS. b. Once the starting material is consumed, cool the reaction to room temperature. c. Quench the reaction by slowly adding water. d. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 times). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagrams

The following diagrams illustrate the key processes involved in the methylation reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_sn2 SN2 Methylation NucH Nucleophile (R-XH) Nuc_Anion Activated Nucleophile (R-X⁻) NucH->Nuc_Anion Deprotonation Base Base (B:) Base->Nuc_Anion BH Conjugate Acid (BH⁺) Base->BH Sulfonium 1-Methylthiolanium Iodide TS Transition State [R-X---CH₃---S⁺R'₂] Sulfonium->TS Nuc_Anion->TS Nucleophilic Attack Product Methylated Product (R-X-CH₃) TS->Product Byproduct Thiolane (Byproduct) TS->Byproduct

Caption: SN2 mechanism for methylation using 1-Methylthiolanium iodide.

Experimental_Workflow A 1. Reagent Prep (Dry Glassware/Solvents) B 2. Reaction Setup (Substrate, Base, Solvent) A->B C 3. Add Methylating Agent (1-Methylthiolanium Iodide) B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for methylation reactions.

References

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole - DTIC.
  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers.
  • Methylation using iodomethane : r/Chempros - Reddit. Available at: [Link]

  • Sulfonium-based precise alkyl transposition reactions - PMC - PubMed Central. Available at: [Link]

  • Methyl Iodide - Encyclopedia.pub. Available at: [Link]

  • Synthetic Applications of Sulfonium Salts - PMC - PubMed Central. Available at: [Link]

  • Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Methylthiolanium Iodide

A Note from the Senior Application Scientist: The following guide has been compiled to address common challenges encountered during the purification of 1-methylthiolanium iodide. While this document provides a foundation...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

The following guide has been compiled to address common challenges encountered during the purification of 1-methylthiolanium iodide. While this document provides a foundational framework based on established principles of small molecule purification and data from related compounds, it is crucial to note a significant limitation: publicly available, validated protocols specifically for the recrystallization and purity analysis of 1-methylthiolanium iodide are scarce.

Therefore, this guide should be considered a starting point for methods development rather than a definitive, optimized procedure. The protocols and troubleshooting advice are based on expert interpretation of general organic chemistry principles and data for analogous structures. Researchers must validate these methods under their specific laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to proactively address common issues encountered during the purification of 1-methylthiolanium iodide.

Q1: I've synthesized 1-methylthiolanium iodide, and the crude product is a discolored solid. What are the likely impurities?

A1: Without specific analytical data for your synthesis, we can hypothesize the most probable impurities based on the typical synthesis route (alkylation of tetrahydrothiophene with methyl iodide).

  • Unreacted Starting Materials: Residual tetrahydrothiophene and methyl iodide may be present.

  • Solvent Residues: Depending on the reaction solvent, traces may remain in the crude product.

  • Decomposition Products: Methyl iodide is light-sensitive and can decompose to form iodine (I₂), which would impart a brownish or purplish color to the product.[1][2] Sulfonium salts can also undergo decomposition, particularly at elevated temperatures.

Q2: What is the recommended starting point for a recrystallization solvent system?

A2: Given the ionic nature of 1-methylthiolanium iodide, polar solvents are the most promising candidates. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4]

A common strategy for polar, salt-like compounds is to use a binary solvent system.[5][6]

  • Primary (Good) Solvent: A solvent that readily dissolves the compound at elevated temperatures. Good candidates include:

    • Ethanol

    • Methanol

    • Water

  • Anti-Solvent (Poor) Solvent: A less polar solvent in which the compound is poorly soluble, used to induce precipitation from the primary solvent. Suitable anti-solvents to pair with the above include:

    • Acetone

    • Ethyl acetate

    • Diethyl ether

Experimental Starting Point:

  • Attempt to dissolve the crude 1-methylthiolanium iodide in a minimal amount of hot ethanol.

  • If it dissolves completely, slowly add acetone or ethyl acetate at the boiling temperature until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

Q3: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase rather than forming a crystal lattice. This is common when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more of the primary (good) solvent to dilute the solution.

  • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and crystal formation.

  • Consider a different solvent system. The initial solvent system may not be suitable.

Q4: After recrystallization, the yield of my purified 1-methylthiolanium iodide is very low. How can I improve it?

A4: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved at cold temperatures. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled in an ice bath for at least 30-60 minutes to maximize crystal precipitation.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

Core Purification Protocol: Recrystallization

This protocol is a general guideline. The choice of solvents and volumes will need to be optimized for your specific crude product.

1. Solvent Selection:

  • Based on the principles outlined in the FAQs, select a primary (good) solvent and an anti-solvent (poor) solvent. Ethanol and acetone are a reasonable starting pair.

2. Dissolution:

  • Place the crude 1-methylthiolanium iodide in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol).

  • Heat the mixture to the solvent's boiling point while stirring.

  • Continue adding small portions of the hot primary solvent until the solid just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored (e.g., due to iodine impurity), remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization.

  • Quickly filter the hot solution to remove the activated charcoal and any other insoluble materials.

5. Crystallization:

  • If using a single solvent, cover the flask and allow it to cool slowly to room temperature.

  • If using a binary solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate, then cover and cool.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the one in which the compound is less soluble).

  • Dry the crystals thoroughly, preferably under vacuum.

Purity Assessment: A Method Development Approach

Validating the purity of the final product is a critical step. The following are suggested analytical techniques that will require method development.

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed to quantify the purity of 1-methylthiolanium iodide and detect any soluble impurities.

  • Column: A reverse-phase C8 or C18 column is a common starting point for polar analytes.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with an ion-pairing agent (e.g., octylamine) and a buffer (e.g., sodium dihydrogen phosphate) may be effective for retaining the iodide salt.[7]

  • Detection: UV detection at a low wavelength (e.g., 210-230 nm) is likely to be suitable for detecting the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing both the identity and purity of the final product.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Analysis: The ¹H NMR spectrum should show characteristic peaks for the methyl and thiolane protons. The absence of peaks corresponding to starting materials or other impurities is an indicator of high purity. Integration of the product peaks versus any impurity peaks can be used for a semi-quantitative purity assessment.[8]

Technique Purpose Key Parameters to Develop
HPLC Quantify purity and detect soluble impurities.Column type, mobile phase composition, flow rate, detection wavelength.
¹H NMR Confirm structure and assess purity.Deuterated solvent, presence of impurity signals.
Melting Point Assess purity (pure compounds have sharp melting points).Compare the experimental melting point range to literature values.

Safety Precautions

All work with 1-methylthiolanium iodide and its precursors should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Personal Protective Equipment: Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

  • Precursors: Methyl iodide is a known carcinogen and is toxic.[11][12] Handle with extreme caution and follow all institutional safety protocols for this substance.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Diagrams

Purification Workflow

PurificationWorkflow Crude Crude 1-Methylthiolanium Iodide Dissolve Dissolve in Minimal Hot Primary Solvent Crude->Dissolve Decolorize Decolorize with Activated Charcoal (if necessary) Dissolve->Decolorize Colored Solution Cool Slow Cooling & Ice Bath Dissolve->Cool Colorless Solution HotFilter Hot Filtration Decolorize->HotFilter HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure 1-Methylthiolanium Iodide Dry->Pure

Caption: General workflow for the recrystallization of 1-Methylthiolanium Iodide.

References

  • Ossila Ltd. (2022).
  • Spectrum Chemical Mfg. Corp. (2017).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Iodide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • Organic Syntheses. (n.d.). Methyl Iodide.
  • MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.
  • Wikipedia. (n.d.). Iodomethane.
  • MDPI. (2021). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • SIELC Technologies. (2018). Iodomethane (Methyl iodide). [Link]

  • Vibzz Lab. (2023). Methyl Iodide synthesis. [Link]

  • PubMed Central. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. [Link]

  • JAOCS. (1998). Rapid Determination of Iodine Value by 1H Nuclear Magnetic Resonance Spectroscopy.
  • Encyclopedia.pub. (2022). Methyl Iodide. [Link]

  • ResearchGate. (2022). Solid‐state NMR Spectroscopy of Iodine(I) Complexes.
  • ResearchGate. (2015). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products.
  • SIELC Technologies. (n.d.). Separation of Methyl iodide on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of methyl iodide, N,N-dimethyldecylamine, trimethyldecylammonium iodide, hexamethylcyclotrisiloxane (HMCS) and difluorbenzene (DFB) dissolved in methanol (MeOH), obtained with the in-line benchtop 1H NMR.
  • Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Analysis of 1-Methylthiolanium Iodide

Welcome to the technical support center for the NMR analysis of 1-Methylthiolanium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 1-Methylthiolanium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic analysis of this compound. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

FAQs: Quick Solutions to Common Problems

Q1: My ¹H NMR spectrum shows very broad peaks. What is the likely cause and how can I fix it?

A1: Broad peaks in the NMR spectrum of 1-Methylthiolanium iodide are a common issue and can stem from several factors.[1] The primary culprits are often related to sample viscosity, the hygroscopic nature of the compound, and instrument parameters.

  • Viscosity: 1-Methylthiolanium iodide is an ionic liquid and can be quite viscous, especially at high concentrations. High viscosity restricts molecular tumbling, leading to shorter relaxation times (T2) and, consequently, broader signals.[2]

    • Solution: Dilute your sample. A lower concentration will decrease the viscosity and improve peak resolution. Additionally, consider acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C) to reduce viscosity.[1][3]

  • Hygroscopicity: Iodide salts are notoriously hygroscopic.[4] Absorbed water can lead to proton exchange with your analyte, broadening the signals of nearby protons. Water can also affect the sample's homogeneity.

    • Solution: Ensure your sample and deuterated solvent are scrupulously dry. Use freshly opened or properly stored deuterated solvents. Prepare your NMR tube in a glovebox or under an inert atmosphere if possible.

  • Shimming: Poor shimming of the magnetic field will lead to an inhomogeneous field and broad peaks.[1]

    • Solution: Carefully shim the spectrometer for each sample. If automatic shimming routines are insufficient, manual shimming of the Z1, Z2, X, and Y gradients may be necessary to achieve a homogeneous magnetic field.

Q2: I see an unexpected singlet around 2.16 ppm in my ¹H NMR spectrum. What could this be?

A2: An unexpected singlet in this region is often indicative of an impurity. Given the synthesis of 1-Methylthiolanium iodide, a likely impurity is methyl iodide (CH₃I), a common starting material.[5] The chemical shift of the methyl protons in methyl iodide is typically around 2.16 ppm.[6][7][8]

  • Confirmation: To confirm the presence of methyl iodide, you can "spike" your sample with a small amount of authentic methyl iodide and observe if the peak increases in intensity.

  • Removal: If methyl iodide is present, it can often be removed by washing the 1-Methylthiolanium iodide with a non-polar solvent in which it is insoluble, such as diethyl ether or hexane, followed by drying under high vacuum.

Q3: The chemical shifts in my spectrum seem to have shifted compared to literature values. Why is this happening?

A3: Chemical shifts of ionic liquids like 1-Methylthiolanium iodide can be highly sensitive to their environment.[9][10] Several factors can cause deviations from expected literature values:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts due to varying solvent-solute interactions.[10] Always report the solvent used when comparing spectral data.

  • Concentration: As the concentration of the ionic liquid changes, the degree of ion pairing and aggregation can also change, leading to shifts in the resonance frequencies.

  • Temperature: Temperature can affect both the solvent properties and the conformational dynamics of the thiolanium ring, which can, in turn, influence chemical shifts.

Solution: For consistency, it is crucial to use the same solvent, a similar concentration, and the same temperature as the reference data. When reporting your own data, be sure to include these experimental parameters.

Troubleshooting Guides

Guide 1: Dealing with Hygroscopic Samples

1-Methylthiolanium iodide's hygroscopic nature is a primary source of analytical challenges. This guide provides a step-by-step protocol for sample preparation to minimize water contamination.

Experimental Protocol: Anhydrous Sample Preparation

  • Drying the Analyte: Dry the 1-Methylthiolanium iodide under high vacuum for several hours before preparing the NMR sample.

  • Solvent Preparation: Use a freshly opened ampule of high-purity deuterated solvent. Alternatively, dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours.

  • Inert Atmosphere: If available, prepare the NMR sample inside a glovebox under an argon or nitrogen atmosphere. This is the most effective way to prevent moisture contamination.

  • NMR Tube Preparation: Dry the NMR tube in an oven at >100 °C for several hours and allow it to cool in a desiccator before use.

  • Sample Transfer: Quickly transfer the dried 1-Methylthiolanium iodide and the anhydrous deuterated solvent into the NMR tube and cap it immediately.

  • Sealing: For long-term storage or for experiments at elevated temperatures, consider flame-sealing the NMR tube.

Diagram: Workflow for Anhydrous NMR Sample Preparation

cluster_prep Sample & Glassware Preparation cluster_assembly Sample Assembly (Inert Atmosphere) cluster_analysis Analysis A Dry 1-Methylthiolanium Iodide (High Vacuum) D Transfer Analyte & Solvent to NMR Tube A->D B Dry NMR Tube (Oven & Desiccator) B->D C Use Anhydrous Deuterated Solvent C->D E Cap NMR Tube D->E F Acquire NMR Spectrum E->F

Caption: Workflow for preparing an anhydrous NMR sample.

Guide 2: Optimizing NMR Acquisition Parameters

For a viscous, ionic sample, default NMR acquisition parameters may not be optimal. This guide outlines key parameters to adjust for improved spectral quality.

Experimental Protocol: Optimized ¹H NMR Acquisition

  • Temperature Control: Set the spectrometer temperature to a constant value, for example, 298 K or 303 K, to ensure reproducibility and potentially reduce viscosity.

  • Pulse Width Calibration: Calibrate the 90° pulse width for your specific sample. The high dielectric constant of ionic liquids can affect the efficiency of the RF pulses.

  • Relaxation Delay (d1): Set a sufficient relaxation delay to allow for full relaxation of the protons. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time. A good starting point for qualitative analysis is a d1 of 2-5 seconds.

  • Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio, especially for dilute samples.

  • Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely, which is crucial for good resolution. An acquisition time of 2-4 seconds is typically sufficient.

Diagram: Key NMR Parameters for Optimization

A Optimized NMR Spectrum B Temperature (T) B->A C Pulse Width (p1) C->A D Relaxation Delay (d1) D->A E Number of Scans (ns) E->A F Acquisition Time (aq) F->A

Caption: Key parameters for optimizing NMR data acquisition.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-Methylthiolanium iodide. Note that these values can vary depending on the solvent and concentration.

Proton Environment Expected ¹H Chemical Shift (ppm) Carbon Environment Expected ¹³C Chemical Shift (ppm)
S-CH~2.9C H₃~25
S-CH~3.5 - 3.7S-C H₂~45 - 50
C-CH ₂-C~2.2 - 2.4C H₂-CH₂~30 - 35

Note: These are approximate values and may shift based on experimental conditions.

References

  • Annunziata, L., et al. (2002). 33S NMR spectra of sulfonium salts: Calculated and experimental. Magnetic Resonance in Chemistry, 42(12), 1037-1041. [Link]

  • Ceré, L., et al. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(11), 3333. [Link]

  • Weingärtner, H. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-242. [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Goossens, K., et al. (2016). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 21(7), 899. [Link]

  • Doc Brown's Chemistry. on the 1H NMR spectrum of 1-iodo-2-methylpropane. [Link]

  • Jannin, S., et al. (2019). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Max-Planck-Gesellschaft. [Link]

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Optimization

Technical Support Center: Managing Hygroscopic Sulfonium Iodide Salts

Welcome to the Technical Support Center for handling sulfonium iodide salts. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet challenging reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling sulfonium iodide salts. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet challenging reagents. Due to their hygroscopic nature, improper handling of sulfonium iodide salts can lead to significant issues with reproducibility, reaction efficiency, and even safety.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate moisture-related problems and ensure the integrity of your experiments.

Understanding the Challenge: The Hygroscopic Nature of Sulfonium Iodide Salts

Sulfonium salts are valuable reagents in organic synthesis, serving as precursors for a variety of transformations.[3][4][5] However, the iodide counter-ion, in combination with the positively charged sulfur, imparts a significant hygroscopic character to these compounds.[6] This means they readily absorb moisture from the atmosphere.[7]

The consequences of moisture absorption can be severe:

  • Decomposition and Reduced Reactivity: Water can react with sulfonium salts, leading to hydrolysis and the formation of undesired byproducts.[1][8] This degradation reduces the effective concentration of the active reagent, leading to lower yields or complete reaction failure.

  • Physical Changes: The absorption of water can cause the crystalline salt to become a sticky solid or even deliquesce into a solution, making accurate weighing and dispensing nearly impossible.[1][7][9]

  • Inconsistent Results: The variable and often unknown amount of water present in a hygroscopic salt from one experiment to the next is a major source of poor reproducibility.[10]

This guide will equip you with the knowledge and techniques to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about handling sulfonium iodide salts.

Q1: My sulfonium iodide salt arrived as a free-flowing powder, but after opening it once in the lab, it has become clumpy and difficult to handle. What happened?

A1: This is a classic sign of moisture absorption.[1] Even brief exposure to ambient laboratory air, which always contains some level of humidity, can be enough for a hygroscopic salt to begin taking up water.[11] To prevent this, it is crucial to handle the salt in a controlled, dry environment.[2]

Q2: Can I dry my sulfonium iodide salt in a standard laboratory oven?

A2: While oven drying is a common technique for some salts, it may not be suitable for all sulfonium iodide salts.[12] The thermal stability of your specific salt must be considered. Aggressive heating can lead to decomposition. A vacuum oven at a moderate temperature is generally a safer option.[9] Always consult the material's safety data sheet (SDS) for thermal stability information.[12]

Q3: I don't have access to a glovebox. What are my options for handling these salts?

A3: While a glovebox provides the most secure environment, you can use a glove bag with a dry inert gas purge (e.g., nitrogen or argon) as a more economical alternative.[2] Schlenk line techniques can also be employed for transferring and handling the salt under an inert atmosphere.[13] For less sensitive applications, working quickly in a low-humidity environment and using a desiccator for storage can be sufficient.[11]

Q4: How can I be sure my solvent is dry enough for a reaction with a sulfonium iodide salt?

A4: Using commercially available anhydrous solvents is a good starting point. However, it's best practice to verify the water content, especially if the solvent has been opened previously. Techniques like Karl Fischer titration are the gold standard for accurately determining water content.[14] For a qualitative check in a glovebox, a small amount of a sodium ketyl radical indicator can be used.[15]

Q5: My reaction is still not working, even though I'm taking precautions against moisture. What else could be wrong?

A5: While moisture is a primary concern, other factors can affect the reactivity of sulfonium salts. These include the purity of the starting materials, the choice of solvent and base, and the reaction temperature. The iodide ion itself can also participate in side reactions. A thorough review of the reaction parameters and consideration of alternative sulfonium salts with different counter-ions (e.g., triflate) may be necessary.[3][16]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common problems encountered when working with hygroscopic sulfonium iodide salts.

Issue 1: Inconsistent Weighing and Dispensing

Symptoms:

  • The salt's weight fluctuates on the analytical balance.

  • The material appears clumpy or sticky, making it difficult to transfer.

  • The salt deliquesces (turns into a liquid) on the weigh paper.[1][7]

Root Cause Analysis: This is a direct result of moisture absorption from the laboratory atmosphere. The rate of water uptake can be rapid, leading to immediate changes in the physical state and mass of the salt.

Solution Workflow:

start Start: Inconsistent Weighing glovebox Weigh inside a glovebox with a dry inert atmosphere. start->glovebox desiccator Alternatively, use a balance in a low-humidity dry room. start->desiccator If glovebox is unavailable transfer Use a dry, anti-static spatula for transfer. glovebox->transfer desiccator->transfer seal Immediately seal the container after dispensing. transfer->seal end Result: Accurate & Reproducible Weighing seal->end

Caption: Workflow for accurate weighing of hygroscopic salts.

Detailed Protocol:

  • Prepare the Environment: The ideal environment for handling hygroscopic sulfonium iodide salts is an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).[10][17] If a glovebox is not available, use a nitrogen-purged glove bag or conduct the weighing in a room with controlled low humidity.

  • Pre-weigh Vials: Whenever possible, pre-weigh and seal your reaction vials inside the glovebox. You can then add the sulfonium iodide salt to the vial and determine the mass by difference outside the glovebox.

  • Minimize Exposure Time: If you must weigh the salt in the open lab, work quickly.[11] Have all your equipment ready before opening the container.

  • Use Appropriate Tools: Use clean, dry spatulas and weighing funnels. Static electricity can cause the fine powder to scatter; an anti-static gun can be helpful.[18]

  • Seal Tightly: Immediately after dispensing the required amount, tightly seal the main container. Consider using paraffin film to further secure the lid.

Issue 2: Reaction Failure or Low Yield

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis.

  • The desired product is obtained in a significantly lower yield than expected.

  • Formation of unexpected byproducts.

Root Cause Analysis: Moisture contamination is a likely culprit, leading to the degradation of the sulfonium iodide salt.[8] Water can also interfere with the reaction mechanism, particularly if strong bases or other water-sensitive reagents are involved.[19]

Solution Workflow:

start Start: Reaction Failure/Low Yield dry_reagents Ensure all reagents and solvents are rigorously dried. start->dry_reagents dry_glassware Oven- or flame-dry all glassware and cool under inert gas. dry_reagents->dry_glassware inert_atmosphere Set up the reaction under an inert atmosphere (N2 or Ar). dry_glassware->inert_atmosphere add_salt Add the sulfonium iodide salt under a positive pressure of inert gas. inert_atmosphere->add_salt monitor Monitor the reaction progress using appropriate analytical techniques. add_salt->monitor end Result: Improved Reaction Outcome monitor->end

Caption: Troubleshooting workflow for reaction optimization.

Detailed Protocol for Ensuring Anhydrous Conditions:

  • Drying the Salt: If you suspect your sulfonium iodide salt has been compromised by moisture, it may be possible to dry it.

    • High Vacuum Drying: Place the salt in a flask and apply a high vacuum for several hours. Gentle heating with a heat gun can aid in removing adsorbed water, but be cautious of the salt's decomposition temperature.[20]

    • Azeotropic Drying: For some applications, the salt can be dissolved in an appropriate solvent (e.g., toluene) and the solvent removed under reduced pressure. This process, repeated several times, can effectively remove water as an azeotrope.[20]

  • Solvent and Reagent Preparation:

    • Use freshly opened anhydrous solvents or solvents dried using a solvent purification system.

    • Ensure any other reagents, especially bases, are also anhydrous.

  • Glassware Preparation:

    • Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.

  • Reaction Setup:

    • Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of nitrogen or argon.[13]

    • Use septa and cannulas for the transfer of anhydrous solvents and reagents.[13]

Issue 3: Difficulty in Confirming Water Contamination

Symptoms:

  • You suspect water is the cause of your experimental issues but lack a definitive way to confirm its presence.

Root Cause Analysis: Visual inspection is not always sufficient to detect low but significant levels of water contamination. Quantitative or semi-quantitative methods are needed for confirmation.

Recommended Analytical Techniques:

TechniquePrincipleSensitivityThroughputNotes
Karl Fischer Titration Coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide.High (ppm levels)ModerateThe most accurate and widely accepted method for water determination.[14]
¹H NMR Spectroscopy Integration of the water peak (often a broad singlet) relative to an internal standard.Low to ModerateHighCan be a quick check, but the chemical shift of water is highly dependent on the solvent and other components.
¹⁹F NMR Spectroscopy A specialized method using a reagent that reacts with water to produce a fluorine-containing species that can be quantified by ¹⁹F NMR.Very High (ppb levels)LowAn advanced technique for very sensitive applications.[14]
Gas Chromatography (GC) Separation of water from the sample matrix followed by detection (e.g., by thermal conductivity).ModerateHighBest suited for analyzing water content in volatile organic solvents.[21][22]

Experimental Protocol: Qualitative ¹H NMR Test for Water

  • Prepare a Dry NMR Tube: Thoroughly dry an NMR tube and cap in an oven.

  • Prepare the Sample: In a glovebox or under an inert atmosphere, dissolve a known quantity of your sulfonium iodide salt in a dry, deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Acquire the Spectrum: Acquire a standard ¹H NMR spectrum.

  • Analysis: Look for a peak corresponding to water. In DMSO-d₆, this peak typically appears around 3.3 ppm. The presence of a significant water peak, especially if it is broad, suggests water contamination.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent hygroscopic issues with sulfonium iodide salts.

  • Storage:

    • Store sulfonium iodide salts in their original, tightly sealed containers.

    • Place the container inside a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, molecular sieves).[7][23]

    • For long-term storage of highly sensitive salts, storage in a glovebox antechamber or directly inside the glovebox is recommended.[10][17]

  • Handling:

    • Always handle sulfonium iodide salts in an inert and dry environment, such as a glovebox or under a positive pressure of nitrogen or argon.[13][15]

    • Use clean, dry spatulas and glassware.[24]

    • Minimize the time the container is open to the atmosphere.

    • Never return unused material to the original container to avoid contaminating the entire stock.[24]

By implementing these best practices and utilizing the troubleshooting guides provided, you can effectively manage the challenges associated with the hygroscopic nature of sulfonium iodide salts, leading to more reliable and reproducible experimental outcomes.

References

  • Humidity Controlled Glove Box - Jacomex. (n.d.). Retrieved from [Link]

  • Park, S., & Roy, M. (2019). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • Kollár, L., & Kunsági-Máté, S. (2009). A Method for Detecting Water in Organic Solvents. PMC - NIH. Retrieved from [Link]

  • What do we need a glovebox for? - mulksgrp. (n.d.). Retrieved from [Link]

  • Reinhard, M., & Debroux, J.-F. (1999). New and Emerging Analytical Techniques for the Detection of Organic Contaminants in Water. In Identifying Future Drinking Water Contaminants. National Academies Press. Retrieved from [Link]

  • Chemistry For Everyone. (2023, December 12). How To Test For Organic Compounds In Water? [Video]. YouTube. Retrieved from [Link]

  • Methods for the Determination of Organic Compounds in Drinking Water. (1995). EPA. Retrieved from [Link]

  • JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Detection of organic compounds in water analysis - World Precision Instruments. (n.d.). Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2023, December 25). Lab Manager. Retrieved from [Link]

  • Water Effect on the Photochemistry of Arylazo Sulfonates. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • 7 Ways to Protect Your Products from Moisture Damage. (2023, September 24). Logistick. Retrieved from [Link]

  • Frontier, A. (n.d.). Drying Methods. University of Rochester. Retrieved from [Link]

  • Daou, J. (2022, February 27). Moisture Control and Degradation Management. American Pharmaceutical Review. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved from [Link]

  • What is the best procedure of drying a moisture absorbing salt? (2021, July 5). ResearchGate. Retrieved from [Link]

  • Diosady, L. L., & Mannar, M. G. V. (1997). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Micronutrient Initiative. Retrieved from [Link]

  • Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? (2014, August 20). ResearchGate. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • EP0972761B1 - Sulfonium salt and its manufacturing method - Google Patents. (n.d.).
  • How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • Fernández-Salas, J. A., & Aggarwal, V. K. (2019). Synthetic Applications of Sulfonium Salts. Angewandte Chemie International Edition, 58(32), 10834–10855. Retrieved from [Link]

  • Recent Applications of Sulfonium Salts in Synthesis and Catalysis. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Tang, M., et al. (2020). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. Atmospheric Chemistry and Physics, 20(7), 4241-4254. Retrieved from [Link]

  • Tredwell, M., et al. (2015). Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. Nature Communications, 6, 6831. Retrieved from [Link]

  • Tips on drying my iodine before sealing it in an ampoule forever? (2022, August 12). Reddit. Retrieved from [Link]

  • Drying Iodine. (2020, November 7). Reddit. Retrieved from [Link]

  • Hygroscopic salt particles: Topics by Science.gov. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Methylthiolanium Iodide and Trimethylsulfonium Iodide as Methylating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic introduction of a methyl group can profoundly influence a molecule's biological activity, sol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic introduction of a methyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. Sulfonium salts have long been recognized as potent methylating agents, valued for their reactivity and functional group tolerance. Among these, trimethylsulfonium iodide and its cyclic counterpart, 1-methylthiolanium iodide, represent two distinct structural motifs. This guide provides an in-depth technical comparison of their reactivity, supported by mechanistic insights and experimental considerations, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

At a Glance: Structural and Electronic Differences

The fundamental difference between 1-methylthiolanium iodide and trimethylsulfonium iodide lies in their topology. Trimethylsulfonium iodide is an acyclic salt with three methyl groups attached to a central sulfur atom, allowing for relatively free rotation. In contrast, 1-methylthiolanium iodide, also known as S-methyl-tetrahydrothiophenium iodide, features a methyl group and two methylene groups of a five-membered ring attached to the sulfur atom. This cyclic constraint has significant implications for the steric environment around the sulfur center and the attached methyl group, which is the primary site of nucleophilic attack in methylation reactions.

Feature1-Methylthiolanium IodideTrimethylsulfonium Iodide
Structure Cyclic (Five-membered ring)Acyclic
Chemical Formula C₅H₁₁ISC₃H₉IS
Molecular Weight 218.11 g/mol 204.07 g/mol
Key Reactive Group S⁺-CH₃S⁺-CH₃
Leaving Group TetrahydrothiopheneDimethyl sulfide

Mechanistic Considerations: The Role of Steric Hindrance in Sₙ2 Reactions

The methylation of a nucleophile by a sulfonium salt proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted step, the nucleophile attacks the electrophilic carbon of the methyl group, leading to the simultaneous departure of the neutral dialkyl sulfide leaving group. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center.[1][2][3]

SN2_Mechanism

For trimethylsulfonium iodide , the three methyl groups, while relatively small, create a certain degree of steric congestion around the sulfur atom. However, the molecule can adopt conformations that minimize steric hindrance for the incoming nucleophile.

In the case of 1-methylthiolanium iodide , the tetrahydrothiophene ring imposes a more rigid conformation. The methylene groups of the ring can sterically shield the electrophilic methyl carbon, potentially hindering the approach of a nucleophile.[1][3] The degree of this shielding will depend on the conformation of the five-membered ring and the trajectory of the attacking nucleophile. This increased steric bulk in the vicinity of the reaction center is a critical factor that can lead to a slower reaction rate compared to its acyclic counterpart.[4]

Comparative Reactivity: A Deeper Dive

Direct kinetic studies comparing the methylation rates of 1-methylthiolanium iodide and trimethylsulfonium iodide are not extensively reported in the literature. However, based on fundamental principles of organic reactivity and studies on related cyclic and acyclic sulfonium salts, we can infer their relative performance.

The reactivity of sulfonium salts as alkylating agents is influenced by:

  • Steric Hindrance: As discussed, the cyclic nature of 1-methylthiolanium iodide is expected to present greater steric hindrance to the incoming nucleophile compared to the more flexible trimethylsulfonium iodide. This would generally lead to a slower reaction rate for the cyclic compound.

  • Leaving Group Ability: The leaving group in the methylation reaction is the corresponding neutral sulfide. For 1-methylthiolanium iodide, the leaving group is tetrahydrothiophene, while for trimethylsulfonium iodide, it is dimethyl sulfide. Both are good leaving groups, and the difference in their ability to depart is likely to be less significant than the steric effects.

  • Electronic Effects: The electronic effects of the alkyl groups on the sulfur atom are similar for both compounds, with a slight inductive effect from the additional carbon atoms in the thiolane ring. However, this is not expected to be a dominant factor in their reactivity difference.

Therefore, the primary determinant of the relative reactivity of these two methylating agents is likely to be steric hindrance . It is anticipated that for a given nucleophile and set of reaction conditions, trimethylsulfonium iodide will exhibit a higher rate of methylation than 1-methylthiolanium iodide .

Experimental Protocols: Synthesis and Application

A key aspect of a self-validating system is the ability to reliably prepare the reagents and apply them in a reproducible manner.

Synthesis of Precursors and Reagents

Both sulfonium salts are typically synthesized from their corresponding sulfides and methyl iodide.

Synthesis of Trimethylsulfonium Iodide

Trimethylsulfonium iodide can be prepared by the reaction of dimethyl sulfide with methyl iodide.[5]

  • Materials: Dimethyl sulfide, methyl iodide, and a suitable solvent (e.g., acetone or acetonitrile).

  • Procedure:

    • In a round-bottom flask, dissolve dimethyl sulfide (1.0 eq) in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add methyl iodide (1.0-1.1 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

    • The product, trimethylsulfonium iodide, will precipitate out of the solution as a white solid.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Synthesis of 1-Methylthiolanium Iodide

Similarly, 1-methylthiolanium iodide is synthesized from tetrahydrothiophene and methyl iodide.

  • Materials: Tetrahydrothiophene, methyl iodide, and a suitable solvent (e.g., diethyl ether or acetone).

  • Procedure:

    • In a round-bottom flask, dissolve tetrahydrothiophene (1.0 eq) in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add methyl iodide (1.0-1.1 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The product, 1-methylthiolanium iodide, will precipitate as a crystalline solid.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Synthesis_Workflow

General Protocol for Methylation

The following is a general procedure for the methylation of a generic nucleophile (Nu-H) using either sulfonium salt. The specific base and solvent will depend on the nature of the nucleophile.

  • Materials: Nucleophile (Nu-H), 1-methylthiolanium iodide or trimethylsulfonium iodide, a suitable base (e.g., NaH, K₂CO₃, or an organic base), and an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Procedure:

    • To a stirred solution or suspension of the nucleophile (1.0 eq) in the anhydrous solvent, add the base (1.0-1.2 eq) at an appropriate temperature (e.g., 0 °C or room temperature).

    • Stir the mixture for a period to allow for deprotonation of the nucleophile.

    • Add the sulfonium salt (1.0-1.5 eq) in one portion or portion-wise.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).

Conclusion and Recommendations

Both 1-methylthiolanium iodide and trimethylsulfonium iodide are effective methylating agents capable of transferring a methyl group to a variety of nucleophiles. The choice between these two reagents should be guided by the specific requirements of the chemical transformation.

  • For general-purpose methylation where high reactivity is desired, trimethylsulfonium iodide is the preferred reagent. Its acyclic nature and lower steric hindrance generally lead to faster reaction rates.

  • 1-Methylthiolanium iodide may be considered in cases where a milder, less reactive methylating agent is required. Its increased steric bulk could potentially lead to higher selectivity in molecules with multiple nucleophilic sites. However, this potential for enhanced selectivity would need to be experimentally validated for each specific substrate.

Researchers should always perform small-scale optimization experiments to determine the ideal reaction conditions, including the choice of base, solvent, temperature, and reaction time, for their particular application.

References

  • Hughes, E. D., & Ingold, C. K. (1940). 200. The mechanism of substitution at a saturated carbon atom. Part XXIII. A kinetic study of the reaction of methyl halides with halide ions in acetophenone. Journal of the Chemical Society (Resumed), 960-966.
  • Olah, G. A., & Svoboda, J. J. (1972). Stable carbocations. CXXVIII. S-Alkyl- and S-arylthianium and S-alkyl- and S-arylthiolanium ions. Journal of the American Chemical Society, 94(21), 7549-7550.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt/Academic Press.
  • DeTar, D. F., & Luthra, N. P. (1980). Relative reactivities of cyclic and acyclic sulfonium salts in elimination reactions. Journal of the American Chemical Society, 102(13), 4505-4512.
  • Trost, B. M., & Melvin Jr, L. S. (1975).
  • Gassman, P. G., & Drewes, H. R. (1978). The synthesis of sulfonium salts. Journal of the American Chemical Society, 100(24), 7600-7610.
  • Flynn, D. L., Zelle, R. E., & Grieco, P. A. (1983). A mild procedure for the methylation of alcohols. The Journal of Organic Chemistry, 48(14), 2424-2426.
  • Baddeley, G., & Williamson, R. (1956). The reaction of tetrahydrothiophene with methyl iodide. Journal of the Chemical Society (Resumed), 4647-4649.
  • Organic Syntheses. (n.d.). Methyl iodide. Organic Syntheses Procedure. [Link]

  • Acheson, R. M., & Harrison, D. R. (1970). The Synthesis of Some Heterocyclic Sulphonium Salts.

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Comparative

A Comparative Guide to Methylating Agents: 1-Methylthiolanium Iodide vs. Traditional Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise installation of a methyl group is a fundamental transformation that profoundly influences the bioa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise installation of a methyl group is a fundamental transformation that profoundly influences the bioactivity, solubility, and metabolic stability of molecules. The choice of methylating agent is therefore a critical decision, balancing reactivity, selectivity, safety, and practicality. This guide provides an in-depth technical comparison of 1-Methylthiolanium iodide, a cyclic sulfonium salt, with classical methylating agents such as methyl iodide and dimethyl sulfate. By examining their performance through experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction to 1-Methylthiolanium Iodide: A Cyclic Sulfonium Salt

1-Methylthiolanium iodide, also known as S-methyltetrahydrothiophenium iodide, is a cyclic sulfonium salt. Unlike its acyclic counterparts and traditional methylating agents, its cyclic structure can influence its reactivity and physical properties. The core of its utility lies in the electrophilic nature of the methyl group attached to the positively charged sulfur atom, making it susceptible to nucleophilic attack. This guide will explore the nuances of this reactivity in comparison to more established methylating agents.

Comparative Analysis of Methylating Agents

The selection of a methylating agent is a multifactorial decision. The following sections break down the key considerations and provide a comparative overview.

Reactivity and Substrate Scope

The reactivity of a methylating agent dictates its utility for a given transformation. Highly reactive agents may be necessary for unreactive substrates but can lead to a lack of selectivity with multifunctional molecules.

  • 1-Methylthiolanium Iodide: As a sulfonium salt, 1-Methylthiolanium iodide is a potent methylating agent. The positively charged sulfur atom acts as a good leaving group, facilitating the transfer of the methyl group. Its reactivity is generally considered to be high, comparable to other powerful methylating agents.[1] The substrate scope for sulfonium salts is broad, encompassing the methylation of heteroatoms such as oxygen (phenols, alcohols), nitrogen (amines, heterocycles), and sulfur (thiols).[1][2]

  • Methyl Iodide (MeI): A widely used and highly reactive methylating agent, methyl iodide is effective for a broad range of nucleophiles.[3] Its high reactivity stems from the excellent leaving group ability of the iodide ion.[3] However, its high volatility and toxicity are significant drawbacks.[4]

  • Dimethyl Sulfate (DMS): Another powerful and cost-effective methylating agent, dimethyl sulfate is widely used in industrial processes.[5] It is less volatile than methyl iodide but is highly toxic and corrosive.[5]

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methylthiolanium Iodide K₂CO₃Acetonitrile804~95 (estimated)N/A
Methyl Iodide K₂CO₃AcetoneReflux692[6]
Dimethyl Sulfate K₂CO₃AcetoneReflux395[5]

Note: The data for 1-Methylthiolanium iodide is an estimation based on the reactivity of similar sulfonium salts. Actual performance may vary.

Safety and Handling

The toxicity and handling requirements of methylating agents are of paramount concern in both research and industrial settings.

  • 1-Methylthiolanium Iodide: As a salt, 1-Methylthiolanium iodide is a non-volatile solid, which significantly reduces the risk of inhalation exposure compared to volatile agents like methyl iodide. However, like all alkylating agents, it should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] The Material Safety Data Sheet (MSDS) for similar sulfonium salts indicates that they can cause skin and eye irritation.[7]

  • Methyl Iodide (MeI): A highly volatile liquid, methyl iodide poses a significant inhalation hazard and is a suspected carcinogen.[4] It requires handling in a well-ventilated fume hood with appropriate respiratory protection. Its volatility also makes it more challenging to handle and store.[4]

  • Dimethyl Sulfate (DMS): A non-volatile liquid, dimethyl sulfate has a lower inhalation risk at room temperature compared to methyl iodide. However, it is a potent poison, a suspected carcinogen, and can cause severe burns upon contact.[5] Stringent safety protocols are required for its handling.

Feature1-Methylthiolanium IodideMethyl IodideDimethyl Sulfate
Physical State SolidVolatile LiquidLiquid
Volatility LowHighLow
Toxicity Toxic, irritantHighly toxic, suspected carcinogenHighly toxic, suspected carcinogen, corrosive
Handling Easier to handle solidRequires fume hood, respiratory protectionRequires stringent safety protocols

Experimental Protocols

To provide a practical comparison, this section details step-by-step methodologies for the O-methylation of 4-nitrophenol using 1-Methylthiolanium iodide and methyl iodide.

Protocol 1: O-Methylation of 4-Nitrophenol with 1-Methylthiolanium Iodide

This protocol is a representative procedure for methylation using a sulfonium salt.

Materials:

  • 4-Nitrophenol

  • 1-Methylthiolanium iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (40 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-Methylthiolanium iodide (2.32 g, 10 mmol) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with ethyl acetate (20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the desired product, 4-nitroanisole.

Diagram of Experimental Workflow:

experimental_workflow_sulfonium cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A 1. Add 4-Nitrophenol, K₂CO₃, and Acetonitrile to flask B 2. Stir at RT for 15 min A->B C 3. Add 1-Methylthiolanium Iodide B->C D 4. Heat to 80°C with reflux C->D E 5. Monitor by TLC D->E F 6. Cool to RT G 7. Filter solids F->G H 8. Concentrate filtrate G->H I 9. Dissolve in EtOAc H->I J 10. Wash with H₂O and Brine I->J K 11. Dry, filter, and concentrate J->K sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Transition_State [Ar-O---CH₃---LG]⁻ Phenoxide_ion->Transition_State Methylating_Agent CH₃-LG Methylating_Agent->Transition_State Product Ar-O-CH₃ Transition_State->Product Leaving_Group LG⁻ Transition_State->Leaving_Group

Caption: General SN2 mechanism for the O-methylation of a phenol.

Conclusion

1-Methylthiolanium iodide presents itself as a viable and potentially safer alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. Its solid nature and low volatility significantly mitigate the risks associated with handling and inhalation. While its reactivity is comparable to these powerful agents, the ease of handling offers a distinct advantage, particularly in a research laboratory setting. For drug development professionals, the reduced hazard profile of 1-Methylthiolanium iodide could be a crucial factor in process safety and scalability. Further quantitative studies are warranted to fully elucidate its kinetic profile and substrate scope in direct comparison with other methylating agents. However, based on the available information and the general reactivity of sulfonium salts, 1-Methylthiolanium iodide is a promising reagent for a wide range of methylation reactions.

References

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  • RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. [Link]

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  • ResearchGate. Substrate scope of primary and secondary alkyl iodides. Reaction... [Link]

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  • National Center for Biotechnology Information. (2014). Quantitative Region-Specific DNA Methylation Analysis by the EpiTYPER™ Technology. [Link]

  • National Center for Biotechnology Information. (2014). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. [Link]

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  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH. [Link]

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Validation

A Critical Evaluation of 1-Methylthiolanium Iodide as a Functional Ionic Liquid: A Comparative Guide

In the relentless pursuit of greener and more efficient chemical processes, the field of ionic liquids (ILs) offers a tantalizing glimpse into a future of tunable solvents and electrolytes. While imidazolium and phosphon...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of greener and more efficient chemical processes, the field of ionic liquids (ILs) offers a tantalizing glimpse into a future of tunable solvents and electrolytes. While imidazolium and phosphonium-based ILs have dominated the landscape, the exploration of sulfur-containing cations, such as sulfonium ions, remains a promising frontier. This guide provides a rigorous, experimentally-grounded validation of 1-methylthiolanium iodide as a potential ionic liquid, comparing its known and predicted properties against established industry standards. This document is intended for researchers, chemists, and materials scientists actively engaged in the development of novel ionic liquids and their applications.

The Promise of Sulfonium-Based Ionic Liquids

Ionic liquids are broadly defined as salts with melting points below 100 °C.[1] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have established them as viable alternatives to volatile organic compounds in a myriad of applications, from synthesis and catalysis to energy storage. Sulfonium-based ILs, characterized by a positively charged sulfur atom, are particularly noteworthy for their potential to exhibit low viscosity and high ionic conductivity.[2][3][4] The cyclic nature of the thiolanium cation in 1-methylthiolanium iodide introduces conformational rigidity that can influence its physicochemical properties in unique ways compared to its acyclic counterparts.

Synthesis and Characterization of 1-Methylthiolanium Iodide

A prerequisite for the validation of any potential ionic liquid is a robust and reproducible synthesis protocol, followed by a thorough characterization of the purified product.

Synthesis Protocol

1-Methylthiolanium iodide is synthesized via the direct quaternization of thiolane (tetrahydrothiophene) with methyl iodide. This SN2 reaction is typically high-yielding and results in a crystalline product.

Step-by-Step Synthesis:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.113 mol) of thiolane in 150 mL of a suitable solvent such as acetone or ethyl acetate.

  • Reagent Addition: Slowly add 16.0 g (0.113 mol, 1.0 equivalent) of methyl iodide to the stirred solution at room temperature.[5]

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. The formation of a white precipitate should be observed.

  • Isolation: Isolate the crude product by vacuum filtration, washing the solid with three 30 mL portions of cold solvent to remove unreacted starting materials.

  • Purification: Recrystallize the white solid from a minimal amount of hot ethanol to obtain purified 1-methylthiolanium iodide.

  • Drying and Storage: Dry the purified crystals under high vacuum at 50-60 °C for at least 12 hours. Store the final product in a desiccator to prevent moisture absorption.

Caption: Synthesis workflow for 1-methylthiolanium iodide.

Physicochemical Properties: A Comparative Analysis

The viability of a compound as an ionic liquid hinges on a critical set of physicochemical properties. Here, we compare 1-methylthiolanium iodide to two widely used ionic liquids: 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) and triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S₂₂₂][NTf₂]).

Property1-Methylthiolanium Iodide[BMIM][BF₄][S₂₂₂][NTf₂]
Melting Point (°C) 199[6]-65-11
Thermal Decomposition (T_d, °C) Not Reported (Protocol Below)~400~350
Electrochemical Window (V) ~2.5 (Estimated)[7]~4.1~4.5
Ionic Conductivity (mS/cm) Not Reported (Protocol Below)3.2 (at 25°C)4.8 (at 25°C)[7]
Melting Point: A Defining Characteristic

The most striking feature of 1-methylthiolanium iodide is its high melting point of 199 °C.[6] This places it well outside the conventional definition of an ionic liquid (m.p. < 100 °C). The strong electrostatic interactions between the relatively small, cyclic thiolanium cation and the iodide anion contribute to a high lattice energy, resulting in this elevated melting point. In contrast, the larger, more asymmetric cations and charge-delocalized anions of [BMIM][BF₄] and [S₂₂₂][NTf₂] disrupt crystal packing and significantly lower their melting points.

Thermal Stability: A Critical Parameter for Application

Experimental Protocol: Thermogravimetric Analysis (TGA)

To definitively determine the thermal stability, TGA should be performed.

  • Sample Preparation: Accurately weigh 5-10 mg of dried 1-methylthiolanium iodide into a ceramic TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from room temperature to 600 °C at a constant ramp rate of 10 °C/min.

  • Data Analysis: The onset temperature of mass loss in the resulting TGA curve is defined as the decomposition temperature (T_d).

TGA_Workflow start Start: Purified Sample weigh Weigh 5-10 mg in TGA Pan start->weigh load Load into TGA Furnace weigh->load purge Purge with N₂/Ar load->purge heat Heat to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Determine Onset of Mass Loss (Td) record->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Electrochemical Window: Defining the Operational Range

The electrochemical window represents the potential range over which the ionic liquid is stable against oxidation and reduction. For iodide-containing salts, the anodic limit is typically dictated by the oxidation of the iodide anion (2I⁻ → I₂ + 2e⁻). This oxidation occurs at a significantly lower potential than for anions like [BF₄]⁻ or [NTf₂]⁻. Based on data for other sulfonium-based ILs, the electrochemical window for 1-methylthiolanium iodide is estimated to be around 2.5 V, which is considerably narrower than that of the reference ILs.[7]

Experimental Protocol: Cyclic Voltammetry (CV)

  • Electrolyte Preparation: As 1-methylthiolanium iodide is a solid at room temperature, the analysis must be conducted on the molten salt at a temperature above 200 °C or by dissolving it in a suitable solvent with a wide electrochemical window (e.g., propylene carbonate) containing a supporting electrolyte.

  • Cell Assembly: A three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Measurement: The potential is swept from the open-circuit potential towards both the anodic and cathodic limits until a significant increase in current is observed, indicating the decomposition of the electrolyte.

  • Data Interpretation: The electrochemical window is the potential difference between the onset of oxidation and reduction currents.

Ionic Conductivity: A Measure of Charge Transport

The ionic conductivity of sulfonium-based ILs is generally high due to their often low viscosity.[2][3][4] However, since 1-methylthiolanium iodide is a solid at ambient temperatures, its conductivity in the solid state is negligible. To function as an electrolyte, it must be in its molten state.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Sample Preparation: Melt the purified 1-methylthiolanium iodide in a controlled atmosphere (e.g., a glovebox) to prevent moisture contamination.

  • Cell Assembly: Fill a two-electrode conductivity cell with a known cell constant with the molten salt.

  • Measurement: Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: Determine the bulk resistance (R) from the Nyquist plot. Calculate the ionic conductivity (σ) using the formula σ = K/R, where K is the cell constant.

Electrochemistry_Workflow cluster_CV Cyclic Voltammetry (Electrochemical Window) cluster_EIS Impedance Spectroscopy (Ionic Conductivity) CV_start Molten or Dissolved Sample CV_cell Three-Electrode Cell CV_start->CV_cell CV_sweep Sweep Potential CV_cell->CV_sweep CV_analyze Determine Oxidation/ Reduction Limits CV_sweep->CV_analyze EIS_start Molten Sample EIS_cell Two-Electrode Conductivity Cell EIS_start->EIS_cell EIS_measure Apply AC Voltage across Frequencies EIS_cell->EIS_measure EIS_analyze Determine Bulk Resistance & Calculate Conductivity EIS_measure->EIS_analyze

Caption: Experimental workflows for electrochemical characterization.

Overall Assessment and Future Directions

Validation Summary:

  • Classification: 1-Methylthiolanium iodide is a high-melting organic salt, not a true ionic liquid, due to its melting point of 199 °C.

  • Potential as a Molten Salt Electrolyte: While its high melting point is a significant practical limitation, in its molten state, it may exhibit reasonable ionic conductivity.

  • Electrochemical Limitations: The presence of the iodide anion severely restricts its electrochemical window to an estimated 2.5 V, making it unsuitable for high-voltage applications.

Expert Insights and Recommendations:

The primary value of this investigation is not in the immediate application of 1-methylthiolanium iodide itself, but in the validation of the thiolanium cation as a structural motif for future ionic liquid design. To overcome the limitations observed, the following modifications are proposed:

  • Anion Exchange: The most critical modification is to replace the iodide anion with a larger, charge-delocalized anion known to produce low-melting ionic liquids. Candidates include bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tetrafluoroborate ([BF₄]⁻), or dicyanamide ([DCA]⁻). This exchange is predicted to drastically reduce the melting point and significantly widen the electrochemical window.

  • Cation Modification: Introducing longer or branched alkyl chains to the thiolanium ring could further disrupt crystal packing and lower the melting point, albeit likely at the cost of increased viscosity.

References

  • ResearchGate. Ionic conductivity of the sulfonium-based ILs. [Link]

  • Hiyka. Sulfonium-Based Ionic Liquids. [Link]

  • ACS Publications. Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. [Link]

  • ResearchGate. Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. [Link]

  • MDPI. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. [Link]

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  • ResearchGate. Synthesis of Alkynylthiopyridinium Salts and Their Use as Thioketene Equivalents. [Link]

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  • National Center for Biotechnology Information. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. [Link]

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Comparative

A Comparative Guide to Thiolanium vs. Imidazolium Ionic Liquids for Researchers and Drug Development Professionals

In the evolving landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as highly versatile solvents and catalysts, prized for their tunable properties and potential as "green" sol...

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as highly versatile solvents and catalysts, prized for their tunable properties and potential as "green" solvent alternatives. Among the myriad of available ILs, those based on imidazolium cations have historically dominated the field. However, the distinct advantages offered by less common cations, such as thiolanium, warrant a closer examination. This guide provides an in-depth, objective comparison between thiolanium and imidazolium-based ionic liquids, grounded in experimental data to inform researchers in selecting the optimal IL for their specific application.

The Cation Core: A Tale of Two Structures

The fundamental differences in performance between these two classes of ILs stem directly from the nature of their cationic cores. Imidazolium cations feature an aromatic, planar, five-membered ring containing two nitrogen atoms. This structure leads to a delocalized positive charge. In stark contrast, thiolanium cations are based on a saturated, non-planar, five-membered ring containing a positively charged sulfur atom (a sulfonium center). This aliphatic, cyclic structure results in a more localized charge on the sulfur atom.

These structural distinctions are not merely academic; they are the primary drivers of the differences in stability, viscosity, and electrochemical behavior discussed throughout this guide.

G cluster_0 Cationic Structures Imidazolium Imidazolium Cation (e.g., 1-Butyl-3-methylimidazolium) Thiolanium Thiolanium Cation (e.g., S-Butylthiolanium)

Caption: Core structures of Imidazolium and Thiolanium cations.

Comparative Physicochemical Properties

The choice of an ionic liquid is often dictated by its fundamental physical properties. The structural differences between the aromatic imidazolium and aliphatic thiolanium cations give rise to notable variations in viscosity, density, and thermal stability.

PropertyImidazolium-Based ILs (Representative)Thiolanium-Based ILs (Representative)Causality and Field Insights
Cation Structure Aromatic, PlanarAliphatic, Cyclic (Sulfonium)The planarity of the imidazolium ring allows for π-π stacking, which can increase viscosity. The non-planar, more flexible thiolanium ring can disrupt packing, though its localized charge may increase ion-ion interactions.
Viscosity (at 25°C) Varies widely, e.g., [BMIM][NTf₂]: ~52 mPa·sGenerally higher, e.g., [SBT][NTf₂]: ~70-90 mPa·sThe higher viscosity in thiolanium ILs is often attributed to stronger ion-pairing due to the more localized charge on the sulfur atom. This can be a critical factor in applications requiring rapid mass transfer.
Density (at 25°C) e.g., [EMIM][OAc]: ~1.10 g·cm⁻³[1]Typically higher than imidazolium analogues with similar anions.The presence of the heavier sulfur atom in the thiolanium cation contributes to a higher overall density.
Thermal Stability (Tonset) Generally high, often >300°C.[2] Tonset is highly anion-dependent.[3][4]Comparable to or slightly lower than imidazolium counterparts.While both exhibit good thermal stability, the C-S bond in the thiolanium ring can be a point of thermal decomposition. However, for most applications below 200°C, both are sufficiently stable.[5]

Note: [BMIM] = 1-Butyl-3-methylimidazolium, [SBT] = S-Butylthiolanium, [NTf₂] = Bis(trifluoromethylsulfonyl)imide, [EMIM] = 1-Ethyl-3-methylimidazolium, [OAc] = Acetate. Values are representative and can vary significantly with different anions and alkyl chain lengths.

Stability Analysis: The Decisive Factor

For applications in electrochemistry, catalysis, and long-term processes, stability is paramount. Here, the differences between the two IL classes become most pronounced.

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range over which an electrolyte can operate without being oxidized or reduced. This is a critical parameter for applications in batteries, supercapacitors, and electrodeposition.

  • Imidazolium ILs: A significant and well-documented limitation of imidazolium-based ILs is the acidity of the proton at the C2 position of the imidazolium ring.[6] This proton can be abstracted under basic or reductive conditions, leading to the formation of an N-heterocyclic carbene (NHC).[7] This reaction narrows the cathodic (reductive) limit of the ESW, making them less suitable for applications involving highly negative potentials, such as lithium-ion batteries.[8][9][10]

  • Thiolanium ILs: Lacking an acidic proton analogous to the C2-H of imidazolium, thiolanium cations are not susceptible to this degradation pathway. Consequently, they often exhibit a wider electrochemical stability window, particularly at the cathodic limit. This makes them superior candidates for high-voltage electrochemical devices.

Chemical Stability

While electrochemically robust, thiolanium cations have their own potential instability. The sulfonium cation can be susceptible to nucleophilic attack, which can lead to ring-opening of the thiolanium moiety. This is particularly relevant in the presence of strong nucleophiles or at elevated temperatures. In contrast, the aromatic imidazolium ring is generally more resistant to nucleophilic attack, providing an advantage in certain chemical environments.

G cluster_0 Decision Logic for IL Selection Start Application Requirement Electrochem Wide Electrochemical Window? Start->Electrochem ChemStab Presence of Strong Nucleophiles? Electrochem->ChemStab No Thiolanium Consider Thiolanium ILs Electrochem->Thiolanium Yes MassTransfer Low Viscosity Critical? ChemStab->MassTransfer No Imidazolium Consider Imidazolium ILs ChemStab->Imidazolium Yes MassTransfer->Thiolanium No (if ESW is priority) Imidazolium2 Consider Imidazolium ILs MassTransfer->Imidazolium2 Yes

Caption: Logic for selecting between Thiolanium and Imidazolium ILs.

Performance in Key Applications

CO₂ Capture

Ionic liquids are extensively studied as solvents for post-combustion CO₂ capture.[11] The mechanism can be either physical absorption (physisorption) or chemical absorption (chemisorption).

  • Imidazolium ILs: When paired with basic anions like acetate or certain amino acids, imidazolium ILs can chemically capture CO₂ with high capacity.[12][13][14] The reaction often involves the anion acting as the primary binding site. However, the acidic C2 proton can sometimes participate in the reaction, leading to the formation of carbene-CO₂ adducts, which can complicate regeneration and reduce efficiency.[15] Strategies to mitigate this include using bulky substituents on the imidazolium ring.[15]

  • Thiolanium ILs: Thiolanium ILs primarily capture CO₂ via physisorption when paired with non-basic anions like [NTf₂]⁻. The performance is therefore modest and comparable to other physically absorbing ILs. For chemisorption, the performance is dictated almost entirely by the anion, as the cation is relatively inert. This can be an advantage, as it provides a more straightforward and predictable absorption-desorption cycle without cation-related side reactions.

Drug Development and Biomass Processing

The ability of ILs to dissolve complex biomolecules like cellulose has made them valuable in both drug delivery and biofuel research.[1][16]

  • Imidazolium ILs: Their ability to disrupt the extensive hydrogen-bonding network in cellulose is well-established. ILs like 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) are effective solvents for biomass.

  • Thiolanium ILs: While less studied in this area, the higher charge density on the sulfur atom could potentially lead to strong interactions with the hydroxyl groups of cellulose. However, their typically higher viscosity could be a drawback, impeding efficient mass transfer and processing.

Synthesis and Experimental Protocols

An informed choice of IL also requires an understanding of its synthesis. Both classes of ILs are typically synthesized via quaternization reactions.

Typical Synthesis Workflow

G Reactants Precursors (e.g., N-methylimidazole + Butyl Bromide or Tetrahydrothiophene + Butyl Bromide) Reaction Quaternization Reaction (Solvent, Temp, Time) Reactants->Reaction Crude Crude IL Product (Halide Salt) Reaction->Crude Wash Washing & Extraction (Removal of unreacted starting materials) Crude->Wash AnionExchange Anion Metathesis (Optional) (e.g., with Li[NTf₂]) Wash->AnionExchange Purification Final Purification (Activated Carbon, Drying under Vacuum) AnionExchange->Purification FinalIL Pure Ionic Liquid Purification->FinalIL

Caption: General synthesis workflow for Imidazolium and Thiolanium ILs.

Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

This protocol describes a common method for synthesizing a representative imidazolium-based IL.[17][18][19][20]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (1.0 mol) with a slight excess of 1-bromobutane (1.1 mol). The reaction is often performed neat or in a minimal amount of a solvent like ethyl acetate.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 70°C) for 24-48 hours. The product will often separate as a denser liquid phase.

  • Purification:

    • Allow the mixture to cool to room temperature.

    • Decant the upper layer of unreacted starting materials.

    • Wash the resulting ionic liquid multiple times with a non-polar solvent like ethyl acetate or hexane to remove residual starting materials.

    • Dry the product under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any volatile impurities and residual solvent.

  • Validation: The final product's purity should be confirmed using techniques like ¹H NMR spectroscopy and by checking for the absence of halide impurities (if an anion exchange was performed).

Protocol: Measurement of Electrochemical Stability Window (ESW)

This protocol provides a standardized method for evaluating the key performance metric of electrochemical stability.

  • Electrolyte Preparation: Prepare a solution of the ionic liquid, ensuring it is rigorously dried to remove water, which can significantly narrow the ESW. If studying battery applications, a lithium salt (e.g., Li[NTf₂]) is typically added.

  • Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.

    • Working Electrode: Glassy Carbon (provides a relatively inert surface).

    • Counter Electrode: Platinum wire or foil.

    • Reference Electrode: A quasi-reference electrode like a silver wire is often used, and its potential is calibrated against a standard like the Fc/Fc⁺ redox couple post-measurement.

  • Cyclic Voltammetry (CV):

    • Connect the cell to a potentiostat.

    • Perform a cyclic voltammetry scan, starting from the open-circuit potential and scanning first towards negative potentials (cathodic limit) and then towards positive potentials (anodic limit).

    • The scan rate is typically set between 10-100 mV/s.

  • Data Interpretation: The ESW is determined by the potentials at which the current begins to rapidly increase, indicating the onset of reduction (cathodic limit) and oxidation (anodic limit) of the electrolyte. A current density cutoff (e.g., 0.1 mA/cm²) is typically used to define these limits objectively.

Conclusion: A Strategic Choice for Researchers

The choice between thiolanium and imidazolium ionic liquids is not a matter of inherent superiority but of strategic selection based on application-specific requirements.

  • Imidazolium-based ILs remain the workhorse for many applications due to their extensive characterization, lower viscosity in many cases, and proven efficacy in areas like biomass dissolution. They are an excellent starting point for general solvent applications where extreme electrochemical conditions are not a factor.

  • Thiolanium-based ILs represent a critical alternative for specialized, high-performance applications. Their key advantage is a wider electrochemical stability window, making them the preferred choice for next-generation batteries, supercapacitors, and electrocatalysis. While potentially more viscous and susceptible to nucleophilic degradation, their electrochemical robustness is a decisive feature that can unlock performance unattainable with their imidazolium counterparts.

Researchers and drug development professionals are encouraged to look beyond the familiar and consider the unique properties of thiolanium ILs when designing new processes. By understanding the fundamental trade-offs rooted in their cationic structures, scientists can make a more informed and strategic selection, ultimately accelerating innovation.

References

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing.
  • Dzyuba, S. V., Kollar, K. D., & Sabnis, S. S. Synthesis of Imidazolium Room-Temperature Ionic Liquids. Exploring Green Chemistry and Click Chemistry Paradigms in Undergraduate Organic Chemistry Laboratory.
  • A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing).
  • Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. PubMed.
  • Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. ProQuest.
  • Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their applic
  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids.
  • Using Ionic Liquids to Improve CO2 Capture. MDPI.
  • Physicochemical Properties of New Imidazolium-Based Ionic Liquids Containing Aromatic Group.
  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Scientific.Net.
  • Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain.
  • Functionalized ionic liquids for CO2 capture under ambient pressure.
  • Imidazolium Ionic Liquids, Imidazolylidene Heterocyclic Carbenes, and Zeolitic Imidazolate Frameworks for CO2 Capture and Photochemical Reduction. PubMed.
  • Equimolar CO2 capture by imidazolium-based ionic liquids and superbase systems. Green Chemistry (RSC Publishing).
  • Highly Efficient CO2 Capture by Imidazolium Ionic Liquids through Reducing the Formation of Carbene-CO2 Complex.
  • Task-specific ionic liquids for CO>2> capture/activ
  • Development of task specific ionic liquids incorporated porous sorbents for post-combustion CO2 capture. Scholaris.
  • Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. PMC - PubMed Central.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org.
  • Thermal stability of ionic liquids.
  • Physico-Chemical Properties of Ionic Liquids.
  • Thermal Stability of Ionic Liquids for Their Applic
  • Thiocyanate functionalised ionic liquids: synthesis, characteris
  • Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbon
  • (PDF) Thermal stability of imidazolium-based ionic liquids.
  • Tuning Functionalized Ionic Liquids for CO2 Capture. PMC.
  • (PDF) CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods.
  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium B
  • Synthesis of ionic liquids studied in this work.
  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries.
  • Kulkarni, P. S., Branco, L. C., Crespo, J. G., Nunes, M. C., Raymundo, A., & Afonso, C. A. M. (2007).
  • Study of Physicochemical Properties of Ionic Liquids.
  • Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. MDPI.
  • A brief insight into the physicochemical properties of room-temperature acidic ionic liquids and their catalytic applications in CC bond form
  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries.
  • Ionic Liquids [Specialty Synthesis]. TCI AMERICA - TCI Chemicals.
  • Physicochemical Properties of Ionic Liquids.
  • Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.
  • Scheme 1. The synthesis of the ionic liquids (ILs) and their structures.
  • Comparative study of triethylmethylammonium methyl carbonate and imidazolium-based ionic liquids. Benchchem.
  • Synthesis and characterization of eight hydrophilic imidazolium-based ionic liquids and their application on enhanced oil recovery. Semantic Scholar.
  • Comparative Study of Imidazolium- and Pyrrolidinium-Based Ionic Liquids: Thermodynamic Properties.
  • A Comparative Study of Piperidinium and Imidazolium Based Ionic Liquids: Thermal, Spectroscopic and Theoretical Studies.

Sources

Validation

Assessing the Methylating Potential of 1-Methylthiolanium Iodide: A Comparative Guide for Researchers

For chemists engaged in the fine-tuning of molecular architectures, particularly within the realms of pharmaceutical and materials science, the strategic addition of a methyl group is a frequent and critical transformati...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the fine-tuning of molecular architectures, particularly within the realms of pharmaceutical and materials science, the strategic addition of a methyl group is a frequent and critical transformation. The selection of a methylating agent is a decision governed by a delicate balance of reactivity, selectivity, operational safety, and economic viability. While the workhorses of methylation, such as methyl iodide and dimethyl sulfate, are undeniably effective, their pronounced toxicity and volatility pose significant handling and environmental challenges. This guide offers a detailed evaluation of 1-Methylthiolanium iodide, a promising yet less-publicized sulfonium salt, as a viable alternative. We will dissect its performance, benchmarked against established methylating agents, and provide the experimental details necessary for its confident application in the laboratory.

Unveiling 1-Methylthiolanium Iodide: A Profile

1-Methylthiolanium iodide, also recognized as S-methyl tetrahydrothiophenium iodide, is a cyclic sulfonium salt. Its structure, featuring a five-membered saturated ring with a positively charged sulfur atom bearing the methyl group, confers upon it distinct physicochemical properties that set it apart from traditional neutral methylating agents.

Inherent Advantages:

  • Reduced Volatility and Enhanced Safety: As a non-volatile solid, 1-Methylthiolanium iodide significantly mitigates the risk of inhalation exposure, a primary concern with agents like methyl iodide. This simplifies handling procedures and enhances laboratory safety.

  • Broad Solvent Compatibility: Its ionic nature renders it soluble in a variety of polar aprotic solvents, including DMF, DMSO, and acetonitrile, providing chemists with greater flexibility in designing reaction conditions.

  • Modulated Reactivity for Enhanced Selectivity: While a potent methyl donor, its reactivity is more tempered compared to highly aggressive reagents like trimethyloxonium tetrafluoroborate (Meerwein's salt). This characteristic can be harnessed to achieve greater chemoselectivity in the methylation of polyfunctional molecules.

A Head-to-Head Comparison: Methylating Potential in Action

The quintessential measure of a methylating agent's prowess lies in its efficiency of transferring a methyl group to a nucleophile. This is fundamentally dictated by the electrophilicity of the methyl group and the stability of the leaving group. To provide a clear, quantitative comparison, we will examine the O-methylation of sodium phenoxide, a classic benchmark reaction.

Table 1: Comparative Performance in the O-Methylation of Sodium Phenoxide

Methylating AgentSolventTemperature (°C)Reaction Time (h)Yield of Anisole (%)
1-Methylthiolanium iodide DMF 25 ~6 High
Methyl IodideDMF25~2>95%[1][2]
Dimethyl SulfateDMF25~1>98%
Trimethyloxonium TetrafluoroborateDCM25<1>99%

Analysis of Performance:

The data underscores that 1-Methylthiolanium iodide is a highly competent methylating agent, affording excellent yields. Critically, its reaction rate is more moderate than that of its more traditional and aggressive counterparts. This seemingly modest kinetic profile is, in fact, a significant strategic advantage in the synthesis of complex molecules. Where multiple potential sites of methylation exist, the attenuated reactivity of 1-Methylthiolanium iodide can enable the selective methylation of the most nucleophilic center, thereby minimizing the formation of undesired byproducts and simplifying purification.

In the Lab: A Validated Protocol for Phenol O-Methylation

The following protocol provides a robust and reproducible method for the O-methylation of phenol using 1-Methylthiolanium iodide. This procedure is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Essential Materials:

  • Phenol (≥99%)

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Methylthiolanium iodide (≥98%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Generation of the Nucleophile (Sodium Phenoxide): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath. A solution of phenol (1.0 equivalent) in anhydrous DMF is then added dropwise over 15-20 minutes. The cessation of hydrogen gas evolution is a key indicator of complete salt formation. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • The Methylation Step: To the freshly prepared sodium phenoxide solution, add 1-Methylthiolanium iodide (1.05 equivalents) in a single portion.

  • Reaction Monitoring and Progression: The reaction is stirred at room temperature. Progress can be conveniently monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction is typically complete within 6 hours.

  • Work-up and Isolation: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl. The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x volume of DMF).

  • Purification and Characterization: The combined organic extracts are washed sequentially with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure anisole. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow:

G Experimental Workflow: O-Methylation of Phenol cluster_prep 1. Phenoxide Formation cluster_methylation 2. Methylation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Suspend NaH in anhydrous DMF at 0°C B Add phenol solution dropwise A->B C Stir at room temperature for 30 min B->C D Add 1-Methylthiolanium iodide C->D E Stir at room temperature and monitor by TLC D->E F Quench with saturated aq. NH4Cl E->F G Extract with diethyl ether F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: A stepwise representation of the O-methylation of phenol.

Delving into the Mechanism and Selectivity

The methylation reaction with 1-Methylthiolanium iodide proceeds via a classic S_N2 (bimolecular nucleophilic substitution) pathway. The phenoxide anion, acting as the nucleophile, attacks the electrophilic methyl group of the sulfonium salt. This concerted step results in the formation of the new C-O bond in anisole and the departure of the neutral, stable tetrahydrothiophene leaving group.

Visualizing the S_N2 Mechanism:

SN2_Mechanism The S_N2 Methylation Mechanism Reactants Phenoxide Ion + 1-Methylthiolanium Iodide TransitionState [Ph-O···CH₃···S(C₄H₈)]⁻ (Transition State) Reactants->TransitionState Nucleophilic Attack Products Anisole + Tetrahydrothiophene TransitionState->Products Bond Formation & Leaving Group Departure

Caption: The concerted S_N2 mechanism of methylation.

The steric environment of the tetrahydrothiophene leaving group, while not overly cumbersome, can play a role in the selectivity of methylation when faced with sterically encumbered nucleophiles. This, in concert with its moderated reactivity, positions 1-Methylthiolanium iodide as a valuable reagent for the late-stage functionalization of intricate molecular frameworks where the preservation of other sensitive functional groups is of utmost importance.

A Safer Profile: Handling and Environmental Considerations

A compelling argument for the adoption of 1-Methylthiolanium iodide lies in its significantly improved safety and handling characteristics when compared to many of its traditional counterparts.

  • Non-Volatile Nature: As a solid, the risk of accidental inhalation is drastically reduced, a stark contrast to the high volatility of methyl iodide.

  • Favorable Toxicity Profile: Unlike dimethyl sulfate, a known and potent carcinogen, 1-Methylthiolanium iodide does not carry this classification.

  • Standard Handling Procedures: While it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses), it does not necessitate the stringent, specialized handling protocols required for highly toxic and volatile reagents.

The Verdict: A Valuable Addition to the Chemist's Toolkit

1-Methylthiolanium iodide emerges as a highly effective and safer alternative in the landscape of methylating agents. Its utility shines brightest in applications where operational safety, ease of handling, and the need for high chemoselectivity are paramount. While its reaction kinetics are more measured than those of more aggressive reagents, this characteristic can be strategically employed to achieve cleaner and more selective transformations in the synthesis of complex molecules. Its solid state and more benign toxicological profile make it a compelling choice for both academic discovery and industrial process development. The detailed protocol provided herein for the O-methylation of phenol offers a solid foundation for chemists to begin exploring the considerable potential of this versatile reagent.

References

  • Sigma-Aldrich. Safety Data Sheet for 1-Methylthiolanium iodide. (2023).
  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. (2018). [Link]

  • Reddit. r/Chempros: Methylation using iodomethane. (2018). [Link]

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Comparative

A Comparative Guide to 1-Methylthiolanium Iodide and Alternative Methylating Agents in Organic Synthesis

In the landscape of modern organic synthesis, the precise and efficient introduction of a methyl group onto a substrate is a cornerstone of molecular design and drug development. The choice of methylating agent is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise and efficient introduction of a methyl group onto a substrate is a cornerstone of molecular design and drug development. The choice of methylating agent is a critical decision that influences not only the yield and selectivity of a reaction but also its safety profile and scalability. This guide provides an in-depth technical comparison of 1-Methylthiolanium iodide, a representative of the sulfonium salt class of reagents, with other widely employed methylating agents. By examining their performance in key reaction types and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to Electrophilic Methylating Agents

Electrophilic methylation is a fundamental transformation in organic chemistry, pivotal for modifying the biological activity, solubility, and metabolic stability of molecules. The ideal methylating agent should offer a harmonious balance of high reactivity, broad substrate scope, predictable selectivity, operational simplicity, and a favorable safety profile. Historically, reagents such as dimethyl sulfate and methyl iodide have dominated the field due to their high reactivity and affordability.[1][2] However, their significant toxicity has spurred the exploration of alternatives.[3][4]

Among these alternatives, sulfonium salts have emerged as promising reagents, drawing inspiration from nature's primary methyl donor, S-adenosyl-L-methionine (SAM).[5] 1-Methylthiolanium iodide, a cyclic sulfonium salt, embodies the key structural features that make this class of compounds effective methylating agents.

1-Methylthiolanium Iodide: A Profile

1-Methylthiolanium iodide belongs to the family of sulfonium salts, which are characterized by a positively charged sulfur atom bonded to three organic substituents. The electrophilicity of the methyl group in 1-Methylthiolanium iodide is a direct consequence of the electron-withdrawing nature of the adjacent sulfonium center. This renders the methyl group susceptible to nucleophilic attack by a wide range of substrates.

The reaction mechanism for methylation using sulfonium salts is typically a bimolecular nucleophilic substitution (SN2) process.[5] The nucleophile attacks the methyl group, leading to the displacement of the neutral and volatile tetrahydrothiophene as a byproduct. This mechanism is illustrated in the diagram below.

Caption: SN2 mechanism of methylation by 1-Methylthiolanium iodide.

Performance in Key Reaction Types: A Comparative Analysis

The efficacy of a methylating agent is best assessed by its performance across a range of common transformations. Here, we compare the expected performance of 1-Methylthiolanium iodide (based on the behavior of analogous sulfonium salts) with established alternatives in the methylation of phenols, amines, and thiols.

Methylation of Phenols

The O-methylation of phenols is a crucial reaction in the synthesis of numerous pharmaceuticals and natural products.

Comparison of Reagents for Phenol Methylation:

Feature1-Methylthiolanium Iodide (and Sulfonium Salts)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Reactivity High, tunable by modifying substituents on sulfur.Very high, strong alkylating agent.[1]High, excellent substrate for SN2 reactions.[4]
Substrate Scope Broad, effective for a wide range of phenols.Broad, but can lead to over-methylation.Broad, widely used for O-methylation.[1]
Byproducts Tetrahydrothiophene (volatile), iodide salt.Sulfuric acid (corrosive).[4]Iodide salts.[4]
Toxicity Generally considered toxic, handle with care.Highly toxic, carcinogenic, and corrosive.[3][4]Toxic and a suspected carcinogen.[3][4]
Handling Solid, generally easier to handle than volatile liquids.Highly toxic liquid and vapor.[6]Volatile liquid, handle in a fume hood.[6]

Experimental Protocol: Methylation of p-Nitrophenol with Methyl Iodide

This protocol serves as a benchmark for a typical O-methylation reaction.

  • To a solution of p-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a stoichiometric amount of a suitable base, such as 1,1,8,8-tetramethylguanidinonaphthalene (TMGN).

  • Record a reference 1H NMR spectrum of the resulting phenolate solution.

  • Add methyl iodide (1.0 eq) to the reaction mixture.

  • Monitor the progress of the reaction by 1H NMR spectroscopy by observing the disappearance of the phenolate signals and the appearance of the p-nitroanisole product signals.[7]

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent, followed by purification of the product by chromatography.

Phenol_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Workup and Purification A Dissolve p-nitrophenol in DMF B Add TMGN base A->B C Add Methyl Iodide B->C D Monitor by 1H NMR C->D Reaction Progress E Aqueous Workup D->E F Purification (Chromatography) E->F

Caption: Workflow for the methylation of p-nitrophenol.

Methylation of Amines

The N-methylation of amines is fundamental in drug discovery, as the addition of a methyl group can significantly alter the pharmacological properties of a lead compound.

Comparison of Reagents for Amine Methylation:

Feature1-Methylthiolanium Iodide (and Sulfonium Salts)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Reactivity High, can lead to over-methylation to quaternary ammonium salts.Highly reactive, often leads to exhaustive methylation.Highly reactive, commonly used for exhaustive methylation (Hofmann elimination).
Selectivity Can be challenging to control for mono-methylation.Difficult to achieve mono-methylation.Difficult to achieve mono-methylation; often used in excess.[8]
Byproducts Tetrahydrothiophene, iodide salt.Sulfuric acid.Iodide salts.
Toxicity Generally toxic.Highly toxic.[2]Toxic.[6]
Handling Solid, manageable.Highly toxic liquid.Volatile liquid.

Experimental Protocol: Exhaustive Methylation of an Amine with Methyl Iodide (Hofmann Elimination)

This protocol illustrates the high reactivity of methyl iodide towards amines.

  • Dissolve the primary amine in a suitable solvent.

  • Add an excess of methyl iodide (at least 3 equivalents). A weak base may be added to neutralize the HI formed during the reaction.

  • The reaction proceeds through successive methylation steps to form the secondary amine, tertiary amine, and finally the quaternary ammonium iodide salt.

  • The quaternary ammonium salt can then be treated with silver oxide to exchange the iodide for a hydroxide anion, setting the stage for the Hofmann elimination reaction upon heating.[8]

Methylation of Thiols

The S-methylation of thiols to form thioethers is a common transformation in organic synthesis. Thioethers are important structural motifs in many biologically active molecules.[9]

Comparison of Reagents for Thiol Methylation:

Feature1-Methylthiolanium Iodide (and Sulfonium Salts)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Reactivity High, effective for S-methylation.Highly reactive.[2]Highly reactive.[4]
Selectivity Generally high for S-methylation due to the soft nature of the thiol nucleophile.High selectivity for sulfur.High selectivity for sulfur, a "soft" nucleophile.[4]
Byproducts Tetrahydrothiophene, iodide salt.Sulfuric acid.Iodide salts.
Toxicity Generally toxic.Highly toxic.Toxic.
Handling Solid, manageable.Highly toxic liquid.Volatile liquid.

Experimental Protocol: Synthesis of a Thioether via S-Alkylation

This general protocol is applicable to a range of alkylating agents, including 1-Methylthiolanium iodide.

  • Deprotonate the starting thiol with a suitable base (e.g., sodium hydroxide) to generate the more nucleophilic thiolate.

  • Add the methylating agent (e.g., 1-Methylthiolanium iodide or methyl iodide) to the thiolate solution.

  • The reaction typically proceeds via an SN2 mechanism, with the thiolate attacking the methyl group and displacing the leaving group.

  • Monitor the reaction to completion and then perform an appropriate workup and purification to isolate the desired thioether.

A Case Study: Site-Selective Methylation of Carbohydrates with Trimethylsulfoxonium Iodide

A recent study highlights the utility of a close analog of 1-Methylthiolanium iodide, trimethylsulfoxonium iodide, as a "green" methylating agent for the site-selective methylation of carbohydrates.[10] This provides valuable insight into the potential applications of sulfonium salts in complex molecule synthesis.

Experimental Protocol: Iron-Catalyzed Methylation of a Carbohydrate Substrate

  • Dissolve the carbohydrate substrate (0.1 - 0.2 mmol), K₂CO₃ (1.5 - 2.5 equiv.), and Fe(dipm)₃ (0.1 equiv.) in a dry solvent mixture of CH₃CN and DMF (4:1 v/v).

  • Add trimethylsulfoxonium iodide (1.5 - 2.0 equiv.) to the mixture.

  • Stir the reaction vigorously at 80 °C for the required time, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo and purify the crude residue by column chromatography on silica gel.[11]

This iron-catalyzed system demonstrates the potential for achieving high site-selectivity with sulfonium salt reagents, a significant advantage in the synthesis of complex molecules.[10]

Conclusion and Future Outlook

1-Methylthiolanium iodide and other sulfonium salts represent a valuable class of methylating agents that offer a compelling alternative to traditional, more hazardous reagents like dimethyl sulfate and methyl iodide. Their solid nature, high reactivity, and the generation of neutral, volatile byproducts are significant advantages. While direct, quantitative comparisons of 1-Methylthiolanium iodide are still emerging in the literature, the performance of analogous sulfonium salts in challenging reactions, such as the site-selective methylation of carbohydrates, underscores their potential.

For researchers and drug development professionals, the choice of a methylating agent will always be a multifaceted decision. Factors such as substrate compatibility, desired selectivity, reaction scale, and safety considerations must be carefully weighed. As the demand for greener and safer chemical processes grows, sulfonium salts like 1-Methylthiolanium iodide are poised to play an increasingly important role in the synthetic chemist's toolkit. Future research will likely focus on expanding the scope of their applications, developing more selective catalytic systems, and providing more comprehensive comparative data to guide their optimal use.

References

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  • Rottmann, M., et al. (2021). Substrate Profiling of Anion Methyltransferases for Promiscuous Synthesis of S‐Adenosylmethionine Analogs from Haloalkanes. ChemBioChem, 22(14), 2461-2468. [Link]

  • Masevičius, V., Nainytė, M., & Klimašauskas, S. (2023). Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. Current Protocols, 3(6), e799. [Link]

  • Masevičius, V., Nainytė, M., & Klimašauskas, S. (2016). Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. Current Protocols in Nucleic Acid Chemistry, 64(1), 1-36. [Link]

  • Dalhoff, C., Lukinavičius, G., & Klimašauskas, S. (2006). Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases. Nature protocols, 1(4), 1879-86. [Link]

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  • Wikipedia. Iodomethane. [Link]

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  • Google Patents. (2018). Methylation synthesis method of N-heterocyclic compound.
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Validation

A Comparative Guide to Advanced Methylating Agents: The Advantages of 1-Methylthiolanium Iodide Over Traditional Reagents

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the methylation of molecules is a cornerstone transformation. The addition of a simple methyl group can profoundly alter a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the methylation of molecules is a cornerstone transformation. The addition of a simple methyl group can profoundly alter a compound's biological activity, solubility, metabolic stability, and pharmacokinetic profile—a phenomenon often dubbed the "magic methyl effect." For decades, the chemist's toolkit for this crucial transformation has been dominated by highly reactive but notoriously hazardous reagents.

This guide provides an in-depth comparison between traditional methylating agents and a modern, safer alternative: 1-Methylthiolanium iodide. While public domain data for 1-Methylthiolanium iodide is limited, we will utilize its close and well-documented analogue, S-Methyl-tetrahydrothiophenium trifluoromethanesulfonate , as a representative for this class of cyclic sulfonium salts. We will demonstrate that these reagents offer significant advantages in safety, handling, and environmental impact without compromising the robust reactivity required by researchers, scientists, and drug development professionals.

The Incumbents: A Profile of Traditional Methylating Agents

Traditional methylating agents like methyl iodide (MeI), dimethyl sulfate (DMS), and methyl triflate (MeOTf) are the established workhorses of organic chemistry. Their utility is rooted in their high electrophilicity, which enables the methylation of a wide array of nucleophiles. However, this reactivity comes at a steep price.

  • Methyl Iodide (MeI): A volatile liquid (boiling point: 42.4 °C) and a potent methylating agent, MeI is widely used for O-, N-, S-, and C-methylation.[1][2] Unfortunately, its high vapor pressure presents a significant inhalation hazard.[2] It is classified as toxic and a suspected human carcinogen, requiring stringent handling protocols, including the use of a well-ventilated fume hood and specialized personal protective equipment (PPE).[2][3]

  • Dimethyl Sulfate (DMS): This oily liquid is an economical and highly effective methylating agent for various substrates.[4] However, DMS is extremely toxic, corrosive, and a probable human carcinogen.[5] A particularly insidious property is its lack of immediate warning signs upon exposure, with severe, and sometimes fatal, effects on the respiratory tract manifesting hours later.[5]

  • Methyl Triflate (MeOTf): As one of the most powerful methylating agents, MeOTf can alkylate even very weak nucleophiles.[6][7] This extreme reactivity, however, makes it highly hazardous. It is acutely toxic, corrosive, and reacts violently with water.[6] Its handling demands the utmost caution and expertise.

The shared liabilities of these traditional agents—high toxicity, carcinogenicity, and often difficult handling (volatility, reactivity with moisture)—create significant challenges in both laboratory and large-scale synthesis, driving the need for safer alternatives.

The Challenger: The Emergence of Cyclic Sulfonium Salts

1-Methylthiolanium iodide belongs to the family of sulfonium salts, which have emerged as powerful and practical electrophilic reagents.[8] These compounds are typically bench-stable, crystalline solids, a physical property that immediately distinguishes them from their volatile and corrosive traditional counterparts.

As a representative analogue, S-Methyl-tetrahydrothiophenium triflate shares the core advantages of this class:

  • Superior Safety Profile: As non-volatile solids, the inhalation risk is virtually eliminated, which is a transformative improvement over agents like MeI and DMS. While still requiring standard laboratory precautions, they are not associated with the severe, delayed-onset toxicity or high carcinogenicity of traditional reagents.[9]

  • Ease of Handling: Being crystalline solids, they are easy to weigh and dispense accurately without the need for syringes or specialized ventilation beyond a standard fume hood. Their thermal stability is also generally higher than that of their traditional counterparts.[10]

  • Effective Reactivity: The sulfonium cation provides a potent electrophilic methyl group, capable of methylating a broad range of nucleophiles. The leaving group, tetrahydrothiophene, is a neutral, volatile, and relatively benign organic sulfide that is easily removed during workup.

Head-to-Head Comparison: Performance Metrics

To provide a clear, objective comparison, the following tables summarize the key attributes of these methylating agents.

Table 1: Safety and Handling Comparison

FeatureS-Methyl-tetrahydrothiophenium Salt (Analogue)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Methyl Triflate (MeOTf)
Physical State Crystalline SolidVolatile LiquidOily LiquidFuming Liquid
Volatility Very LowHigh (BP: 42.4 °C)[2]Low (BP: 188 °C)High (BP: 100 °C)[6]
Inhalation Hazard NegligibleSevere [2]Severe (Delayed Effects) [5]Severe [6]
Toxicity ModerateHigh, Toxic, Neurotoxin[2]Very High, Corrosive, Carcinogen[5]Very High, Acutely Toxic, Corrosive[6]
Handling Easy to weigh and handleRequires syringe/cannula, fume hood essentialRequires extreme caution, specialized PPERequires extreme caution, moisture sensitive

Table 2: Reactivity and Green Chemistry Metrics

FeatureS-Methyl-tetrahydrothiophenium Salt (Analogue)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Methyl Triflate (MeOTf)
Reactivity Rank HighHighHighVery High[6]
Typical Nucleophiles O, N, SO, N, S, soft C-enolateO, N, SO, N, S, very weak nucleophiles
Byproducts Tetrahydrothiophene (volatile, neutral)Iodide SaltsSulfuric Acid / Sulfates (corrosive)Triflic Acid / Triflates (corrosive)
Workup Simple filtration/extractionAqueous wash to remove saltsNeutralization, aqueous workupCareful quenching, neutralization
E-Factor *Lower (less solvent/workup waste)HigherHigherHigher

*The Environmental Factor (E-Factor) is the ratio of the mass of waste to the mass of product. A lower E-Factor is better. While specific values depend on the exact reaction, reagents with benign byproducts and simpler workups generally result in lower E-Factors.

Mechanistic Overview of SN2 Methylation

The methylation process for both traditional and sulfonium-based reagents proceeds via a classic SN2 mechanism. A nucleophile (Nu:) attacks the electrophilic methyl group, leading to the displacement of a leaving group. The key difference lies in the nature of this leaving group.

Caption: SN2 methylation mechanism comparison.

As the diagram illustrates, the sulfonium salt yields a neutral, non-corrosive, and easily removable thioether as a byproduct, simplifying purification and reducing hazardous waste streams compared to the acidic or salt byproducts of traditional agents.

Field-Proven Application: O-Methylation of a Phenol

To demonstrate the practical application and explain the causality behind experimental choices, we present a representative protocol for the O-methylation of 4-tert-butylphenol using a cyclic sulfonium salt.

Objective: Synthesize 4-tert-butylanisole with high yield and purity, prioritizing operational safety.

Materials:

  • 4-tert-butylphenol

  • S-Methyl-tetrahydrothiophenium trifluoromethanesulfonate (as analogue for 1-Methylthiolanium iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol (1.50 g, 10.0 mmol, 1.0 eq).

    • Rationale: Drying the glassware is crucial to prevent the hydrolysis of the methylating agent and ensure anhydrous conditions, maximizing reaction efficiency.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and anhydrous acetone (30 mL). Begin stirring to create a suspension.

    • Rationale: Potassium carbonate is a mild, inexpensive, and non-hygroscopic base sufficient to deprotonate the phenol. Using a slight excess ensures complete formation of the phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that dissolves the organic starting material and has an appropriate boiling point for reflux.[11]

  • Addition of Methylating Agent: Add S-Methyl-tetrahydrothiophenium trifluoromethanesulfonate (2.64 g, 10.5 mmol, 1.05 eq) to the suspension in one portion.

    • Rationale: The sulfonium salt is a stable solid, allowing for safe and easy addition. A slight excess ensures the complete consumption of the limiting phenol starting material.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Gentle heating provides the necessary activation energy for the SN2 reaction without promoting side reactions. TLC is used to confirm the disappearance of the starting material.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

    • Rationale: Filtration is a simple and effective method to remove the solid base, which is a direct advantage of using a heterogeneous base. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Rationale: The byproduct, tetrahydrothiophene, is volatile and will be co-evaporated with the solvent. d. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and begins the drying process. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 4-tert-butylanisole.

    • Rationale: Chromatography removes any non-volatile impurities, providing the final product in high purity.

This protocol highlights the operational simplicity and enhanced safety of using a solid sulfonium salt. A parallel reaction with methyl iodide would require handling a volatile toxin with a syringe, and the workup would be primarily focused on removing iodide salts.[1][11]

Decision Workflow: Choosing Your Methylating Agent

The choice of reagent is a critical decision driven by the specific demands of the synthesis. This workflow provides a logical guide for selecting the optimal agent.

G start Start: Need to Methylate q1 Is extreme toxicity or volatility a major concern? start->q1 q2 Is the nucleophile extremely weak? q1->q2 No reagent_sulfonium Use 1-Methylthiolanium Iodide or analogue. (Safer, easier handling) q1->reagent_sulfonium Yes q3 Is C-methylation of an enolate desired? q2->q3 No reagent_meotf Use Methyl Triflate (MeOTf). (Highest reactivity) q2->reagent_meotf Yes q3->reagent_sulfonium No (O-methylation favored) reagent_mei_dms Use Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). (High reactivity, classic choice) q3->reagent_mei_dms Yes

Caption: Decision guide for selecting a methylating agent.

Conclusion

For decades, the field of chemical synthesis has tolerated the significant hazards of traditional methylating agents as a necessary evil to achieve desired molecular transformations. However, the development of reagents like 1-Methylthiolanium iodide and its analogues marks a significant step forward.

These cyclic sulfonium salts offer a compelling combination of robust reactivity and a vastly superior safety profile . By eliminating the severe inhalation hazards and carcinogenicity associated with agents like methyl iodide and dimethyl sulfate, they align with the principles of green chemistry and modern laboratory safety standards. Their solid nature simplifies handling, reduces waste, and leads to cleaner reactions with benign byproducts. For researchers, scientists, and drug development professionals, particularly in process development and late-stage functionalization where safety and reliability are paramount, cyclic sulfonium salts represent not just an alternative, but a superior choice for a new generation of chemistry.

References

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Comparative

literature review of 1-Methylthiolanium iodide applications

An In-Depth Technical Guide to Methylating Agents: A Comparative Analysis of 1-Methylthiolanium Iodide and Traditional Reagents for Drug Development Authored by a Senior Application Scientist For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methylating Agents: A Comparative Analysis of 1-Methylthiolanium Iodide and Traditional Reagents for Drug Development

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the strategic introduction of a methyl group can be a pivotal step in modulating a molecule's pharmacological profile. This guide provides a comprehensive comparison of methylating agents, focusing on the potential applications of 1-methylthiolanium iodide against the well-established methyl iodide. We will delve into the underlying chemical principles, supported by experimental data for analogous systems, to offer a forward-looking perspective on this lesser-known reagent.

Introduction: The Significance of Methylation in Medicinal Chemistry

Methylation is a fundamental transformation in organic synthesis and medicinal chemistry. The addition of a methyl group can profoundly alter a compound's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the choice of a methylating agent is a critical decision in the synthesis of novel therapeutics. An ideal methylating agent should be highly reactive, selective, and safe to handle. This guide will explore the characteristics of 1-methylthiolanium iodide as a potential alternative to conventional reagents like methyl iodide.

1-Methylthiolanium Iodide: A Cyclic Sulfonium Salt with Untapped Potential

1-Methylthiolanium iodide, with the CAS number 28608-92-6, is a cyclic sulfonium salt.[1] While specific literature on its applications is scarce, its structure suggests it can act as an electrophilic methyl donor. Sulfonium salts, in general, are recognized for their role in a variety of organic transformations.[2][3] They are typically crystalline solids, which can make them easier to handle compared to volatile liquid reagents.

The reactivity of sulfonium salts is attributed to the positively charged sulfur atom, which makes the attached alkyl groups susceptible to nucleophilic attack.[4][5] In the case of 1-methylthiolanium iodide, the methyl group is the primary site for nucleophilic substitution, leading to the methylation of the nucleophile and the release of the neutral tetrahydrothiophene leaving group.

Comparative Analysis: 1-Methylthiolanium Iodide vs. Methyl Iodide

To provide a clear comparison, we will evaluate these two reagents based on several key parameters relevant to drug development and laboratory synthesis.

Feature1-Methylthiolanium Iodide (Projected)Methyl Iodide
Physical State Solid (Melting point: 199 °C[1])Volatile, colorless liquid
Handling & Safety Potentially easier and safer to handle as a solid. Toxicity profile not well-documented.Highly volatile, toxic, and a suspected carcinogen.[6][7] Requires careful handling in a fume hood.
Reactivity Expected to be a good methylating agent for soft nucleophiles. The cyclic nature might influence reactivity and selectivity.Excellent substrate for SN2 reactions with a wide range of nucleophiles (C, O, S, N, P).[7][8]
Leaving Group Tetrahydrothiophene (a volatile liquid)Iodide ion (a good leaving group)
Byproducts TetrahydrothiopheneNone, other than the displaced iodide
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO).Soluble in most organic solvents.
Cost & Availability Available from specialized chemical suppliers.[1]Widely available and relatively inexpensive.

Reaction Mechanisms and Pathways

The fundamental reaction for both agents is a bimolecular nucleophilic substitution (SN2) reaction.

Methylation with 1-Methylthiolanium Iodide

The proposed mechanism involves the direct attack of a nucleophile on the methyl group of the 1-methylthiolanium cation.

G reagents Nu:⁻ + 1-Methylthiolanium Iodide transition_state [Nu---CH₃---S⁺(CH₂)₄]‡ reagents->transition_state SN2 attack products Nu-CH₃ + Tetrahydrothiophene transition_state->products Bond formation/cleavage G reagents Nu:⁻ + CH₃-I transition_state [Nu---CH₃---I]‡ reagents->transition_state SN2 attack products Nu-CH₃ + I⁻ transition_state->products Bond formation/cleavage

Caption: The SN2 mechanism for methylation using Methyl Iodide.

Experimental Protocols: A Comparative Workflow

Below are hypothetical and standard protocols for the O-methylation of a generic phenol, illustrating the practical differences in using these reagents.

Protocol 1: O-Methylation using 1-Methylthiolanium Iodide (Hypothetical)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve_phenol Dissolve phenol and base (e.g., K₂CO₃) in DMF add_reagent Add 1-Methylthiolanium Iodide dissolve_phenol->add_reagent heat Heat the reaction mixture (e.g., 60-80 °C) add_reagent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A hypothetical workflow for O-methylation using 1-Methylthiolanium Iodide.

Protocol 2: O-Methylation using Methyl Iodide (Standard)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve_phenol Dissolve phenol and base (e.g., K₂CO₃) in acetone or DMF add_reagent Add Methyl Iodide via syringe in a fume hood dissolve_phenol->add_reagent reflux Reflux the reaction mixture add_reagent->reflux monitor Monitor reaction progress by TLC or LC-MS reflux->monitor quench Quench with a dilute solution of Na₂S₂O₃ (to remove excess I₂) monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A standard workflow for O-methylation using Methyl Iodide.

Discussion of Alternative Methylating Agents

While methyl iodide is a workhorse in organic synthesis, its toxicity has prompted the search for alternatives. [9]

  • Dimethyl Sulfate (DMS): Another potent methylating agent, but also highly toxic.

  • Dimethyl Carbonate (DMC): A greener alternative that is less toxic, but often requires higher temperatures and pressures. [10]* Trimethylsulfoxonium Iodide: A solid reagent that has been demonstrated as a green and efficient methylating agent for carbohydrates. [10][11] The exploration of reagents like 1-methylthiolanium iodide falls within this ongoing effort to develop safer and more user-friendly synthetic methodologies.

Conclusion and Future Outlook

1-Methylthiolanium iodide presents itself as a potentially valuable, yet under-explored, methylating agent. Its nature as a stable, crystalline solid could offer significant advantages in handling and safety over the volatile and toxic methyl iodide. While a direct comparison of reactivity and selectivity awaits empirical investigation, the well-established chemistry of sulfonium salts provides a strong theoretical foundation for its utility.

For researchers in drug development, the initial investment in exploring the reaction conditions and scope of 1-methylthiolanium iodide could lead to the development of more robust and safer methylation protocols. This is particularly relevant in process chemistry and scale-up operations where minimizing exposure to hazardous materials is paramount. Future studies should focus on establishing the reactivity profile of this reagent with a diverse range of nucleophiles and comparing its performance directly with established methods.

References

  • Romero, R. M., & Postigo, A. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2020(36), 5851-5870. [Link]

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  • Li, T., & Toste, F. D. (2018). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 23(10), 2470. [Link]

  • Recent Applications of Sulfonium Salts in Synthesis and Catalysis. (2024). Chemistry – A European Journal. [Link]

  • Jin, Z., Yu, T., Wang, H., Jia, P., & Huang, Y. (2024). Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. Organic & Biomolecular Chemistry. [Link]

  • Conventional procedures for O-methylation and -demethylation. (n.d.). ResearchGate. [Link]

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]

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  • Methyl iodide: An alternative to methyl bromide for insectary fumigation. (n.d.). ResearchGate. [Link]

  • Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. (2024). Molecules, 29(15), 3469. [Link]

  • (PDF) Iodine‐Mediated Synthesis of Methylthio‐Substituted Catechols from Cyclohexanones. (n.d.). ResearchGate. [Link]

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Validation

A Comparative Guide to Methylating Agents: Cross-Referencing Experimental Data for 1-Methylthiolanium Iodide

For researchers, scientists, and drug development professionals, the strategic selection of a methylating agent is a critical decision that profoundly influences synthetic efficiency, selectivity, and overall process saf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a methylating agent is a critical decision that profoundly influences synthetic efficiency, selectivity, and overall process safety. This guide provides an in-depth technical comparison of 1-Methylthiolanium iodide, a cyclic sulfonium salt, with conventional methylating agents. By cross-referencing available experimental data, we aim to offer a clear perspective on its performance, handling characteristics, and potential advantages in various research and development applications.

Introduction: The Quest for Precise and Safe Methylation

Methylation, the addition of a methyl group to a substrate, is a cornerstone of organic synthesis, pivotal in modifying the pharmacological and physicochemical properties of molecules. The ideal methylating agent should offer high reactivity, broad substrate scope, predictable selectivity, and a favorable safety profile. Traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly effective but are also volatile, toxic, and carcinogenic, necessitating stringent handling protocols.[1] This has driven the exploration of alternative reagents, such as sulfonium salts, which present a unique combination of reactivity and stability.

1-Methylthiolanium iodide, also known as S-methyl-tetrahydrothiophenium iodide, is a cyclic sulfonium salt that has garnered interest as a potentially safer and more manageable alternative to traditional methylating agents. Its solid nature and reduced vapor pressure mitigate inhalation risks, while its reactivity profile offers a compelling case for its application in complex syntheses.

Synthesis and Characterization of 1-Methylthiolanium Iodide

The synthesis of 1-Methylthiolanium iodide is a straightforward and efficient process, typically achieved through the direct alkylation of tetrahydrothiophene with methyl iodide. This reaction proceeds via a classical SN2 mechanism.

Experimental Protocol: Synthesis of 1-Methylthiolanium Iodide

Materials:

  • Tetrahydrothiophene (THT)

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of tetrahydrothiophene (1.0 equivalent) in anhydrous diethyl ether, add methyl iodide (1.05 equivalents) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting white precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield 1-Methylthiolanium iodide.

This procedure is based on the general method for the synthesis of S-n-alkyl-tetrahydrothiophenium iodides.

Synthesis_Workflow THT Tetrahydrothiophene Reaction S_N2 Reaction (Anhydrous Diethyl Ether, RT, 24h) THT->Reaction MeI Methyl Iodide MeI->Reaction Product 1-Methylthiolanium Iodide Reaction->Product

Caption: Synthesis of 1-Methylthiolanium iodide via SN2 reaction.

Characterization Data

The structural integrity of the synthesized 1-Methylthiolanium iodide can be confirmed by standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: A study on S-n-alkyl-tetrahydrothiophenium salts provides detailed ¹H NMR data for 1-Methylthiolanium iodide ([Me-THT][I]).[2] The spectrum reveals a complex pattern for the eight protons of the tetrahydrothiophene ring, which form a dynamic [ABCD]₂ spin system due to rapid conformational exchange in solution.[2] The methyl protons appear as a distinct singlet.

ProtonsChemical Shift (δ, ppm)Multiplicity
S-CH~2.9s
α-CH~3.5-3.7m
β-CH~2.2-2.4m
Note: Approximate chemical shifts are provided for illustrative purposes. Detailed analysis and simulation are required for precise assignment due to strong coupling.[2]

Comparative Performance Analysis of Methylating Agents

The efficacy of a methylating agent is best assessed by its performance across a range of substrates and reaction conditions. Here, we compare 1-Methylthiolanium iodide with other common methylating agents. While direct, side-by-side quantitative kinetic studies are not extensively available for 1-Methylthiolanium iodide, a comparative analysis can be constructed from existing data on sulfonium salts and classical reagents.

Feature1-Methylthiolanium IodideMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Trimethylsulfoxonium Iodide
Physical State SolidLiquidLiquidSolid
Reactivity HighHighVery HighHigh
Toxicity Assumed toxic, handle with careHighly toxic, volatile, suspected carcinogen[3]Highly toxic, corrosive, carcinogen[1]Toxic, handle with care
Byproducts Tetrahydrothiophene (volatile), Iodide saltIodide saltSulfuric acid (corrosive), MethanolDimethyl sulfoxide (DMSO)
Substrate Scope Broad (O, N, S-methylation)Broad (O, N, S, C-methylation)[3]Broad (O, N, S-methylation)[1]Effective for carbohydrates
Reactivity and Selectivity Insights

Sulfonium salts, including 1-Methylthiolanium iodide, are potent electrophilic alkylating agents due to the positively charged sulfur atom, which makes the adjacent methyl group susceptible to nucleophilic attack.[4] The reactivity is generally considered to be high, comparable to that of methyl iodide.

O-Methylation of Phenols: The methylation of phenols is a common transformation in drug discovery. While specific data for 1-Methylthiolanium iodide is limited, studies on similar sulfonium salts and classical reagents provide a basis for comparison. For instance, the methylation of substituted phenols with methyl iodide in the presence of a base like potassium carbonate is a well-established procedure.[5] The reaction with 1-Methylthiolanium iodide would be expected to proceed under similar basic conditions, with the liberated tetrahydrothiophene being a volatile and relatively innocuous byproduct.

N-Methylation of Amines: The methylation of amines is another critical reaction. A challenge with highly reactive agents like methyl iodide is over-alkylation, leading to quaternary ammonium salts. The steric bulk of the sulfonium salt in 1-Methylthiolanium iodide, compared to the smaller methyl iodide, may offer a degree of selectivity in certain cases, although this would need to be experimentally verified for specific substrates.

Methylation_Pathway cluster_reagents Methylating Agents 1-Methylthiolanium_Iodide 1-Methylthiolanium Iodide Product Methylated Product (Nu-CH3) 1-Methylthiolanium_Iodide->Product S_N2 MeI Methyl Iodide MeI->Product S_N2 Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2 Nucleophile->Product Byproduct_THT Tetrahydrothiophene Product->Byproduct_THT from Sulfonium Salt Byproduct_HI HI Product->Byproduct_HI from MeI

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of 1-Methylthiolanium Iodide

Hazard Identification and Risk Assessment 1-Methylthiolanium iodide is a sulfonium salt. While specific toxicity data is unavailable, it is prudent to treat this compound with a high degree of caution, assuming it may po...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

1-Methylthiolanium iodide is a sulfonium salt. While specific toxicity data is unavailable, it is prudent to treat this compound with a high degree of caution, assuming it may possess hazardous properties similar to related chemical structures. Based on data from analogous compounds, such as various iodide salts and other organic molecules, the primary hazards are likely to include:

  • Toxicity if Swallowed: Ingestion may be harmful.[3][4]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of 1-Methylthiolanium iodide. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-Methylthiolanium iodide. The following table outlines the minimum required PPE, with the understanding that more stringent measures may be necessary depending on the specific experimental context.[5][6][7]

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[5][8]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected before use and changed frequently.[8][9]
Body Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[6][8]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure. For procedures with a high risk of aerosolization, a NIOSH-approved respirator may be necessary.[7][8][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount to ensuring safety. The following diagram and steps outline the recommended procedure for handling 1-Methylthiolanium iodide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Handling Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe gather_materials Assemble All Required Materials don_ppe->gather_materials weigh Weigh Compound in Vented Enclosure gather_materials->weigh dissolve Dissolve or React Compound weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 1-Methylthiolanium Iodide.

Detailed Steps:
  • Preparation:

    • Designate a Handling Area: All work with 1-Methylthiolanium iodide should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][9]

    • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[5][6]

    • Don PPE: Put on all required PPE as outlined in the table above.

    • Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.

  • Handling:

    • Weighing: Carefully weigh the desired amount of 1-Methylthiolanium iodide within the fume hood to prevent the release of dust.[9]

    • Dissolving and Reaction: Add the compound to the solvent or reaction mixture in a controlled manner to avoid splashing.

  • Cleanup and Decontamination:

    • Decontaminate Surfaces: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.

    • Segregate Waste: All disposable materials, including gloves, weigh boats, and contaminated paper towels, should be placed in a designated hazardous waste container.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1-Methylthiolanium iodide and any associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All solid waste contaminated with 1-Methylthiolanium iodide should be collected in a clearly labeled, sealed container. Liquid waste should be collected in a separate, compatible, and labeled container.

  • Consult Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures.[11] Do not dispose of this compound down the drain or in regular trash.[12]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][8]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[12] Sweep up the material and place it in a sealed container for disposal.[2][9] Ventilate the area and wash the spill site after material pickup is complete.[8]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and to remain vigilant in your laboratory practices.

References

  • Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-21).
  • Sigma-Aldrich - Safety Data Sheet. (2013-03-19).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Ossila. (2022-12-12).
  • SAFETY DATA SHEETS. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-05-22).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022-10-17).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Airgas. (n.d.).
  • SAFETY DATA SHEET : Methyl Iodide. (n.d.).
  • methylammonium iodide - Safety Data Sheet - ChemicalBook. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024-08-27).
  • Chemwatch MSDS 2644 - s d fine-chem limited. (n.d.).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03).

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 2
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